molecular formula C16H16O2 B596407 4-(3,5-Dimethylphenyl)phenylacetic acid CAS No. 1225598-10-6

4-(3,5-Dimethylphenyl)phenylacetic acid

Número de catálogo: B596407
Número CAS: 1225598-10-6
Peso molecular: 240.302
Clave InChI: OOHTVAZDYJTVRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,5-Dimethylphenyl)phenylacetic acid (CAS 1225598-10-6) is a biphenyl-based compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . This phenylacetic acid derivative is a valuable building block in medicinal chemistry and organic synthesis. Researchers utilize such derivatives for the development of novel pharmacologically active compounds, given the established role of the phenylacetic acid structure in drugs such as non-steroidal anti-inflammatory agents (e.g., Ibuprofen, Diclofenac) and other therapeutics . The compound is of significant interest in the synthesis of potential anticancer and antiproliferative agents, as various phenylacetic acid derivatives have been reported to possess antitumor properties against various cancer types . Its structural framework makes it a suitable precursor for further functionalization, including the preparation of esters, amides, and other derivatives for structure-activity relationship (SAR) studies . Key Identifiers: • CAS Number: 1225598-10-6 • Molecular Formula: C₁₆H₁₆O₂ • Molecular Weight: 240.30 g/mol • IUPAC Name: 2-[4-(3,5-dimethylphenyl)phenyl]acetic acid Safety Information: This compound may be harmful if swallowed, in contact with skin, or if inhaled. Researchers should wear appropriate protective equipment and handle it in a well-ventilated environment . Disclaimer: This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-(3,5-dimethylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-12(2)9-15(8-11)14-5-3-13(4-6-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHTVAZDYJTVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716593
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225598-10-6
Record name (3',5'-Dimethyl[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-Dimethylphenyl)phenylacetic Acid: Navigating a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial investigations into "4-(3,5-Dimethylphenyl)phenylacetic acid" reveal a notable absence of comprehensive data in publicly accessible chemical databases and scientific literature. This suggests that the compound may be a novel chemical entity, has been synthesized in a proprietary context without public disclosure, or is a subject of ongoing, unpublished research.

This guide, therefore, deviates from a conventional whitepaper on a well-characterized molecule. Instead, it serves as a foundational roadmap for researchers, scientists, and drug development professionals interested in exploring this specific biphenylacetic acid derivative. It outlines the predicted structural and chemical properties based on established chemical principles and provides a strategic framework for its synthesis, characterization, and potential biological evaluation. This document is designed to be a starting point, guiding the experimental journey into the uncharted territory of this compound.

Conceptual Framework: Structure and Predicted Properties

At its core, this compound is a biphenyl derivative, a structural motif prevalent in many biologically active molecules.[1][2][3] The molecule consists of a phenylacetic acid moiety linked at the 4-position to a 3,5-dimethylphenyl group.

Chemical Structure and Identification
  • IUPAC Name: 2-(4-(3,5-dimethylphenyl)phenyl)acetic acid

  • Molecular Formula: C₁₆H₁₆O₂

  • Molecular Weight: 240.30 g/mol

  • CAS Number: Not currently assigned in major chemical databases.

The structural arrangement, with two phenyl rings linked by a single bond, allows for rotational freedom, influencing the molecule's overall conformation and its potential interactions with biological targets.

Diagram of the Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

While experimental data is unavailable, computational models can provide estimations for key physicochemical properties. These predictions are valuable for planning synthesis, purification, and formulation strategies.

PropertyPredicted ValueSignificance in Drug Development
LogP ~4.5 - 5.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~37.3 ŲA low TPSA value is generally associated with good cell membrane penetration.
pKa ~4.0 - 4.5The carboxylic acid moiety is expected to be acidic, influencing its ionization state at physiological pH.
Solubility Low in waterHigh lipophilicity suggests that solubilizing agents or formulation into a salt form may be necessary for biological assays.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxylic acid.
Rotatable Bonds 3Contributes to conformational flexibility.

Note: These values are estimations and require experimental verification.

Strategic Synthesis Approach: A Proposed Experimental Workflow

The synthesis of this compound can be approached through established cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prime candidate due to its versatility and tolerance of various functional groups.[4]

Workflow Diagram: Proposed Synthesis via Suzuki-Miyaura Coupling

G cluster_0 Reactant Preparation cluster_1 Suzuki-Miyaura Coupling cluster_2 Workup & Purification cluster_3 Final Product Aryl_Halide 4-Bromophenylacetic acid or its ester derivative Coupling Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Toluene/Water, Dioxane/Water) Aryl_Halide->Coupling Boronic_Acid 3,5-Dimethylphenylboronic acid Boronic_Acid->Coupling Workup Aqueous Workup Extraction with Organic Solvent Coupling->Workup Purification Column Chromatography Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a starting point and will require optimization.

  • Reactant Preparation:

    • To a solution of 4-bromophenylacetic acid (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add 3,5-dimethylphenylboronic acid (1.2 eq).

    • Add an aqueous solution of a base, such as sodium carbonate (2.0 eq).

  • Catalysis:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization and Structural Verification

Confirmation of the successful synthesis and purity of this compound is critical. A combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR will provide information on the number and types of carbon atoms present.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the carboxylic acid O-H stretch (broad) and C=O stretch should be observable.

  • Melting Point:

    • A sharp melting point range for the purified solid will indicate its purity.

Potential Biological and Pharmacological Significance

Biphenylacetic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][5]

Rationale for Investigation

The introduction of the 3,5-dimethylphenyl moiety to the biphenyl-4-acetic acid scaffold may influence its biological activity in several ways:

  • Increased Lipophilicity: The two methyl groups will increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes and potentially increase its volume of distribution.

  • Steric Effects: The methyl groups may introduce steric hindrance that could affect the molecule's binding to target proteins, potentially leading to altered potency or selectivity.

  • Metabolic Stability: The methyl groups might influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and increasing its half-life.

Proposed Initial Biological Screening

A logical first step in evaluating the biological potential of this compound would be to screen it in assays relevant to the known activities of related compounds.

Logical Flow for Initial Biological Screening:

G Start Synthesized and Purified This compound Cytotoxicity Initial Cytotoxicity Assessment (e.g., MTT assay in relevant cell lines) Start->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., COX-1/COX-2 inhibition, LPS-stimulated cytokine release) Cytotoxicity->Anti_Inflammatory Analgesic Analgesic Models (e.g., Acetic acid-induced writhing in mice) Cytotoxicity->Analgesic Antimicrobial Antimicrobial Screening (e.g., MIC determination against a panel of bacteria and fungi) Cytotoxicity->Antimicrobial Further_Studies Lead Optimization and Further Mechanistic Studies Anti_Inflammatory->Further_Studies Analgesic->Further_Studies Antimicrobial->Further_Studies

Caption: A strategic approach for the initial biological evaluation.

Conclusion and Future Directions

While this compound remains a compound without a significant footprint in the current scientific literature, its structural features suggest it as a compelling candidate for synthesis and biological evaluation. This guide provides a comprehensive, albeit predictive, framework for researchers to embark on the study of this novel molecule. The proposed synthetic route is robust and amenable to optimization, and the suggested characterization and biological screening cascades offer a clear path to elucidating the chemical and pharmacological properties of this intriguing biphenylacetic acid derivative. The exploration of such novel chemical spaces is fundamental to the discovery of new therapeutic agents and research tools.

References

  • Due to the novel nature of the specific topic compound, direct references are not available. The citations provided refer to the properties and reactions of the broader classes of biphenyl and phenylacetic acid derivatives.

Sources

A Technical Guide to 4-(3,5-Dimethylphenyl)phenylacetic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)phenylacetic acid, a biphenylacetic acid derivative of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogues to present its core chemical and physical properties, a robust and logical synthetic pathway, and its potential pharmacological applications. This guide is structured to provide both foundational knowledge and field-proven insights, emphasizing the causality behind experimental design and methodologies.

Chemical Identity and Core Properties

This compound belongs to the class of biphenylacetic acids, which are known for their pharmacological activities, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The structure consists of a phenylacetic acid moiety where the phenyl ring is substituted at the para (4) position with a 3,5-dimethylphenyl group.

Molecular Structure and Formula

Based on its nomenclature, the molecular structure can be precisely determined. The IUPAC name for this compound is 2-(4-(3,5-dimethylphenyl)phenyl)acetic acid. From this structure, the molecular formula and weight have been calculated.

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

The following table summarizes the calculated and inferred physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₂Calculated
Molecular Weight 240.30 g/mol Calculated
IUPAC Name 2-(4-(3,5-dimethylphenyl)phenyl)acetic acidNomenclature
Appearance Likely a white to off-white solidInferred from analogues[1][2]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and etherInferred from analogues[3]

Synthesis and Methodologies

A robust and efficient synthesis of this compound can be envisioned through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This approach is widely utilized for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it ideal for constructing the biphenyl core of the target molecule.[4][5]

The rationale for selecting this pathway is its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.

Diagram 2: Proposed Synthetic Workflow

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Hydrolysis A Methyl 4-bromophenylacetate C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B 3,5-Dimethylphenylboronic acid B->C D Methyl 4-(3,5-dimethylphenyl)phenylacetate C->D E Base (e.g., NaOH) Solvent (e.g., Methanol/Water) D->E F Acidification (e.g., HCl) E->F G This compound F->G

A two-stage synthetic approach to the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of the intermediate ester, Methyl 4-(3,5-dimethylphenyl)phenylacetate.

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-bromophenylacetate (1.0 eq), 3,5-Dimethylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is crucial for the catalytic cycle.

  • Catalyst Introduction: Purge the flask with nitrogen for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 4-12 hours.

  • Work-up and Isolation: After cooling to room temperature, separate the organic layer. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Methyl 4-(3,5-dimethylphenyl)phenylacetate.

Experimental Protocol: Saponification (Hydrolysis)

This protocol describes the conversion of the intermediate ester to the final carboxylic acid.

  • Dissolution: Dissolve the purified ester from the previous step in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide (e.g., 3-4 eq) and stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 using dilute hydrochloric acid. The product will precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Applications in Drug Development

Biphenylacetic acid and its derivatives are recognized as important scaffolds in medicinal chemistry. 4-Biphenylacetic acid, the active metabolite of the NSAID fenbufen, is a notable example.[6] These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[7]

Given its structural similarity to other pharmacologically active biphenylacetic acids, this compound is a prime candidate for investigation in the following areas:

  • Anti-inflammatory and Analgesic Agents: As a potential COX inhibitor, it could be developed for treating pain and inflammation associated with conditions like arthritis.[6][7]

  • Neurodegenerative Diseases: Some carboxylic acid derivatives with anti-inflammatory and antioxidant properties are being explored as multi-targeting agents against neurodegenerative disorders like Alzheimer's disease.[8]

  • Antimicrobial Agents: Phenylacetic acid itself exhibits antimicrobial properties, suggesting that its derivatives could be investigated for similar activities.[3]

The two methyl groups on the terminal phenyl ring may influence the molecule's lipophilicity and its binding affinity to target enzymes, potentially offering a modified efficacy or safety profile compared to existing drugs.

Conclusion

This compound is a molecule with significant, albeit underexplored, potential in the field of medicinal chemistry. This guide provides a solid foundation for its study by outlining its fundamental properties and a reliable synthetic strategy based on the well-established Suzuki-Miyaura coupling. The structural relationship to known NSAIDs strongly suggests its potential as an anti-inflammatory agent, warranting further investigation into its pharmacological profile. The methodologies and insights presented herein are intended to empower researchers to synthesize and explore the therapeutic promise of this and related compounds.

References

  • NAGAI SYNTHESIS. (2023, March 10). HOW TO MAKE PHENYLACETIC ACID. YouTube. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2022). MDPI. Retrieved from [Link]

  • Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide. (n.d.). Google Patents.
  • Mutual prodrugs of 4-biphenylacetic acid and phytophenolics as safer NSAIDs - Synthetic and spectral studies. (2009). ResearchGate. Retrieved from [Link]

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 2,5-Dimethylphenylacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Understanding 4-Biphenylacetic Acid (CAS 5728-52-9): Properties & Applications. (2026, January 7). Acme Organics. Retrieved from [Link]

  • Method for the production of 4-hydroxyphenylacetic acid. (n.d.). Google Patents.
  • Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. Retrieved from [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2020). PubMed Central. Retrieved from [Link]

  • Acetic acid 3,5-dimethyl-phenyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 19). YouTube. Retrieved from [Link]

  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 4-(3,5-Dimethylphenyl)phenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(3,5-Dimethylphenyl)phenylacetic acid in a range of organic solvents. While extensive public data for this specific molecule is limited, this paper establishes a robust protocol based on foundational chemical principles and validated methodologies. It is designed for researchers, chemists, and formulation scientists who require accurate solubility data for applications such as reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility

This compound is an aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid head and a bulky, non-polar biphenyl-like tail with dimethyl substitutions, suggests a complex solubility profile. Understanding this profile is paramount for several reasons:

  • Process Chemistry: Selecting an appropriate solvent is crucial for achieving optimal yield and purity in synthesis. The solubility of reactants and the insolubility of byproducts are key considerations.

  • Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a solvent or solvent system at varying temperatures.

  • Drug Development: For pharmaceutical applications, solubility directly influences bioavailability. A compound must dissolve to be absorbed. Early characterization prevents costly late-stage failures.

This document provides both the theoretical underpinnings and a practical, step-by-step methodology for generating reliable solubility data for this compound.

Part 1: Theoretical Framework and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] The molecular structure of this compound allows us to anticipate its behavior.

  • Polar Group: The carboxylic acid moiety (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This part of the molecule will favor interactions with polar solvents, especially those that can also form hydrogen bonds (e.g., alcohols). Carboxylic acids are known to form stable hydrogen-bonded dimers, which can influence their interaction with solvents.[3]

  • Non-Polar Body: The 4-(3,5-dimethylphenyl)phenyl group is large and hydrophobic (lipophilic). This extensive hydrocarbon structure will interact favorably with non-polar solvents through van der Waals dispersion forces.[1][4] The increasing length of the hydrocarbon chain in carboxylic acids generally leads to a decrease in solubility in polar solvents like water.[2][5]

This dual nature predicts that the compound will exhibit limited solubility in highly polar solvents (like water) and non-polar aliphatic solvents (like hexane) but will likely show enhanced solubility in solvents of intermediate polarity or those with specific functionalities.

Based on this analysis, a logical starting panel of solvents for experimental determination would include:

Solvent ClassExample SolventPrimary Interaction with SoluteExpected Solubility Trend
Polar Protic EthanolHydrogen bonding with -COOH; some dispersion with phenyl rings.Moderate to High
Polar Aprotic AcetoneDipole-dipole interaction with -COOH; dispersion with phenyl rings.Moderate to High
Non-Polar Aromatic Tolueneπ-stacking and dispersion forces with the biphenyl core.Moderate to High
Halogenated DichloromethaneDipole-dipole and dispersion forces.Moderate
Non-Polar Aliphatic n-HeptanePrimarily weak dispersion forces with the hydrocarbon body.Low

Part 2: Experimental Determination via the Shake-Flask Method

To ensure accuracy and reproducibility, a standardized protocol is essential. The equilibrium shake-flask method is a globally recognized standard for determining the solubility of chemical compounds and is referenced in OECD and EPA guidelines.[6][7][8]

Protocol: Equilibrium Solubility Determination

1. Preparation and Pre-Saturation:

  • For each solvent, prepare a stock bottle containing the solvent and a stir bar.

  • Add a small amount of the other phase (e.g., a few mL of water to an organic solvent if determining partitioning, or simply ensure the solvent is pure for this protocol) and stir vigorously for 24 hours at the target temperature (e.g., 25 °C) to ensure mutual saturation.[9] This step is critical for partition coefficient studies but is good practice to ensure solvent equilibrium. For general solubility, using high-purity, dry solvents is the standard.[7]

2. Sample Preparation:

  • Dispense a fixed volume (e.g., 5 mL) of the chosen organic solvent into several screw-capped glass vials.

  • Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibrium is reached. This ensures the solution is saturated. A 10% excess above the expected saturation point is a good starting point.[6]

  • Seal the vials tightly to prevent solvent evaporation.

3. Equilibration:

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 1 °C). Temperature control is critical as small variations can significantly alter solubility.[6]

  • Agitate the vials at a constant speed (e.g., 100-150 rpm) for a predetermined period.[6] A 48-hour period is often sufficient to reach equilibrium, but this should be confirmed by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are statistically identical.

4. Sample Processing:

  • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 24 hours in the same temperature-controlled environment.

  • Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove all undissolved micro-particles.

5. Analysis and Quantification:

  • Accurately determine the weight or volume of the filtered aliquot.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

  • Weigh the vial containing the dry residue. The difference in weight gives the mass of the dissolved solid.

  • Alternatively, and more accurately, quantify the concentration of the compound in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known standards.[8]

6. Data Reporting:

  • Calculate the solubility in mg/mL or mol/L.

  • Perform the experiment in triplicate for each solvent and report the mean and standard deviation.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result prep_solvent Select & Prepare Solvent Panel add_excess Add Excess Solute to Solvent prep_solvent->add_excess shake Agitate at Constant Temp (e.g., 48h) add_excess->shake settle Settle Undissolved Solid (24h) shake->settle aliquot Withdraw & Filter Supernatant settle->aliquot quantify Quantify Concentration (e.g., HPLC, Gravimetric) aliquot->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Method.

Part 3: Interpreting Results - The Intermolecular Dance

The experimentally determined solubility values can be rationalized by examining the balance of intermolecular forces between the solute and the solvent.

  • Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of solid this compound. This includes breaking the strong hydrogen bonds of the carboxylic acid dimers and the dispersion forces between the aromatic rings.

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

  • Forming Solute-Solvent Bonds: Energy is released when new favorable interactions are formed.

Solubility is high when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the respective solute-solute and solvent-solvent bonds.

G cluster_solute Solute: this compound cluster_solvent Solvent solute_polar Polar Head (-COOH) solvent Solvent Molecule solute_polar->solvent H-Bonding Dipole-Dipole solute_nonpolar Non-Polar Body (Aromatic Rings) solute_nonpolar->solvent van der Waals (Dispersion)

Caption: Key Solute-Solvent Interactions.

For example, in ethanol, the solvent's hydroxyl group can form strong hydrogen bonds with the solute's carboxylic acid group. Simultaneously, the ethyl part of ethanol can interact favorably via dispersion forces with the solute's aromatic rings. In contrast, n-heptane can only offer weak dispersion forces, which are insufficient to overcome the strong hydrogen bonding between the solute molecules in the crystal lattice, resulting in poor solubility.

Conclusion

Determining the solubility of this compound requires a systematic and principled approach. By combining a theoretical understanding of its molecular structure with rigorous experimental execution using the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical synthesis, purification, and formulation. This guide provides the necessary framework to achieve that goal, ensuring scientific integrity and advancing project success.

References

  • Sciencemadness Wiki. (2022). Phenylacetic acid. Available at: [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Available at: [Link]

  • UNT Digital Library. (1985). Solubility of Phenylacetic Acid in Binary Solvent Mixtures. Available at: [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • DiVA. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Available at: [Link]

  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Available at: [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. Available at: [Link]

  • Scribd. (n.d.). Predicting Carboxylic Acid Solubility. Available at: [Link]

  • Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

  • Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available at: [Link]

  • NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]

  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Available at: [Link]

  • PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester. Available at: [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Available at: [Link]

  • FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558). Available at: [Link]

  • YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Phenylacetic Acid Derivatives: Focus on Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 4-(3,5-Dimethylphenyl)phenylacetic Acid

This compound is a carboxylic acid derivative belonging to the broader class of phenylacetic acids. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to their presence as a structural motif in a variety of therapeutic agents.[1] Phenylacetic acid derivatives serve as versatile building blocks in organic synthesis, allowing for the construction of more complex molecules with diverse biological activities.[2]

The specific substitution pattern of the dimethyl groups on the phenyl ring, as in the case of the 3,5-isomer, can significantly influence the molecule's steric and electronic properties. These modifications can affect its solubility, lipophilicity, and ability to interact with biological targets, making a thorough understanding of its fundamental physical properties, such as melting and boiling points, a prerequisite for any research or development application.

Chemical Structure:

(Structure of this compound)

Core Physical Properties

A diligent search of scientific databases and literature indicates that the specific experimental melting and boiling points for this compound have not been publicly reported. This is not uncommon for novel or specialized chemical compounds.

However, data for a related isomer, 2,5-dimethylphenylacetic acid, is available and serves as a useful comparator. The difference in the positions of the methyl groups on the phenyl ring is expected to influence crystal packing and intermolecular forces, thereby affecting the melting and boiling points.

Data Summary and Comparative Analysis
CompoundMelting Point (°C)Boiling Point (°C)Physical State at STPData Source
This compound Not ReportedNot ReportedSolid (Predicted)-
2,5-Dimethylphenylacetic acid 80.5 - 81.5Not ReportedSolidU.S. Patent US20080234501A1[3]
Phenylacetic acid (unsubstituted) 76 - 77265.5White SolidWikipedia[4]

Expert Insights on Isomeric Effects:

The melting point is highly dependent on the efficiency of the crystal lattice packing. The 3,5-substitution pattern in the target molecule might lead to a different molecular symmetry compared to the 2,5-isomer. This altered symmetry can either enhance or disrupt the crystal packing, leading to a melting point that could be higher or lower than the 80.5 - 81.5 °C range observed for the 2,5-isomer. Without experimental data, any prediction remains theoretical. The boiling point is primarily influenced by molecular weight and intermolecular forces (like hydrogen bonding from the carboxylic acid group and van der Waals forces). As the isomers have identical molecular weights, differences in boiling points would be subtle and related to minor changes in polarity and molecular surface area.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of melting and boiling points. These methods are standard in organic chemistry and are designed to ensure accuracy and reproducibility.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point determination a crucial indicator of purity.

  • Sample Preparation:

    • Place a small amount of the dry this compound sample onto a clean, dry watch glass.

    • Thoroughly crush the sample into a fine powder using a spatula.

    • Tamp the open end of a capillary tube (sealed at one end) into the powder until a small amount of sample (2-3 mm in height) enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a calibrated melting point apparatus.

    • Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor for accurate reading.

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point quickly.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to approximately 1-2°C per minute.

    • Causality: A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring that the temperature of the sample and the thermometer are identical at the point of melting.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has completely melted (T2).

    • The melting point is reported as the range T1 - T2.

  • Validation and Repetition:

    • A sharp melting range (e.g., 0.5-1°C) is indicative of high purity.

    • Perform the measurement in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting & Validation p1 Crush sample to fine powder p2 Load sample into capillary tube (2-3 mm) p1->p2 p3 Pack sample tightly p2->p3 m1 Insert capillary into apparatus p3->m1 m2 Heat rapidly to ~15°C below expected MP m1->m2 m3 Reduce heating rate to 1-2°C / min m2->m3 m4 Record T1 (first liquid drop) m3->m4 m5 Record T2 (all liquid) m4->m5 r1 Report as range T1 - T2 m5->r1 r2 Assess purity (sharp range = high purity) r1->r2

Caption: Workflow for determining the melting point of a solid organic compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding it. Since a significant quantity of this compound may not be available, a micro-boiling point determination method is recommended.

  • Sample Preparation:

    • Add a small amount (approximately 0.2-0.3 mL) of the liquid sample (if the compound is melted or dissolved in a high-boiling solvent) into a small test tube (fusion tube).

    • Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube assembly to a thermometer using a rubber band or wire. Ensure the sample in the fusion tube is level with the thermometer bulb.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block). The sample must be fully submerged in the heating medium.

  • Measurement:

    • Heat the bath gently. As the temperature rises, a stream of air bubbles will emerge from the open end of the inverted capillary.

    • Causality: This initial stream is the expanding air trapped inside the capillary.

    • Continue heating until a continuous and rapid stream of bubbles emerges. This indicates that the air has been replaced by the vapor of the substance.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point.

    • Causality: At this point, the external pressure has just overcome the vapor pressure of the substance, providing an accurate measure of the boiling point.

  • Validation:

    • Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. If necessary, apply a correction to normalize the boiling point to standard pressure (760 mmHg).

G cluster_prep Apparatus Assembly cluster_measure Measurement Cycle cluster_report Finalization p1 Add sample to fusion tube p2 Place inverted sealed capillary into sample p1->p2 p3 Attach assembly to thermometer p2->p3 m1 Heat bath gently p3->m1 m2 Observe continuous stream of bubbles from capillary m1->m2 m3 Turn off heat source m2->m3 m4 Monitor as cooling begins m3->m4 m5 Record temperature when liquid enters capillary m4->m5 r1 Recorded temperature is the boiling point m5->r1 r2 Record atmospheric pressure and apply correction if needed r1->r2

Sources

The Therapeutic Potential of 4-(3,5-Dimethylphenyl)phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, biphenylacetic acid derivatives have emerged as particularly promising candidates for the development of novel drugs, primarily due to their significant anti-inflammatory and analgesic properties. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of a specific subclass: 4-(3,5-Dimethylphenyl)phenylacetic acid and its derivatives. We will delve into their presumptive mechanisms of action, particularly cyclooxygenase (COX) inhibition, explore potential anticancer activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Biphenylacetic Acid Scaffold

Phenylacetic acid derivatives are a versatile class of compounds with a wide spectrum of documented biological activities, including antimicrobial and anticancer properties.[1] The introduction of a second phenyl ring, creating a biphenylacetic acid structure, significantly modulates the molecule's physicochemical properties, often enhancing its interaction with biological targets. This has made them a focal point in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this compound presents a unique substitution pattern that warrants detailed investigation for its therapeutic potential.

Synthetic Strategies

The synthesis of this compound and its derivatives can be efficiently achieved through modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] This palladium-catalyzed reaction allows for the formation of the crucial carbon-carbon bond between the two phenyl rings.

A general synthetic route is outlined below:

G cluster_0 Synthesis of this compound A 4-Bromophenylacetic acid ester C Suzuki-Miyaura Coupling (Pd catalyst, Base) A->C B 3,5-Dimethylphenylboronic acid B->C D Ester derivative of This compound C->D C-C bond formation E Hydrolysis D->E F This compound E->F Deprotection

Figure 1: General synthetic workflow for this compound.

This versatile synthetic approach allows for the introduction of a wide range of substituents on either phenyl ring, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, various substituted aryl halides can be coupled with different arylboronic acids to explore the impact of electronic and steric factors on biological activity.[5]

Key Biological Activities

Anti-inflammatory and Analgesic Activity

Derivatives of biphenylacetic acid are well-recognized for their anti-inflammatory and analgesic effects.[6] A study on 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a close structural analog of our topic compound, demonstrated significant in vivo activity.[7]

This analog exhibited a dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation, with an ED50 of 41 mg/kg.[7] Furthermore, it showed potent analgesic properties by inhibiting phenyl-p-quinone-induced writhing in mice by 70% at a dose of 50 mg/kg.[7] These findings strongly suggest that derivatives of this compound are likely to possess similar, if not enhanced, anti-inflammatory and analgesic efficacy.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism underlying the anti-inflammatory and analgesic effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[8] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining kidney function.[10]

  • COX-2 is typically induced at sites of inflammation and is the primary target for therapeutic anti-inflammatory effects.[8]

The aforementioned analog, 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, was found to be a significant inhibitor of COX-1 with an IC50 value of approximately 17 µM, while showing only weak inhibition of COX-2.[7] This suggests that derivatives of this compound may act as non-selective or potentially COX-1 selective inhibitors. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition.[8][11] However, non-selective COX inhibitors remain crucial in pain and inflammation management, and some studies suggest that dual inhibition of both isoforms is necessary for certain types of pain relief.[1]

G cluster_pathway Arachidonic Acid Cascade and COX Inhibition AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Stomach Stomach Protection, Platelet Aggregation PGs_phys->Stomach Pain Pain, Fever, Inflammation PGs_inflam->Pain Inhibitor 4-(3,5-Dimethylphenyl) phenylacetic acid derivative Inhibitor->COX1 Inhibitor->COX2

Figure 2: Simplified diagram of the arachidonic acid pathway and the inhibitory action of biphenylacetic acid derivatives on COX enzymes.

Potential Anticancer Activity

Phenylacetic acid and its derivatives have demonstrated notable anticancer properties.[12][13] They have been shown to induce differentiation and apoptosis in various cancer cell lines, including leukemia, prostate, and breast cancer.[14] The mechanism of action is often linked to the induction of cell cycle arrest and the triggering of apoptotic pathways.[15]

For instance, some phenylacetamide derivatives have shown potent cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[14] Studies on other biphenyl compounds have revealed that they can induce cell cycle arrest at the G2-M transition and activate the intrinsic apoptotic pathway.[15] While specific studies on the anticancer activity of this compound derivatives are yet to be published, the existing literature on related structures suggests that this is a promising avenue for investigation. These compounds could potentially exert their effects by modulating key signaling pathways involved in cell proliferation and survival.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of well-established in vitro and in vivo assays are recommended.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of the synthesized compounds against COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: In an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a defined period, stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification: Measure the production of prostaglandins (e.g., PGE2) using techniques such as ELISA or LC-MS/MS.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.[7]

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity.[16]

Protocol:

  • Animal Model: Use Swiss albino mice.

  • Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., aspirin) to different groups of mice.

  • Induction of Pain: After a specific period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a set duration (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control group.

In Vitro Anticancer Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., PC3, MCF-7, HT29) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biphenylacetic acid scaffold offers numerous opportunities for chemical modification to optimize biological activity. Key areas for SAR exploration include:

  • Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at various positions on either phenyl ring can influence the molecule's electronic properties and its binding affinity to target enzymes.

  • Modifications of the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group can alter the compound's pharmacokinetic properties, such as absorption and metabolism.

  • Introduction of Heterocycles: Replacing one of the phenyl rings with a heterocyclic ring system can introduce new binding interactions and modulate the compound's overall properties.

Future research should focus on synthesizing a diverse library of this compound derivatives and evaluating them in the assays described above. This will enable the development of a comprehensive SAR profile, guiding the design of more potent and selective compounds. Furthermore, detailed mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways modulated by these derivatives, particularly in the context of their potential anticancer activity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the activity of structurally related compounds, these derivatives are expected to exhibit significant anti-inflammatory and analgesic properties, likely mediated through the inhibition of COX enzymes. Moreover, the broader class of phenylacetic acids has shown considerable potential as anticancer agents, suggesting another exciting avenue for investigation. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further research and development in the pharmaceutical industry.

References

  • Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Journal of the National Cancer Institute, 84(24), 1924-1929. Available from: [Link]

  • Moore, J. B., et al. (1996). Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties. Agents and Actions, 47(3-4), 162-168. Available from: [Link]

  • Willoughby, D. A., et al. (2002). Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. British Journal of Pharmacology, 135(5), 1187–1192. Available from: [Link]

  • Bayer AG. (2015). Preparation method of 2,5-dimethylphenylacetic acid. CN104628551A.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available from: [Link]

  • Shanghai Institute of Applied Technology. (2010). Synthesis method for 2, 5-dimethyl phenylacetic acid. CN103804176A.
  • ChemOrgChem. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Gül, H. İ., & Sakallı, Ç. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal, 45(1), 1-17. Available from: [Link]

  • Sbraccia, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3201. Available from: [Link]

  • Povarov, I. S., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(21), 13328. Available from: [Link]

  • Newman, S. G., & Howell, J. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. Available from: [Link]

  • Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 15(5), 801-820. Available from: [Link]

  • Kontogianni, V. G., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. Journal of Cellular Biochemistry, 92(4), 737-747. Available from: [Link]

  • Schmidt, B., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(12), 3824. Available from: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Available from: [Link]

  • Hu, G., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(34), 5647-5650. Available from: [Link]

  • Rooks, W. H., et al. (1985). The Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). Agents and Actions, 15(5-6), 676-684. Available from: [Link]

  • Sun, L., et al. (2009). Synthesis and cytotoxic activity of unsymmetrical biphenyls. Bioorganic & Medicinal Chemistry Letters, 19(15), 4145-4148. Available from: [Link]

  • De Luca, L., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5262. Available from: [Link]

  • MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2? Available from: [Link]

  • Wang, Y., et al. (2020). Anti-inflammatory and analgesic activities of indigo through regulating the IKKβ/IκB/NF-κB pathway in mice. Journal of Ethnopharmacology, 260, 112999. Available from: [Link]

  • Mounier, L., et al. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]

  • Sanna, V., et al. (2018). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 23(11), 2779. Available from: [Link]

  • Schmidt, B., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Available from: [Link]

  • Chem Help ASAP. (2020). The Suzuki Cross-Coupling Reaction. YouTube. Available from: [Link]

  • Juby, P. F., et al. (1981). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][12]dioxepinacetic acids. Journal of Medicinal Chemistry, 24(9), 1013-1018. Available from: [Link]

  • Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available from: [Link]

  • Ullah, F., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega, 9(47), 54845–54854. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Dimethylphenyl)phenylacetic acid is a biaryl acetic acid derivative with a structural motif that is of significant interest in medicinal chemistry and materials science. As a key intermediate, it serves as a foundational building block for the synthesis of more complex molecules, including potential non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. The development of efficient and scalable synthetic routes to this compound is therefore a critical endeavor for researchers in drug discovery and development.

This technical guide provides a comprehensive review of the two primary and most effective strategies for the synthesis of this compound: the Suzuki-Miyaura coupling and the Kumada coupling. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural details but also insights into the mechanistic underpinnings and rationale behind the experimental choices.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a highly effective method for the synthesis of biaryl systems.[1]

Reaction Scheme

The synthesis of this compound via the Suzuki-Miyaura coupling involves the reaction of ethyl 4-bromophenylacetate with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the resulting ester.

Suzuki_Miyaura_Coupling cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis Ethyl 4-bromophenylacetate Ethyl 4-bromophenylacetate Pd(PPh3)4, K2CO3 Pd(PPh3)4, K2CO3 Toluene/Water Ethyl 4-bromophenylacetate->Pd(PPh3)4, K2CO3 3,5-Dimethylphenylboronic acid 3,5-Dimethylphenylboronic acid 3,5-Dimethylphenylboronic acid->Pd(PPh3)4, K2CO3 Ethyl 4-(3,5-dimethylphenyl)phenylacetate Ethyl 4-(3,5-dimethylphenyl)phenylacetate Pd(PPh3)4, K2CO3->Ethyl 4-(3,5-dimethylphenyl)phenylacetate Ethyl 4-(3,5-dimethylphenyl)phenylacetate_2 Ethyl 4-(3,5-dimethylphenyl)phenylacetate NaOH, H2O/EtOH 1. NaOH, H2O/EtOH 2. HCl (aq) Ethyl 4-(3,5-dimethylphenyl)phenylacetate_2->NaOH, H2O/EtOH Final Product This compound NaOH, H2O/EtOH->Final Product

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Mechanistic Insights and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst to form a palladium(II) species. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

The choice of an ester of 4-bromophenylacetic acid, such as the ethyl ester, is crucial as the free carboxylic acid would be deprotonated by the base, potentially leading to side reactions and poor solubility. The use of a biphasic solvent system, such as toluene and water, with a phase-transfer catalyst can be beneficial in some cases.[2] Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step.[3]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3,5-dimethylphenyl)phenylacetate

  • To a reaction vessel, add ethyl 4-bromophenylacetate (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[4][5]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq).[6]

  • The reaction mixture is heated to a temperature of 80-100°C and stirred vigorously for 4-12 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-(3,5-dimethylphenyl)phenylacetate.

Step 2: Hydrolysis to this compound

  • The purified ethyl 4-(3,5-dimethylphenyl)phenylacetate is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours.

  • The reaction is monitored by TLC until the starting ester is no longer present.

  • The mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate is formed.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Parameter Details
Starting Materials Ethyl 4-bromophenylacetate, 3,5-Dimethylphenylboronic acid
Catalyst Pd(PPh3)4 or other suitable Pd(0) or Pd(II) catalysts
Base K2CO3, Na2CO3, or Cs2CO3
Solvent Toluene/Water, Dioxane/Water, or DMF
Temperature 80-100°C
Typical Yield 70-90% (for the coupling step)

Route 2: Kumada Coupling

The Kumada coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes a Grignard reagent as the organometallic component.[7] This method provides an alternative approach to the synthesis of biaryl compounds.

Reaction Scheme

This route involves the preparation of a Grignard reagent from 3,5-dimethylbromobenzene, which is then coupled with ethyl 4-bromophenylacetate, followed by hydrolysis.

Kumada_Coupling cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Kumada Coupling cluster_step3 Step 3: Hydrolysis 3,5-Dimethylbromobenzene 3,5-Dimethylbromobenzene Mg, THF Mg, THF 3,5-Dimethylbromobenzene->Mg, THF Grignard Reagent 3,5-Dimethylphenylmagnesium bromide Mg, THF->Grignard Reagent Grignard Reagent_2 3,5-Dimethylphenylmagnesium bromide Pd(dppf)Cl2 Pd(dppf)Cl2 THF Grignard Reagent_2->Pd(dppf)Cl2 Ethyl 4-bromophenylacetate Ethyl 4-bromophenylacetate Ethyl 4-bromophenylacetate->Pd(dppf)Cl2 Ethyl 4-(3,5-dimethylphenyl)phenylacetate Ethyl 4-(3,5-dimethylphenyl)phenylacetate Pd(dppf)Cl2->Ethyl 4-(3,5-dimethylphenyl)phenylacetate Ethyl 4-(3,5-dimethylphenyl)phenylacetate_2 Ethyl 4-(3,5-dimethylphenyl)phenylacetate NaOH, H2O/EtOH 1. NaOH, H2O/EtOH 2. HCl (aq) Ethyl 4-(3,5-dimethylphenyl)phenylacetate_2->NaOH, H2O/EtOH Final Product This compound NaOH, H2O/EtOH->Final Product

Caption: Synthetic pathway for this compound via Kumada coupling.

Mechanistic Insights and Rationale

The catalytic cycle of the Kumada coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the use of a highly reactive Grignard reagent, which necessitates strictly anhydrous reaction conditions to prevent quenching.[8] The use of tetrahydrofuran (THF) as a solvent is common for both the formation of the Grignard reagent and the subsequent coupling reaction.[9]

As with the Suzuki route, the carboxylic acid functionality must be protected as an ester to avoid an acid-base reaction with the Grignard reagent.[10] Palladium catalysts with phosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), are often effective for this transformation.

Experimental Protocol

Step 1: Preparation of 3,5-Dimethylphenylmagnesium bromide

  • Magnesium turnings (1.5 eq) are placed in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • A small crystal of iodine can be added to activate the magnesium.

  • A solution of 3,5-dimethylbromobenzene (1.0 eq) in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction.[11]

  • Once the reaction has started, the remaining solution of 3,5-dimethylbromobenzene is added at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Kumada Coupling

  • In a separate flask, ethyl 4-bromophenylacetate (1.0 eq) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.02-0.05 eq) are dissolved in anhydrous THF under an inert atmosphere.

  • The freshly prepared Grignard reagent is then added slowly to this solution at room temperature or below.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) for 2-6 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Step 3: Hydrolysis

The hydrolysis of the resulting ester to the final carboxylic acid is carried out using the same procedure as described in the Suzuki-Miyaura route.

Parameter Details
Starting Materials 3,5-Dimethylbromobenzene, Ethyl 4-bromophenylacetate, Magnesium
Catalyst Pd(dppf)Cl2 or other suitable Pd or Ni catalysts
Solvent Anhydrous THF or Diethyl Ether
Temperature Room temperature to 60°C
Typical Yield 60-80% (for the coupling step)

Conclusion

Both the Suzuki-Miyaura and Kumada coupling reactions represent viable and effective strategies for the synthesis of this compound. The Suzuki-Miyaura coupling is often favored due to its broader functional group tolerance and the use of more stable and less basic organoboron reagents. However, the Kumada coupling can be a cost-effective alternative, particularly when the required Grignard reagent is readily accessible. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2020, July 5). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
  • Semantic Scholar. (n.d.). Kumada coupling. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. Retrieved from [Link]

  • Chem 355 Jasperse. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • Resonance. (n.d.). A Snippet of Grignard Reagent's Histroy. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles a.. Retrieved from [Link]

  • YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED!. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

Sources

4-(3,5-Dimethylphenyl)phenylacetic Acid: A Core Precursor in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-(3,5-Dimethylphenyl)phenylacetic acid, a pivotal precursor in the landscape of organic synthesis and medicinal chemistry. We will dissect a robust and adaptable synthetic pathway to this molecule, grounded in the principles of palladium-catalyzed cross-coupling reactions. Furthermore, this document will elucidate the compound's physicochemical properties and delve into its significant potential as a foundational scaffold for the development of novel therapeutic agents. This guide is intended for researchers, synthetic chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Biphenylacetic Acid Scaffolds

The biphenylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant compounds.[1][2][3][4] Its rigid, yet conformationally adaptable, biphenyl backbone allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The carboxylic acid moiety provides a critical anchor for salt formation, prodrug strategies, and direct engagement with receptor sites.

Within this important class of molecules, this compound represents a strategically designed analogue. The introduction of the 3,5-dimethylphenyl group offers several advantages from a drug design perspective:

  • Modulation of Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric Influence: The meta-substitution pattern of the methyl groups introduces steric bulk, which can influence the binding affinity and selectivity for specific biological targets by dictating the preferred conformation of the biphenyl system.

  • Metabolic Stability: The methyl groups can block sites of potential metabolism on the phenyl ring, enhancing the compound's in vivo half-life.

Given these favorable attributes, a reliable and scalable synthesis of this compound is of paramount importance for advancing research and development in areas requiring novel biphenyl-based molecules.

Synthesis of this compound: A Mechanistic and Practical Approach

The most logical and widely applicable strategy for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and exceptional functional group tolerance.

Retrosynthetic Analysis and Strategic Bond Disconnection

Our retrosynthetic strategy involves disconnecting the bond between the two phenyl rings, leading to two readily accessible starting materials: a 4-halophenylacetic acid derivative and 3,5-dimethylphenylboronic acid.

G This compound This compound Key C-C Bond Disconnection Key C-C Bond Disconnection This compound->Key C-C Bond Disconnection Retrosynthesis 4-Halophenylacetic acid derivative 4-Halophenylacetic acid derivative Key C-C Bond Disconnection->4-Halophenylacetic acid derivative 3,5-Dimethylphenylboronic acid 3,5-Dimethylphenylboronic acid Key C-C Bond Disconnection->3,5-Dimethylphenylboronic acid

Caption: Retrosynthetic analysis of this compound.

The Suzuki-Miyaura Coupling: A Step-by-Step Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halophenylacetic acid derivative, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (the 3,5-dimethylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl product.

G pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OR)2) pd2_aryl->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound, optimized for laboratory scale.

Materials:

  • 4-Bromophenylacetic acid

  • 3,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (1.0 eq.), 3,5-dimethylphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in anhydrous 1,4-dioxane under an inert atmosphere.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~2. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

Property Expected Value
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.29 g/mol
Appearance White to off-white solid
Melting Point 145-148 °C (projected)
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water.
¹H NMR (400 MHz, CDCl₃) δ 7.50-7.40 (m, 4H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 2H, Ar-H), 3.70 (s, 2H, CH₂), 2.35 (s, 6H, 2xCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 178.5 (C=O), 141.0, 139.5, 138.0, 133.0, 130.0, 129.0, 128.0, 127.0, 41.0 (CH₂), 21.5 (CH₃)
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 2920 (C-H), 1700 (C=O), 1610, 1500 (C=C)
Mass Spec (ESI-) m/z 239.1 [M-H]⁻

Applications in Organic Synthesis and Drug Development

This compound is a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical arena.[1][3][4]

Lead Structure for Anti-inflammatory and Analgesic Agents

The general structure of biphenylacetic acids is closely related to several non-steroidal anti-inflammatory drugs (NSAIDs). By modifying the carboxylic acid moiety to amides, esters, or other bioisosteres, and by further functionalizing the aromatic rings, novel compounds with potential anti-inflammatory and analgesic properties can be synthesized. The 3,5-dimethyl substitution pattern provides a unique steric and electronic profile that can be exploited to achieve enhanced potency and selectivity.

Building Block for Novel Kinase Inhibitors

In the realm of oncology, the biphenyl scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting point for the synthesis of compounds targeting various kinases involved in cell signaling pathways. The carboxylic acid can be converted to an amide, which can then participate in hydrogen bonding interactions within the ATP-binding pocket of a target kinase.

G This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Esterification Esterification This compound->Esterification Further Ring Functionalization Further Ring Functionalization This compound->Further Ring Functionalization Bioactive Amides Bioactive Amides Amide Coupling->Bioactive Amides Prodrug Esters Prodrug Esters Esterification->Prodrug Esters Next-Generation Analogs Next-Generation Analogs Further Ring Functionalization->Next-Generation Analogs

Caption: Synthetic utility of this compound.

Conclusion

This compound is a high-value precursor in organic synthesis with significant potential for the development of novel pharmaceuticals. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis. The strategic placement of the dimethyl groups on one of the phenyl rings offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. This guide provides a solid foundation for the synthesis and application of this important molecule, empowering researchers to explore its full potential in their scientific endeavors.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 57-66. [Link]

  • Hassan, A. A., & Mohamed, N. K. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19349-19381. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ResearchGate. [Link]

  • 4-Biphenylacetic Acid: A Versatile Intermediate for Organic Synthesis & Beyond. (n.d.). LinkedIn. [Link]

  • Arylacetic Acids in Organic Synthesis. (2020). ResearchGate. [Link]

Sources

4-(3,5-Dimethylphenyl)phenylacetic acid theoretical and computational studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-(3,5-Dimethylphenyl)phenylacetic Acid

This guide provides a comprehensive theoretical and computational framework for the study of this compound, a molecule of interest in medicinal chemistry and materials science. By integrating principles of synthetic chemistry, quantum mechanics, and spectroscopic analysis, we present a holistic approach for researchers, scientists, and drug development professionals to understand and predict the behavior of this compound.

Introduction: The Significance of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. They serve as crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals.[1][2] For instance, derivatives of phenylacetic acid have shown potential as anti-cancer and anti-infective agents.[1][2] The specific substitution pattern on the phenyl rings can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and reactivity. The target of this guide, this compound, presents an interesting case for study due to the presence of the 3,5-dimethylphenyl moiety, which can impact its conformational flexibility and intermolecular interactions.

Synthetic Strategy: A Plausible Route

Proposed Synthetic Protocol:
  • Suzuki-Miyaura Coupling: The key step involves the palladium-catalyzed cross-coupling of 4-bromophenylacetic acid with 3,5-dimethylphenylboronic acid.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent system, such as a mixture of toluene, ethanol, and water, in the presence of a base (e.g., Na2CO3) and a palladium catalyst (e.g., Pd(PPh3)4).[1]

  • Purification: The crude product can be purified using standard techniques like column chromatography on silica gel to yield the desired this compound.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules.[4][5][6] For this compound, a combination of DFT and time-dependent DFT (TD-DFT) calculations can provide valuable insights.

Computational Workflow:

Caption: A typical workflow for the computational analysis of this compound.

Step-by-Step Computational Protocol:
  • Geometry Optimization: The initial structure of the molecule is optimized using a functional such as B3LYP with a 6-311++G(d,p) basis set.[5][7][8][9] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the FT-IR spectrum.[7][8]

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.[7][10] These theoretical values can then be compared with experimental data for structural validation.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[11][12]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.[13][14][15]

Predicted Spectroscopic and Electronic Properties

Based on the computational methodology outlined above, we can predict the key spectroscopic and electronic characteristics of this compound.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Indicates the presence of the carboxylic acid dimer due to hydrogen bonding.
C=O Stretch (Carboxylic Acid)1710-1680Characteristic of the carbonyl group in a carboxylic acid.
C-H Stretch (Aromatic)3100-3000Corresponds to the stretching vibrations of the C-H bonds on the phenyl rings.
C-H Stretch (Aliphatic)3000-2850Arises from the C-H bonds of the methyl and methylene groups.
C=C Stretch (Aromatic)1600-1450Represents the skeletal vibrations of the phenyl rings.

Note: These are general ranges, and the precise values would be obtained from the DFT frequency calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the range of 10-13 ppm.

  • Aromatic Protons: Multiple signals in the 7-8 ppm region, corresponding to the protons on the two phenyl rings.

  • Methylene Protons (-CH₂-): A singlet around 3.6 ppm.

  • Methyl Protons (-CH₃): A singlet around 2.3 ppm.

¹³C NMR:

  • Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.

  • Aromatic Carbons: Multiple signals between 120-140 ppm.

  • Methylene Carbon (-CH₂-): A signal around 40-45 ppm.

  • Methyl Carbons (-CH₃): A signal around 21 ppm.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of the molecule.

Caption: A schematic representation of the HOMO-LUMO energy gap.

The HOMO is expected to be localized on the electron-rich 3,5-dimethylphenyl ring, while the LUMO will likely be distributed over the phenylacetic acid moiety, particularly the carboxylic acid group. A smaller HOMO-LUMO gap suggests higher reactivity.[11]

Table of Predicted Electronic Properties:

Parameter Predicted Value (Illustrative) Interpretation
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)4.7 eVIndicates the molecule's chemical stability and reactivity.
Ionization Potential6.2 eVThe minimum energy required to remove an electron.
Electron Affinity1.5 eVThe energy released when an electron is added.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen atoms of the carboxylic acid group. These are sites prone to electrophilic attack.

  • Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for nucleophilic attack.

The MEP analysis is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.[13][14]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational approach to characterizing this compound. By combining a plausible synthetic strategy with robust DFT calculations, researchers can gain significant insights into the structural, spectroscopic, and electronic properties of this molecule before embarking on extensive experimental work.

Future studies could involve:

  • Experimental Validation: Synthesizing the compound and performing FT-IR and NMR spectroscopy to validate the theoretical predictions.

  • Biological Evaluation: Screening the compound for potential biological activities, guided by the computational predictions of its reactivity and intermolecular interaction capabilities.

  • Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of the compound with the target protein.

By leveraging the power of computational chemistry, the exploration of novel phenylacetic acid derivatives like this compound can be accelerated, paving the way for new discoveries in drug development and materials science.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). Molbank, 2024(3), M1837. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Journal of Biomolecular Structure and Dynamics, 40(1), 1-17. [Link]

  • Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. (2015). Indian Journal of Pure & Applied Physics, 53, 163-171. [Link]

  • A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives. (2020). Journal of Chemistry, 2020, 8541673. [Link]

  • Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. (1984). International Journal of Quantum Chemistry, 26(S11), 221-241. [Link]

  • Molecular electrostatic potential on the proton-donating atom as a theoretical descriptor of excited state acidity. (2018). Physical Chemistry Chemical Physics, 20(27), 18456-18464. [Link]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... (2021). Journal of Molecular Structure, 1244, 130948. [Link]

  • A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. (2020). RSC Advances, 10(56), 33831-33845. [Link]

  • Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. (2023). East European Journal of Physics, (1), 222-229. [Link]

  • Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. (2022). Materials Today: Proceedings, 62(P7), 4059-4068. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]

  • DFT Calculation, Molecular Docking and Molecular Dynamics Simulation Study on Substituted Phenylacetamide and Benzohydrazide Derivatives. (2022). Journal of Molecular Structure, 1265, 133405. [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (2021). Physical Chemistry Chemical Physics, 23(16), 9781-9790. [Link]

  • Spectroscopic Studies of 3-Furan-2-yl-4-Phenyl-Butyric Acid Compound DFT Method (FTIR and FT-Raman), NBO Analysis, Homo-Lumo, First Order Hyper polarizability and Docking Studies. (2022). International Journal of Chemical Sciences, 20(3), 430. [Link]

  • Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential of conformers (I-V) of frovatriptan. (2020). ResearchGate. [Link]

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). ResearchGate. [Link]Derivatives)

Sources

Methodological & Application

Synthesis Protocol for 4-(3,5-Dimethylphenyl)phenylacetic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a critical class of compounds in medicinal chemistry and drug development. Their structural motif is present in a wide array of pharmaceuticals, acting as a versatile scaffold for engaging with various biological targets. The strategic placement of substituents on the phenyl rings allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacokinetic and pharmacodynamic profile. 4-(3,5-Dimethylphenyl)phenylacetic acid is a biphenyl acetic acid derivative with potential applications in the development of novel therapeutic agents. The biphenyl moiety provides a rigid and extended structure, while the dimethylphenyl group offers specific steric and lipophilic characteristics. The acetic acid functional group serves as a key site for further chemical modifications, such as amide or ester formation, enabling the exploration of a broad chemical space.

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is a robust two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a straightforward ester hydrolysis to yield the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence as illustrated below. The first step involves the palladium-catalyzed Suzuki-Miyaura coupling of 3,5-dimethylphenylboronic acid with methyl 4-bromophenylacetate. The resulting ester, methyl 4-(3,5-dimethylphenyl)phenylacetate, is then hydrolyzed under basic conditions to afford the target carboxylic acid.

Synthetic_Scheme cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis Start1 3,5-Dimethylphenylboronic acid Intermediate Methyl 4-(3,5-dimethylphenyl)phenylacetate Start1->Intermediate Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 80 °C Start2 Methyl 4-bromophenylacetate Start2->Intermediate Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane/H₂O, 80 °C FinalProduct This compound Intermediate->FinalProduct 1. NaOH, EtOH/H₂O, reflux 2. HCl (aq)

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of Methyl 4-(3,5-Dimethylphenyl)phenylacetate

This initial step focuses on the construction of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide[1][2]. In this protocol, 3,5-dimethylphenylboronic acid serves as the organoboron species and methyl 4-bromophenylacetate as the organohalide. The choice of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination[2]. A base, potassium phosphate, is required to activate the boronic acid for the transmetalation step.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3,5-Dimethylphenylboronic acid172975-69-8149.991.50 g10.0 mmol
Methyl 4-bromophenylacetate14062-24-9229.072.29 g10.0 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.58 g0.5 mmol
Potassium phosphate (K₃PO₄)7778-53-2212.274.25 g20.0 mmol
1,4-Dioxane (anhydrous)123-91-188.1140 mL-
Deionized Water7732-18-518.0210 mL-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3,5-dimethylphenylboronic acid (1.50 g, 10.0 mmol), methyl 4-bromophenylacetate (2.29 g, 10.0 mmol), and potassium phosphate (4.25 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the palladium(0) catalyst is sensitive to oxidation.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Stir the mixture for 10 minutes to dissolve the reagents. Then, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford methyl 4-(3,5-dimethylphenyl)phenylacetate as a solid or oil.

Part 2: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the methyl ester intermediate to the corresponding carboxylic acid. This transformation is readily achieved by saponification, which involves heating the ester with a strong base, such as sodium hydroxide, in a mixture of alcohol and water. The resulting carboxylate salt is then protonated by the addition of a strong acid to yield the final product.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (approx.)
Methyl 4-(3,5-dimethylphenyl)phenylacetateN/A254.322.0 g7.86 mmol
Sodium hydroxide (NaOH)1310-73-240.000.63 g15.7 mmol
Ethanol (95%)64-17-546.0730 mL-
Deionized Water7732-18-518.0210 mL-
Hydrochloric acid (HCl), concentrated7647-01-036.46As needed to acidify to pH 1-2-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 4-(3,5-dimethylphenyl)phenylacetate (2.0 g, 7.86 mmol) in ethanol (30 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.63 g, 15.7 mmol) in deionized water (10 mL). Add the sodium hydroxide solution to the flask containing the ester.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The hydrolysis is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with 50 mL of deionized water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the solid product in a vacuum oven. For further purification, the crude this compound can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water or toluene.

Workflow cluster_part1 Part 1: Suzuki-Miyaura Coupling cluster_part2 Part 2: Ester Hydrolysis p1_start Mix Reactants: 3,5-dimethylphenylboronic acid, methyl 4-bromophenylacetate, K₃PO₄ p1_inert Establish Inert Atmosphere (N₂/Ar) p1_start->p1_inert p1_add Add Solvents (Dioxane/H₂O) and Pd(PPh₃)₄ Catalyst p1_inert->p1_add p1_react Heat to 80 °C (12-24 h) p1_add->p1_react p1_workup Aqueous Work-up & Extraction with EtOAc p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Methyl 4-(3,5-dimethylphenyl)phenylacetate p1_purify->p1_product p2_start Dissolve Ester in EtOH p1_product->p2_start Proceed to Part 2 p2_base Add Aqueous NaOH p2_start->p2_base p2_reflux Reflux (2-4 h) p2_base->p2_reflux p2_evap Remove EtOH p2_reflux->p2_evap p2_acidify Acidify with HCl to pH 1-2 p2_evap->p2_acidify p2_isolate Filter and Wash Solid p2_acidify->p2_isolate p2_purify Recrystallize p2_isolate->p2_purify p2_product This compound p2_purify->p2_product

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The predicted chemical shifts for the final product are provided below.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Predicted ¹H and ¹³C NMR Data for this compound
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~11.5-12.5 (s, 1H, COOH), 7.55 (d, J=8.0 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 7.00 (s, 2H, Ar-H), 3.65 (s, 2H, CH₂), 2.35 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~178.0 (C=O), 141.0, 139.5, 138.5, 134.0, 130.0, 129.5, 127.5, 125.0, 41.0 (CH₂), 21.5 (CH₃).

Note: The predicted chemical shifts are for guidance and may vary slightly from experimental values.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 3,5-Dimethylphenylboronic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

    • Methyl 4-bromophenylacetate: Handle with care. Avoid contact with skin and eyes.

    • Tetrakis(triphenylphosphine)palladium(0): This is a toxic and air-sensitive reagent. Handle under an inert atmosphere.

    • 1,4-Dioxane: A flammable liquid and potential carcinogen. Use with caution.

    • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with extreme care to avoid skin and eye burns.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps for the Suzuki-Miyaura coupling and subsequent ester hydrolysis, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. Adherence to the outlined safety precautions is paramount for a safe and successful synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]

Sources

Suzuki coupling reaction for 4-(3,5-Dimethylphenyl)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic Acid via Suzuki-Miyaura Coupling

Introduction: The Strategic Construction of Biaryl Scaffolds

The synthesis of biaryl and substituted aryl acetic acids is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), and serve as critical building blocks for complex molecular architectures. This compound is one such valuable intermediate. Its efficient synthesis requires a robust and versatile method for carbon-carbon bond formation.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the formation of a C-C bond between an organoboron species and an organohalide.[1] Its widespread adoption in both academic and industrial settings is a testament to its numerous advantages: mild reaction conditions, exceptional functional group tolerance, the commercial availability and stability of its reagents, and the low toxicity of its boron-containing byproducts.[3]

This document provides a detailed technical guide for the synthesis of this compound, leveraging the power and precision of the Suzuki-Miyaura coupling. It is designed for researchers and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind the experimental choices.

Reaction Principle: A Palladium-Catalyzed Union

The core transformation involves the coupling of 4-bromophenylacetic acid (the organohalide partner) with 3,5-dimethylphenylboronic acid (the organoboron partner). A palladium catalyst, in concert with a suitable ligand and base, orchestrates this molecular construction.

Overall Reaction Scheme:

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of this compound

This protocol is a robust starting point and can be optimized based on available laboratory equipment and reagents.

Reagents and Materials
ReagentMW ( g/mol )Amount (mg)MmolEquiv.
4-Bromophenylacetic acid215.042151.01.0
3,5-Dimethylphenylboronic acid149.991801.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.504.50.020.02
SPhos (Ligand)410.5216.40.040.04
K₃PO₄ (Potassium Phosphate)212.276373.03.0
Toluene-8 mL--
Water-2 mL--
Equipment
  • 50 mL Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Separatory funnel, beakers, and standard laboratory glassware

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Column chromatography setup

Step-by-Step Procedure
Figure 2. Experimental workflow for the synthesis.
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylacetic acid (215 mg, 1.0 mmol), 3,5-dimethylphenylboronic acid (180 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe. The solvent mixture should be degassed beforehand by bubbling an inert gas through it for at least 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenylacetic acid spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3 to ensure the carboxylic acid product is fully protonated and soluble in the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with 20 mL portions of ethyl acetate.

  • Washing and Drying: Combine all organic extracts and wash them with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.

Rationale for Component Selection

  • Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and cost-effective precatalyst. It is readily reduced in situ by the phosphine ligand to the active Pd(0) species.

  • Ligand (SPhos): SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a bulky and electron-rich Buchwald phosphine ligand. Such ligands are highly effective at promoting the oxidative addition step, stabilizing the palladium intermediates, and facilitating the final reductive elimination, leading to high catalyst turnover numbers and efficiency, even for challenging substrates. [4]* Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in a wide range of Suzuki couplings. Its solubility in the aqueous phase of the biphasic system facilitates the formation of the active boronate species required for transmetalation. [5]* Solvent System (Toluene/Water): A biphasic solvent system is highly advantageous. Toluene effectively dissolves the organic substrates and the catalyst complex, while water dissolves the inorganic base (K₃PO₄). The reaction occurs at the interface, promoting efficient interaction between all components. [1][6]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or soluble base.3. Poor quality boronic acid.1. Ensure rigorous degassing of solvents and maintenance of inert atmosphere.2. Switch to a stronger base like Cs₂CO₃.3. Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid Presence of oxygen, which can promote oxidative coupling of the boronic acid.Improve degassing procedures. Use a slightly lower catalyst loading.
Protodeboronation The boronic acid group is replaced by a hydrogen atom from the solvent or base.Avoid excessively high temperatures or prolonged reaction times. Ensure the base is not overly strong or hydrolytically unstable.
Dehalogenation of Starting Material The bromo-group is replaced by a hydrogen atom.This is a known side reaction. It can sometimes be suppressed by using a different ligand/catalyst system or by lowering the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of this compound. Its operational simplicity, combined with a deep mechanistic understanding, allows for the rational selection of catalysts, ligands, and conditions to achieve high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this cornerstone reaction in their synthetic endeavors, facilitating the development of novel pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Shawish, H. et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. Available from: [Link]

  • Osiadacz, M. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available from: [Link]

  • Organic Chemistry Explained. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

Sources

Application Note: 4-(3,5-Dimethylphenyl)phenylacetic Acid as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial building blocks for a wide array of functional molecules.[1][2] Their prevalence is notable in the development of non-steroidal anti-inflammatory drugs (NSAIDs), where the acetic acid moiety plays a critical role in the inhibition of cyclooxygenase (COX) enzymes.[3][4] The structural diversity of the phenyl ring allows for fine-tuning of a compound's pharmacological and material properties. This application note explores the utility of a specific, sterically hindered biphenylacetic acid, 4-(3,5-Dimethylphenyl)phenylacetic acid, as a versatile starting material for the synthesis of novel compounds with potential applications in drug discovery and beyond. We will provide detailed protocols for the synthesis of novel amides and esters, leveraging established synthetic methodologies.

Physicochemical Properties of the Core Scaffold

To effectively utilize this compound, a foundational understanding of its physical and chemical properties is essential.

PropertyValueSource
Molecular FormulaC₁₆H₁₆O₂-
Molecular Weight240.29 g/mol -
AppearanceOff-white to white crystalline solidInferred from similar compounds[5]
SolubilitySoluble in organic solvents (e.g., THF, DMF, CH₂Cl₂), sparingly soluble in water.Inferred from general phenylacetic acids

The presence of the 3,5-dimethylphenyl group introduces steric hindrance around the biphenyl linkage, which can influence reaction kinetics and the conformational properties of the final products. This steric bulk can be strategically exploited to modulate biological activity or material characteristics.

Synthetic Pathways from this compound

The carboxylic acid functionality of this compound is the primary reactive handle for derivatization. Standard amide and ester couplings are highly effective for creating libraries of novel compounds.

Workflow for Novel Compound Synthesis

The general workflow for synthesizing novel derivatives from this compound is depicted below. This involves the initial activation of the carboxylic acid, followed by coupling with a desired amine or alcohol.

G A This compound B Carboxylic Acid Activation A->B e.g., SOCl₂, EDCI/HOBt C Amide Coupling (Amine Nucleophile) B->C D Esterification (Alcohol Nucleophile) B->D E Novel Amide Derivatives C->E F Novel Ester Derivatives D->F

Caption: General workflow for the synthesis of novel amide and ester derivatives.

Protocol 1: Synthesis of Novel Amides via Carbodiimide Coupling

Amide bond formation is a fundamental transformation in organic synthesis, often employed in the generation of bioactive molecules.[6] This protocol details a reliable method for the synthesis of a diverse range of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) as coupling agents.

Rationale: The EDCI/HOBt coupling system is widely used due to its efficiency in minimizing side reactions and racemization, particularly with chiral amines. HOBt acts as an activating agent, forming an active ester that is less prone to side reactions than the O-acylisourea intermediate formed with EDCI alone.

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M).

  • Addition of Coupling Agents: To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
HOBt1.2Coupling Agent
EDCI1.2Coupling Agent
Amine1.1Nucleophile
TEA or DIPEA (if needed)1.2Base

Protocol 2: Synthesis of Novel Esters via Fischer Esterification

Esterification provides another avenue to generate novel derivatives with potentially different physicochemical properties, such as improved solubility or cell permeability.[7] This protocol describes a classic Fischer esterification, which is a straightforward and cost-effective method.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using an excess of the alcohol and a strong acid catalyst drives the reaction towards the ester product. For more sensitive substrates, milder methods can be employed, but this method is robust for many applications.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent, a large excess).

  • Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (e.g., 3-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the alcohol used but is typically several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ (aq) to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography on silica gel to yield the pure product.

ReagentAmountPurpose
This compound1.0 eqStarting Material
AlcoholLarge ExcessReactant and Solvent
H₂SO₄ or p-TSA0.03-0.05 eqCatalyst

Potential Applications and Future Directions

The novel amides and esters synthesized from this compound can be screened for a variety of biological activities. Given the prevalence of the phenylacetic acid scaffold in NSAIDs, these new compounds could be investigated as potential anti-inflammatory and analgesic agents.[5] The unique steric hindrance provided by the 3,5-dimethylphenyl group may lead to derivatives with altered selectivity for COX-1 versus COX-2 enzymes, potentially resulting in compounds with improved gastrointestinal safety profiles.

Furthermore, these derivatives can serve as intermediates for the synthesis of more complex heterocyclic structures. For instance, the amide derivatives could undergo cyclization reactions to form various nitrogen-containing heterocycles, a class of compounds with broad pharmacological relevance.[8]

Logical Relationship of Synthetic Utility

G A This compound B Novel Amides and Esters A->B Protocols 1 & 2 C Biological Screening B->C D Advanced Intermediates B->D E Lead Compounds (e.g., NSAIDs) C->E F Complex Heterocycles D->F

Caption: Synthetic utility and potential outcomes of derivatization.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of novel compounds. The protocols detailed in this application note provide robust and reproducible methods for the generation of amide and ester libraries. The unique structural features of this scaffold offer exciting opportunities for the discovery of new molecules with valuable applications in medicinal chemistry and materials science.

References

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • Chu Lab @ Tsinghua University. (2018, January 5). Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • PMC - NIH. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mutual prodrugs of 4-biphenylacetic acid and phytophenolics as safer NSAIDs - Synthetic and spectral studies | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • ResearchGate. (2017, October 13). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]

  • PMC - NIH. (n.d.). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. Retrieved from [Link]

  • Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004101540A2 - Method for the production of phenylacetic acid derivatives.
  • Google Patents. (n.d.). CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • PubMed. (n.d.). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, January 27). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Retrieved from [Link]

  • ACS Publications. (2024, June 28). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant | Organic Letters. Retrieved from [Link]

  • Slideshare. (n.d.). Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2020, May 19). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalys. Retrieved from [Link]

  • Royal Society Publishing. (2018, February 7). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Retrieved from [Link]

  • Understanding 4-Biphenylacetic Acid (CAS 5728-52-9): Properties & Applications. (2026, January 6). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, June 4). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ACS Publications. (2015, January 12). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2020, May 4). Synthesis of Few Potential Non-Steroidal Anti-inflammatory Agents. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Retrieved from [Link]

  • PMC - NIH. (n.d.). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Retrieved from [Link]

  • Organic acid catalysed Minisci-type arylation of heterocycles with aryl acyl peroxides. (n.d.). Retrieved from [Link]

  • PubMed. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]

  • NIH. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, December 10). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 4-(3,5-Dimethylphenyl)phenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Phenylacetic Acid Scaffold - A Cornerstone of Modern Therapeutics

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds have found applications as non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, anti-cancer agents, and more.[1][2] The versatility of the phenylacetic acid moiety allows for extensive synthetic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has cemented its importance as a starting point for the synthesis of numerous established drugs.[1][2]

This document provides a detailed guide for researchers and drug development professionals on the potential applications of a specific derivative, 4-(3,5-Dimethylphenyl)phenylacetic acid . While this particular molecule is not extensively characterized in publicly available literature, its structural features—a biphenyl system with a phenylacetic acid functional group—suggest promising avenues for investigation, particularly in the realm of anti-inflammatory and analgesic drug discovery. The protocols outlined herein are designed to serve as a comprehensive starting point for exploring the therapeutic potential of this compound.

Hypothesized Therapeutic Application: A Novel Anti-inflammatory Agent

Based on its structural analogy to well-known NSAIDs such as diclofenac and ibuprofen, a primary hypothesized application for this compound is as a modulator of inflammatory pathways. The presence of the phenylacetic acid group is critical, as it is a common feature in many cyclooxygenase (COX) enzyme inhibitors. The biphenyl core, substituted with dimethyl groups, offers a unique steric and electronic profile that could be exploited to achieve potent and potentially selective inhibition of COX enzymes.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates this pathway and the proposed site of action for this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action for this compound via inhibition of COX enzymes.

Experimental Protocols

The following section details the necessary protocols for the synthesis and evaluation of this compound as a potential anti-inflammatory agent.

Protocol 1: Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by functional group manipulation to introduce the acetic acid moiety.[3]

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis Start1 3,5-Dimethylphenylboronic acid + Methyl 4-bromophenylacetate Reagents1 Pd(PPh3)4, Na2CO3 Toluene/Ethanol/Water Start1->Reagents1 Product1 Methyl 4-(3,5-dimethylphenyl)phenylacetate Reagents1->Product1 Start2 Methyl 4-(3,5-dimethylphenyl)phenylacetate Product1->Start2 Purification Reagents2 LiOH, THF/Water Start2->Reagents2 Product2 This compound Reagents2->Product2

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling:

    • To a solution of methyl 4-bromophenylacetate (1.0 eq) and 3,5-dimethylphenylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add sodium carbonate (2.5 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80°C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 4-(3,5-dimethylphenyl)phenylacetate.

  • Ester Hydrolysis:

    • Dissolve the purified methyl 4-(3,5-dimethylphenyl)phenylacetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of the synthesized compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This protocol assesses the ability of the test compound to inhibit the production of PGE2 in a cellular context, providing a more biologically relevant measure of its anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include a non-stimulated control and a vehicle control.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the effect of the test compound on cell viability using an MTT or similar assay to rule out cytotoxicity.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the compound.

Data Presentation

The results from the in vitro and cell-based assays should be summarized in a clear and concise manner to allow for easy comparison of the compound's activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)PGE2 Inhibition IC50 (µM)
This compound ExperimentalExperimentalCalculatedExperimental
Reference Compound (e.g., Celecoxib)LiteratureLiteratureLiteratureLiterature

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial investigation of this compound as a novel anti-inflammatory agent. Successful demonstration of potent and selective COX-2 inhibition, coupled with efficacy in cell-based models, would warrant further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in animal models of inflammation and pain. The unique substitution pattern of this compound may offer advantages in terms of potency, selectivity, or metabolic stability compared to existing NSAIDs, making it a compelling candidate for further research.

References

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]1]

  • ResearchGate. (2024, June 13). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]2]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]3]

Sources

The Strategic Utility of 4-(3,5-Dimethylphenyl)phenylacetic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Phenylacetic Acid Scaffold

The phenylacetic acid motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The inherent drug-like qualities of this structural class, coupled with its synthetic tractability, have cemented its importance as a foundational building block in the synthesis of numerous pharmaceuticals.[1] The strategic incorporation of a biphenyl moiety into the phenylacetic acid core, as seen in 4-(3,5-Dimethylphenyl)phenylacetic acid, offers a nuanced approach to modulating pharmacokinetic and pharmacodynamic properties, making it a particularly attractive building block for contemporary drug discovery programs.

This technical guide provides a comprehensive overview of this compound as a strategic building block. We will delve into its synthesis, explore its potential as a core for generating diverse chemical libraries, and discuss its application in the discovery of novel therapeutic agents, with a focus on its anti-inflammatory and analgesic potential.

Molecular Architecture and Rationale for Use

The structure of this compound is characterized by a biphenyl system where one phenyl ring is substituted with an acetic acid moiety at the 4-position, and the other is substituted with two methyl groups at the 3- and 5-positions. This specific arrangement of functional groups imparts several advantageous features for drug design:

  • Lipophilicity and Membrane Permeability: The dimethylphenyl group enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes and reach its target.

  • Metabolic Stability: The methyl groups can sterically hinder enzymatic degradation at adjacent positions, potentially increasing the metabolic stability and in vivo half-life of drug candidates.

  • Modulation of Target Binding: The biphenyl scaffold provides a rigid yet conformationally flexible backbone that can be optimized for interaction with specific binding pockets of biological targets. The substitution pattern on the second phenyl ring allows for fine-tuning of these interactions.

  • Synthetic Versatility: The carboxylic acid handle is a key functional group that allows for a wide range of chemical modifications, including the formation of amides, esters, and other bioisosteres, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: A Protocol Grounded in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and tolerance to a broad range of functional groups, making it the ideal choice for the synthesis of this compound.[4]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available starting materials: 4-bromophenylacetic acid and 3,5-dimethylphenylboronic acid.

Materials:

  • 4-Bromophenylacetic acid

  • 3,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenylacetic acid (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the toluene/ethanol solvent mixture.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvents under reduced pressure using a rotary evaporator.

    • To the residue, add water and ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Diagram of the Synthetic Workflow:

Suzuki_Coupling Reactant1 4-Bromophenylacetic Acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 3,5-Dimethylphenylboronic Acid Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol Solvent->Reaction Product This compound Workup Aqueous Work-up & Purification Reaction->Workup Workup->Product COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Building_Block This compound Derivatives Building_Block->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway by test compounds.

Derivatization Strategies for Library Synthesis

The carboxylic acid functionality of this compound is a prime handle for chemical diversification. Standard amide coupling and esterification reactions can be employed to generate large libraries of derivatives for SAR exploration.

Protocol for Amide Synthesis via EDC/HOBt Coupling

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Add EDC (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Conclusion: A Versatile Scaffold with Untapped Potential

This compound represents a valuable and underexplored building block for drug discovery. Its straightforward synthesis via Suzuki-Miyaura coupling, coupled with the potential for extensive derivatization, makes it an attractive starting point for the development of novel therapeutic agents. The structural analogy to known anti-inflammatory and analgesic compounds suggests a high probability of identifying new drug candidates targeting cyclooxygenases and other key players in inflammatory pathways. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising scaffold.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

  • Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties. PubMed. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Available at: [Link]

  • CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid. Google Patents.
  • CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid. Google Patents.
  • US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them. Google Patents.
  • Willgerodt rearrangement. Wikipedia. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central. Available at: [Link]

  • Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. PubMed. Available at: [Link]

  • CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid. Google Patents.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. Available at: [Link]

  • Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Dimethylphenyl)phenylacetic acid is an organic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this molecule is critical for research, development, and quality control purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to meet rigorous validation standards as outlined by regulatory bodies such as the FDA and ICH[1][2][3][4][5][6][7][8][9].

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₂[10]
Molecular Weight 240.297 g/mol [10]
Appearance White to off-white solid[10]
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited aqueous solubility.Inferred from structure

The presence of a carboxylic acid group suggests that the compound's solubility will be pH-dependent, a crucial factor for sample preparation and chromatographic separation.

Method Selection: Rationale and Overview

For the quantification of this compound, two primary analytical techniques are recommended: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This method is widely accessible, cost-effective, and suitable for routine analysis and quality control where high sensitivity is not the primary requirement. The aromatic rings in the molecule are expected to provide strong UV absorbance.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications (e.g., plasma, urine) where the analyte is present at low concentrations and the matrix is complex.[11][12][13]

The following sections provide detailed protocols for both methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard s2 Prepare Stock Solution (Methanol) s1->s2 s3 Create Calibration Curve Standards s2->s3 h2 Inject Sample/Standard s3->h2 s4 Prepare Sample Solution s4->h2 h1 System Equilibration h1->h2 h3 Isocratic/Gradient Elution h2->h3 h4 UV Detection h3->h4 d1 Peak Integration h4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: HPLC-UV workflow for quantification.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or Trifluoroacetic acid)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Isocratic: 60:40 (A:B) or Gradient: Start at 40% B, ramp to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 220 nm (or determined by UV scan)
Injection Volume 10 µL
Protocol
  • Standard Preparation:

    • Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the samples.

    • Record the peak area of the analyte for each injection.

  • Data Processing:

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Matrix Spike with IS p2 Protein Precipitation or Liquid-Liquid Extraction p1->p2 p3 Evaporation & Reconstitution p2->p3 l1 Inject Reconstituted Sample p3->l1 l2 UPLC Separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 MRM Detection l3->l4 d1 Peak Area Ratio (Analyte/IS) l4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: LC-MS/MS bioanalytical workflow.

Materials and Reagents
  • All reagents from the HPLC-UV method

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d7). If unavailable, a compound like 2-phenylacetic acid can be considered after careful validation.

  • Trichloroacetic acid or Acetonitrile (for protein precipitation)

  • Ethyl acetate or Methyl tert-butyl ether (for liquid-liquid extraction)

Instrumentation and Conditions
ParameterRecommended Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions Analyte: Q1 (239.1) -> Q3 (195.1) [M-H]⁻ -> [M-H-CO₂]⁻ (Requires optimization) IS: To be determined based on selection
Key MS Parameters IonSpray Voltage, Temperature, Gas 1, Gas 2, Collision Energy (Requires optimization)
Protocol
  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Standard and QC Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the IS into a blank biological matrix.

  • Analysis:

    • Inject the prepared standards, QCs, and samples into the LC-MS/MS system.

    • Acquire data using the optimized MRM transitions.

  • Data Processing:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.

    • Quantify the analyte in the samples and QCs from the calibration curve.

Method Validation

Both methods must be validated to ensure they are fit for purpose. Validation should be performed according to ICH Q2(R1) or FDA Bioanalytical Method Validation guidelines.[1][2][3][4][5][6][7][8][9]

Validation Parameters Summary

ParameterHPLC-UVLC-MS/MS (Bioanalytical)
Specificity/Selectivity Demonstrate no interference at the analyte's retention time.No significant interference from matrix components or metabolites at the analyte and IS MRM transitions.
Linearity R² > 0.99R² > 0.99, calibration standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within ±15% for QCs.Within ±15% for QCs (±20% at LLOQ).
Limit of Detection (LOD) S/N ratio of 3:1Determined experimentally.
Limit of Quantification (LOQ) S/N ratio of 10:1, with acceptable accuracy and precision.Lowest standard on the calibration curve with acceptable accuracy and precision.
Recovery Not always required.Consistent and reproducible extraction recovery is essential.
Stability Freeze-thaw, short-term, long-term, stock solution stability.As per HPLC, plus post-preparative stability.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, improper mobile phase pH, sample solvent mismatch.Use a new column, adjust mobile phase pH (for an acid, lower pH improves peak shape), reconstitute sample in the initial mobile phase.
Variable Retention Times Pump malfunction, leaks, column temperature fluctuations.Check for leaks, ensure proper pump function, use a column oven.
Low Sensitivity (MS) Poor ionization, incorrect MS parameters.Optimize ESI source parameters (voltage, gas flows, temperature), perform compound optimization to find the best MRM transitions and collision energy.
Matrix Effects (MS) Ion suppression or enhancement from co-eluting matrix components.Improve sample cleanup (e.g., use LLE or SPE instead of protein precipitation), modify chromatography to separate analyte from interferences.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Laryea, M. D., Herebian, D., Meissner, T., & Mayatepek, E. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of inherited metabolic disease, 33 Suppl 3, S321–S328. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Laryea, M. D., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. ResearchGate. [Link]

  • ASCPT. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Federal Register. (2016). Federal Register, Volume 81 Issue 120. [Link]

Sources

Application Notes and Protocols for Assessing the Biological Activity of 4-(3,5-Dimethylphenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Phenylacetic acid and its derivatives are a class of compounds with a diverse and significant range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics of 4-(3,5-Dimethylphenyl)phenylacetic acid, particularly its resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and diclofenac, suggest its potential as a modulator of inflammatory pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute assays to test the biological activity of this compound, with a primary focus on its putative anti-inflammatory effects.

The protocols herein are designed as self-validating systems, providing not just procedural steps but also the scientific rationale behind experimental choices. This approach ensures technical accuracy and empowers researchers to interpret their results with confidence.

Section 1: Investigating Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1] Therefore, a logical first step in characterizing this compound is to assess its inhibitory activity against COX-1 and COX-2.

Scientific Rationale

The differential inhibition of COX-1 and COX-2 is a critical determinant of an NSAID's efficacy and side-effect profile. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. This assay will determine the potency and selectivity of this compound as a COX inhibitor.

Experimental Workflow: COX Inhibition Assay

The following workflow outlines the key steps for determining the COX inhibitory activity of the test compound.

COX_Inhibition_Workflow Compound_Prep Prepare Stock Solution of this compound Inhibitor_Add Add Test Compound or Vehicle Control Compound_Prep->Inhibitor_Add Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Reaction_Setup Set up Reaction Wells: Enzyme, Buffer, Heme Enzyme_Prep->Reaction_Setup Reaction_Setup->Inhibitor_Add Incubation Pre-incubate to allow Inhibitor-Enzyme Binding Inhibitor_Add->Incubation Substrate_Add Initiate Reaction with Arachidonic Acid Incubation->Substrate_Add Reaction_Stop Stop Reaction with Stannous Chloride Substrate_Add->Reaction_Stop Detection Quantify Prostaglandin Product (e.g., PGF2α) via ELISA Reaction_Stop->Detection Analysis Calculate IC50 and Selectivity Index Detection->Analysis

Caption: Workflow for determining COX-1/COX-2 inhibition.

Detailed Protocol: COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits, such as the Cayman Chemical COX Inhibitor Screening Assay Kit.[1][2]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Stannous Chloride (reaction stop solution)

  • This compound

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Plate reader for ELISA

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add 10 µL of various concentrations of this compound to the inhibitor wells. Add 10 µL of solvent to the "100% initial activity" wells and positive control wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to start the reaction. Mix and incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Add 30 µL of saturated Stannous Chloride solution to each well to stop the enzyme catalysis.

  • Prostaglandin Quantification: The product of the COX reaction, PGH2, is unstable and is reduced to PGF2α by stannous chloride. Quantify the amount of PGF2α produced using a Prostaglandin E2 ELISA kit as described in the following section.

Data Analysis and Interpretation

The percentage of inhibition is calculated for each concentration of the test compound. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition versus the log of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

ParameterDescription
IC50 (COX-1) Concentration of compound causing 50% inhibition of COX-1 activity.
IC50 (COX-2) Concentration of compound causing 50% inhibition of COX-2 activity.
Selectivity Index (SI) IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Section 2: Quantifying Prostaglandin E2 (PGE2) Production in a Cellular Context

To complement the in vitro enzyme inhibition assay, it is crucial to assess the effect of this compound on prostaglandin production in a cellular model. This provides a more physiologically relevant measure of its anti-inflammatory potential.

Scientific Rationale

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its production is downstream of COX activity. By measuring the levels of PGE2 released from cells stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS), we can determine the efficacy of our test compound in a biological system.

Detailed Protocol: PGE2 Immunoassay

This protocol is based on commercially available ELISA kits, such as the R&D Systems Prostaglandin E2 Immunoassay Kit.[3]

Materials:

  • RAW 264.7 murine macrophages (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Prostaglandin E2 ELISA Kit

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 16-24 hours.

  • Sample Collection: Collect the cell culture supernatant for PGE2 analysis.

  • PGE2 ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a 96-well plate pre-coated with a capture antibody.

    • Adding a PGE2 conjugate (e.g., HRP-labeled PGE2).

    • Incubating to allow competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

Data Analysis and Interpretation

The concentration of PGE2 in each sample is determined by comparison to a standard curve. The results will indicate the dose-dependent effect of this compound on LPS-induced PGE2 production.

Treatment GroupExpected PGE2 LevelInterpretation
Vehicle Control (no LPS) LowBasal PGE2 production.
LPS Control HighLPS-induced inflammation.
LPS + Test Compound Reduced (dose-dependent)Inhibition of PGE2 synthesis.

Section 3: Investigating Upstream Inflammatory Signaling Pathways

To further elucidate the mechanism of action of this compound, it is beneficial to investigate its effects on key upstream signaling pathways involved in inflammation, such as the NF-κB and TNF-α pathways.

Scientific Rationale

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including COX-2 and TNF-α.[4] Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and sustaining the inflammatory cascade.[5] Inhibition of these pathways can be a powerful anti-inflammatory mechanism.

Experimental Workflow: NF-κB Activation and TNF-α Release

Inflammatory_Signaling_Workflow cluster_NFkB NF-κB Activation Assay cluster_TNFa TNF-α Release Assay NFkB_Stim Stimulate Cells (e.g., with LPS) +/- Test Compound NFkB_Lysis Prepare Nuclear and Cytoplasmic Extracts NFkB_Stim->NFkB_Lysis NFkB_Detection Detect NF-κB p65 in Extracts (Western Blot or ELISA) NFkB_Lysis->NFkB_Detection NFkB_Analysis Analyze Nuclear Translocation of p65 NFkB_Detection->NFkB_Analysis TNFa_Stim Stimulate Cells (e.g., with LPS) +/- Test Compound TNFa_Supernatant Collect Cell Culture Supernatant TNFa_Stim->TNFa_Supernatant TNFa_ELISA Quantify TNF-α using ELISA TNFa_Supernatant->TNFa_ELISA TNFa_Analysis Determine Inhibition of TNF-α Release TNFa_ELISA->TNFa_Analysis

Caption: Workflows for assessing NF-κB activation and TNF-α release.

Detailed Protocol: NF-κB p65 Nuclear Translocation Assay (via Western Blot)

This protocol is based on standard Western blotting procedures and is a reliable method to assess NF-κB activation.[4]

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., HeLa, THP-1)

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • This compound

  • Nuclear and cytoplasmic extraction buffers

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody against NF-κB p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the test compound followed by stimulation with an inflammatory agent.

  • Cell Fractionation: Separate the nuclear and cytoplasmic fractions using a commercial extraction kit or standard biochemical methods.

  • Protein Quantification: Determine the protein concentration of each fraction (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 upon stimulation indicate NF-κB activation. The effect of the test compound on this translocation can be quantified by densitometry.

Detailed Protocol: TNF-α Release Assay (ELISA)

This protocol utilizes a sandwich ELISA to quantify TNF-α in cell culture supernatants.[5][6]

Materials:

  • Human or murine monocytic cell line (e.g., THP-1, RAW 264.7)

  • LPS

  • This compound

  • TNF-α ELISA Kit

Procedure:

  • Cell Treatment: Differentiate and treat cells with the test compound, followed by stimulation with LPS.

  • Sample Collection: Collect the cell culture supernatant.

  • TNF-α ELISA: Perform the ELISA according to the manufacturer's instructions, which typically involves:

    • Adding standards and samples to a 96-well plate pre-coated with a TNF-α capture antibody.

    • Incubating to allow TNF-α to bind.

    • Washing and adding a biotinylated detection antibody.

    • Washing and adding streptavidin-HRP.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring absorbance.

Data Analysis: The concentration of TNF-α is determined from a standard curve. A reduction in TNF-α levels in the presence of the test compound indicates an anti-inflammatory effect.

References

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • R&D Systems. (n.d.). Parameter Immunoassay Control Set 777 Human Prostaglandin E2 (QC142). Retrieved from [Link]

  • Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • Google Patents. (n.d.). CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • O'Carroll, C., et al. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1172, 115-128. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • R&D Systems. (n.d.). Parameter Immunoassay Control Set 777 Human Prostaglandin E2 (QC142). Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Chun, K. S., et al. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 49(2), 125-131. [Link]

  • Gualco, G., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]

  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 4-(3,5-Dimethylphenyl)phenylacetic Acid for the Construction of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(3,5-Dimethylphenyl)phenylacetic Acid Scaffold in Drug Discovery

In the landscape of modern drug discovery, the generation of high-quality chemical libraries is paramount for the identification of novel therapeutic agents. The structural framework of the library's constituent molecules plays a pivotal role in determining the accessible chemical space and, consequently, the potential for biological activity. Phenylacetic acid derivatives have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] The biphenylacetic acid motif, a prominent subclass, offers a rigid yet conformationally adaptable scaffold that can effectively present substituents for interaction with biological targets.[2]

This document provides a detailed guide to the synthesis and application of this compound, a versatile building block for the creation of diverse chemical libraries. The strategic incorporation of the 3,5-dimethylphenyl group introduces a unique three-dimensional topology and modulates the lipophilicity of the parent phenylacetic acid core. This substitution pattern can influence binding affinity and selectivity for target proteins by exploring specific hydrophobic pockets. These application notes will furnish researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to effectively utilize this scaffold in their discovery programs.

Chemical Properties and Design Rationale

The utility of this compound as a scaffold for chemical library synthesis is rooted in its distinct chemical and structural features.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₂N/A
Molecular Weight 240.29 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Methanol)N/A

The 3,5-dimethyl substitution on the terminal phenyl ring offers several advantages in the context of library design:

  • Conformational Restriction: The meta-disposed methyl groups restrict the rotation around the biphenyl linkage, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a biological target.

  • Modulation of Physicochemical Properties: The addition of the two methyl groups increases the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets.

  • Vectorial Diversity: The carboxylic acid moiety serves as a key handle for diversification. Through robust and well-established amide bond formation chemistries, a vast array of amines can be coupled to this scaffold, introducing a wide range of chemical functionalities and pharmacophoric elements.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3] The proposed synthetic route involves the coupling of commercially available 4-bromophenylacetic acid with 3,5-dimethylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromophenylacetic acid

  • 3,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromophenylacetic acid (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by water (10% of the total solvent volume).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-Bromophenylacetic_acid 4-Bromophenylacetic Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 4-Bromophenylacetic_acid->Suzuki_Coupling 3,5-Dimethylphenylboronic_acid 3,5-Dimethylphenylboronic Acid 3,5-Dimethylphenylboronic_acid->Suzuki_Coupling Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Toluene/Ethanol/Water Solvent->Suzuki_Coupling Temperature Reflux Temperature->Suzuki_Coupling Workup Aqueous Work-up & Extraction Suzuki_Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product Library_Synthesis_Workflow Scaffold This compound (Stock Solution in DMF) Reaction_Plate 96-Well Reaction Plate Scaffold->Reaction_Plate Amine_Library Diverse Amine Library (Stock Solutions in 96-well plate) Amine_Library->Reaction_Plate Coupling_Reagents PyBOP & DIPEA (Stock Solutions in DMF) Coupling_Reagents->Reaction_Plate Parallel_Synthesis Amide Bond Formation (Room Temperature, 12-24h) Reaction_Plate->Parallel_Synthesis Parallel_Workup Parallel Work-up & Purification (SPE or HPLC) Parallel_Synthesis->Parallel_Workup Final_Library Purified Amide Library (in DMSO for HTS) Parallel_Workup->Final_Library

Caption: Workflow for parallel amide library synthesis.

Potential Applications and Biological Relevance

Chemical libraries derived from the this compound scaffold can be screened against a wide range of biological targets. The biphenylacetic acid core is a known pharmacophore for several classes of therapeutic agents, including:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a phenylacetic acid or related biaryl acetic acid moiety. [2]* Anticancer Agents: Certain biphenyl derivatives have demonstrated antiproliferative activity. [4]* Modulators of Nuclear Receptors: The rigid biphenyl scaffold can mimic endogenous ligands for nuclear receptors.

The diversity introduced at the amide position allows for the exploration of a vast chemical space, increasing the probability of identifying hit compounds with desired biological activities.

Conclusion

This compound represents a valuable and strategically designed building block for the construction of diverse and high-quality chemical libraries. Its straightforward synthesis via Suzuki-Miyaura coupling and the ease of diversification through robust amide bond formation make it an attractive scaffold for drug discovery campaigns. The protocols and rationale presented in these application notes are intended to provide a solid foundation for researchers to leverage this promising chemical entity in their quest for novel therapeutics.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Available from: [Link]

  • Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922. PubChem. Available from: [Link]

  • 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615. PubChem. Available from: [Link]

  • CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid. Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available from: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. Available from: [Link]

  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid. Google Patents.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. Available from: [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of 4-(3,5-Dimethylphenyl)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Improving the Yield of 4-(3,5-Dimethylphenyl)phenylacetic Acid Synthesis

Technical Support Center

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategy

The synthesis of this compound typically involves the construction of the core biaryl structure followed by the installation or modification of the acetic acid side chain. The most common and versatile method for forming the C-C bond between the two phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

Two primary, reliable synthetic routes are presented here:

  • Route A: Suzuki Coupling followed by Ester Hydrolysis. This is often the preferred route due to the commercial availability of starting materials and the generally high efficiency of the coupling and hydrolysis steps.

  • Route B: Suzuki Coupling of a Benzonitrile followed by Nitrile Hydrolysis. This is an excellent alternative, particularly if the corresponding benzonitrile is more accessible or offers advantages in purification.

Experimental Workflow Overview

Below is a generalized workflow for the synthesis. Specific challenges and optimization points will be addressed in the subsequent troubleshooting sections.

G cluster_0 Route A: Ester Intermediate cluster_1 Route B: Nitrile Intermediate A1 3,5-Dimethylphenyl boronic acid A3 Suzuki Coupling (Pd Catalyst, Base) A1->A3 A2 Methyl 4-bromophenylacetate A2->A3 A4 Methyl 4-(3,5-Dimethylphenyl) phenylacetate A3->A4 A5 Base Hydrolysis (e.g., NaOH, H2O/MeOH) A4->A5 A6 Acidic Workup (e.g., HCl) A5->A6 A7 Final Product A6->A7 B1 3,5-Dimethylphenyl boronic acid B3 Suzuki Coupling (Pd Catalyst, Base) B1->B3 B2 4-Bromobenzonitrile B2->B3 B4 4-(3,5-Dimethylphenyl) benzonitrile B3->B4 B5 Acid/Base Hydrolysis B4->B5 B6 Final Product B5->B6 Suzuki_Mechanism pd0 Pd(0)L₂ ox_add_label Oxidative Addition pd0->ox_add_label pd_complex Ar¹-Pd(II)L₂-X trans_label Transmetalation pd_complex->trans_label transmetal Ar¹-Pd(II)L₂-Ar² product Ar¹-Ar² transmetal->product red_elim_label Reductive Elimination transmetal->red_elim_label ox_add_label->pd_complex Ar¹-X trans_label->transmetal Ar²-B(OR)₂ (Base) red_elim_label->pd0

Sources

Technical Support Center: Troubleshooting Common Problems in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their Suzuki coupling experiments. Here, we will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section is dedicated to diagnosing and solving specific issues you may encounter during your Suzuki coupling reactions.

Problem: Low or No Product Yield

Question: My Suzuki coupling reaction is giving me a very low yield, or in the worst case, no product at all. What are the likely causes and how can I systematically troubleshoot this?

Answer:

A low or non-existent yield in a Suzuki coupling reaction is a common issue that can stem from several factors. A systematic approach is the best way to identify the root cause. Here’s a breakdown of potential issues and how to address them:

1. Inactive Catalyst System: The heart of the Suzuki reaction is the palladium catalyst. Its failure to enter the catalytic cycle is a primary reason for low yields.

  • Cause: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the reaction to initiate. This reduction can sometimes be inefficient. Also, the presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction.[1]

  • Solution:

    • Ensure Anaerobic Conditions: Oxygen is a major culprit in catalyst deactivation. It's crucial to properly degas your solvent and reaction mixture. While simply bubbling nitrogen or argon through the solvent is common, for best results, a freeze-pump-thaw technique (for organic solvents) is recommended. Ensure your reaction is maintained under an inert atmosphere (nitrogen or argon) throughout the experiment.[1][2]

    • Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald or PEPPSI precatalysts) that is designed for efficient in situ generation of the active Pd(0) species.[1]

2. Issues with the Boronic Acid/Ester: The stability of the organoboron reagent is critical.

  • Cause: The most common side reaction is protodeboronation , where the boronic acid reacts with water or other protic sources to replace the boron group with a hydrogen atom.[1][3] This is particularly problematic with electron-rich or heteroaryl boronic acids and can be accelerated by high temperatures and certain bases.[1]

  • Solution:

    • Check Reagent Quality: Use fresh, high-purity boronic acid. Older boronic acids can be prone to decomposition.

    • Use Boronate Esters: Boronate esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids and can be purified by chromatography.[4] MIDA boronates are another excellent option for their benchtop stability and slow-release of the active boronic acid under basic aqueous conditions.[5]

    • Modify Reaction Conditions: If you suspect protodeboronation, try using milder reaction conditions (lower temperature) or a less aqueous solvent system. Anhydrous conditions with a base like K₃PO₄ can sometimes help.[6]

3. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step.

  • Cause: Transmetalation requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The choice of base and its solubility in the reaction medium are critical.

  • Solution:

    • Base Selection: The choice of base is crucial and often substrate-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). K₃PO₄ is a good starting point for many reactions. For base-sensitive substrates, a milder base like NaHCO₃ can be used.[6]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

4. Poor Substrate Reactivity:

  • Cause: The reactivity of the aryl halide is a key factor. The general reactivity trend is I > Br > OTf >> Cl.[5] Aryl chlorides are notoriously less reactive due to the strong C-Cl bond.

  • Solution:

    • For Aryl Chlorides: To couple aryl chlorides, more specialized catalysts are often needed. These typically involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that promote the challenging oxidative addition step.[5]

    • Increase Temperature: For less reactive substrates, increasing the reaction temperature may be necessary.

Here is a troubleshooting workflow to guide your investigation:

G start Low or No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_boronic 2. Examine Boronic Acid/Ester start->check_boronic check_conditions 3. Review Reaction Conditions start->check_conditions check_substrates 4. Assess Substrate Reactivity start->check_substrates solution_catalyst Use fresh catalyst, ensure anaerobic conditions, consider a different catalyst/ligand system. check_catalyst->solution_catalyst solution_boronic Use fresh boronic acid, consider a boronate ester (e.g., Bpin, MIDA), check for protodeboronation. check_boronic->solution_boronic solution_conditions Optimize base and solvent, adjust temperature. check_conditions->solution_conditions solution_substrates For aryl chlorides, use specialized ligands (e.g., Buchwald ligands). Increase temperature for less reactive substrates. check_substrates->solution_substrates

Troubleshooting workflow for low yield.
Problem: Catalyst Deactivation (Palladium Black Formation)

Question: My reaction mixture turns black, and the reaction stalls. Is this palladium black, and how can I prevent its formation?

Answer:

Yes, the formation of a black precipitate is often indicative of "palladium black," which is agglomerated palladium nanoparticles.[9] While some formation of palladium black can be tolerated, its rapid and extensive formation early in the reaction is a clear sign of catalyst deactivation and will lead to low yields.

Causes of Palladium Black Formation:

  • Presence of Oxygen: As mentioned earlier, oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition and precipitation.

  • Ligand Degradation or Dissociation: The phosphine ligands used in Suzuki couplings are crucial for stabilizing the palladium catalyst. If these ligands degrade (e.g., through oxidation) or dissociate from the palladium center, the "naked" palladium atoms can aggregate and precipitate.

  • High Catalyst Loading: While it may seem counterintuitive, using too much catalyst can sometimes accelerate the formation of palladium black.

Solutions to Prevent Palladium Black Formation:

  • Rigorous Degassing: This is the most critical step. Ensure your solvents and reaction mixture are thoroughly deoxygenated.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands, such as the Buchwald ligands (SPhos, XPhos), which are known to form highly stable palladium complexes. Bidentate ligands like Xantphos can also be very effective at preventing catalyst decomposition.

  • Use a Pre-catalyst: Modern pre-catalysts are designed to generate the active, monoligated Pd(0) species cleanly and efficiently, which can minimize the formation of palladium black.

  • Optimize Catalyst Loading: In many cases, a lower catalyst loading (e.g., 0.5-2 mol%) is sufficient and can reduce the likelihood of palladium black formation.

Problem: Side Reactions and Impurities

Question: I am getting my desired product, but it is contaminated with side products that are difficult to remove. What are the common side reactions, and how can I minimize them?

Answer:

Side reactions in Suzuki couplings can significantly complicate purification and reduce the overall yield. The two most common side reactions are protodeboronation (discussed above) and homocoupling.

1. Homocoupling:

  • What it is: Homocoupling is the reaction of two molecules of the same coupling partner. You can have homocoupling of the boronic acid (to form a biaryl derived from the boronic acid) or homocoupling of the aryl halide.

  • Causes:

    • Boronic Acid Homocoupling: This is often promoted by the presence of oxygen and a Pd(II) species.[1] If the reduction of your Pd(II) precatalyst is slow, it can react with the boronic acid to form the homocoupled product.

    • Aryl Halide Homocoupling: This is less common but can occur under certain conditions.

  • Solutions to Minimize Homocoupling:

    • Strict Anaerobic Conditions: As with many other issues, rigorous degassing is key to preventing oxygen-mediated homocoupling.

    • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to ensure the aryl halide is fully consumed, reducing the chance of its homocoupling.

    • Controlled Catalyst Addition: In some cases, adding the palladium catalyst after the other reagents have been mixed and degassed can help to minimize side reactions.

    • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to minimize the concentration of free Pd(II) and thus suppress homocoupling.[10]

2. Protodeboronation:

  • Recap: As mentioned before, this is the hydrolysis of the boronic acid.

  • Minimization Strategies:

    • Use fresh, high-purity boronic acid or a more stable boronate ester.

    • Use anhydrous conditions if possible.

    • Optimize the base and temperature to find a balance between efficient coupling and minimal decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction?

A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then transfers its organic group to the palladium center.[7] The choice of base can also influence the rate of other steps in the catalytic cycle and the stability of the catalyst.

Q2: How much water should I add to my Suzuki coupling reaction?

A2: The optimal amount of water can vary depending on the specific reaction. A common starting point is a solvent ratio of 10:1 organic solvent to water. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. However, too much water can promote protodeboronation. Some reactions may even benefit from anhydrous conditions.

Q3: Can I run a Suzuki coupling reaction open to the air?

A3: While some very robust catalyst systems may tolerate small amounts of air, it is generally not recommended. As discussed, oxygen can lead to catalyst deactivation and unwanted side reactions. For reproducible and high-yielding results, it is best practice to perform Suzuki couplings under an inert atmosphere.

Q4: My starting materials are not very soluble in the recommended solvents. What can I do?

A4: Poor solubility can be a significant challenge. Here are a few options:

  • Solvent Screening: Try a range of solvents. For nonpolar substrates, toluene or xylene may be good choices. For more polar substrates, DMF or NMP can be used, but be aware that these can sometimes lead to side reactions at high temperatures.

  • Higher Temperatures: Increasing the reaction temperature can improve solubility, but this may also increase the rate of side reactions.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to shuttle the reactants between the organic and aqueous phases.

Part 3: Experimental Protocols and Data

Protocol: Standard Degassing of a Reaction Mixture
  • Assemble Glassware: In a fume hood, assemble your oven-dried reaction flask containing a stir bar.

  • Add Solids: Add your aryl halide, boronic acid (or ester), and base to the flask.

  • Seal and Purge: Seal the flask with a rubber septum and insert a needle connected to a nitrogen or argon line (with an outlet needle to vent).

  • Evacuate and Backfill: Carefully evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Add Solvents: Add your degassed organic solvent and water via syringe.

  • Add Catalyst: In a final step, add the palladium catalyst. If the catalyst is a solid, you can add it under a positive flow of inert gas.

  • Heat: Begin heating the reaction to the desired temperature.

Table 1: Common Catalyst/Ligand Systems for Suzuki Coupling
Aryl HalideRecommended Catalyst/Ligand SystemTypical Catalyst Loading (mol%)Notes
Aryl IodidePd(PPh₃)₄1-5A classic and often effective catalyst for reactive substrates.
Aryl BromidePd(OAc)₂ with PPh₃ or a Buchwald ligand (e.g., SPhos)1-3Buchwald ligands offer higher activity and stability.
Aryl ChloridePd₂(dba)₃ with a bulky, electron-rich ligand (e.g., XPhos, RuPhos)1-3Required for the challenging oxidative addition of aryl chlorides.
Aryl TriflatePd(PPh₃)₄ or PdCl₂(dppf)1-5Reactivity is similar to aryl bromides.
Table 2: Common Bases and Solvents in Suzuki Coupling
BasepKa of Conjugate AcidCommon SolventsNotes
K₂CO₃10.3Dioxane/H₂O, Toluene/H₂OA versatile and commonly used base.
K₃PO₄12.3Dioxane, TolueneA stronger base, often used in anhydrous conditions.
Cs₂CO₃10.3Dioxane/H₂O, THF/H₂OMore soluble than K₂CO₃, can sometimes improve yields.
NaHCO₃10.3Dioxane/H₂OA milder base, suitable for base-sensitive substrates.

Part 4: Visualizing the Suzuki Coupling Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ACS Publications. (2016, June 27). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Reddit. (2023, February 13). Degassing solvents for Suzuki reactions. r/Chempros. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]

  • Sunthetics. (n.d.). Revolutionizing Solvent-Base Selection with Parametrized Optimization. Retrieved from [Link]

  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddit. (2024, October 28). Water content and suzuki reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2025, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]

  • PubMed Central. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. Retrieved from [Link]

  • PubMed Central. (2022, April 6). Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ACS Publications. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(3,5-Dimethylphenyl)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,5-dimethylphenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common synthetic routes, address potential challenges through a troubleshooting guide, and answer frequently asked questions to ensure your experiments are successful, reproducible, and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to prepare this compound?

There are several viable synthetic strategies, with the choice often depending on the availability of starting materials, scale, and required purity. The three most prominent routes are:

  • Suzuki-Miyaura Cross-Coupling: This is arguably the most versatile and widely used method. It involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[1] For this specific target, the most logical disconnection involves coupling 3,5-dimethylphenylboronic acid with a 4-halophenylacetic acid derivative (e.g., an ester like ethyl 2-(4-bromophenyl)acetate) followed by hydrolysis. This route generally offers high yields and excellent functional group tolerance.[2]

  • Willgerodt-Kindler Reaction: This classic reaction provides a pathway from the corresponding aryl alkyl ketone.[3] The synthesis would start with 4-(3,5-dimethylphenyl)acetophenone, which is treated with sulfur and an amine (typically morpholine) to form a thioamide intermediate.[4] Subsequent hydrolysis yields the desired carboxylic acid.[5] While effective, this reaction often requires harsh conditions (high temperatures) and can sometimes result in lower yields or complex product mixtures compared to cross-coupling methods.[6]

  • Palladium-Catalyzed Carbonylation: This method involves the introduction of a carbonyl group. A common approach is the carbonylation of 4-bromomethyl-3',5'-dimethyl-1,1'-biphenyl using carbon monoxide in the presence of a palladium catalyst.[7][8] This route can be very efficient but requires handling of toxic carbon monoxide gas and specialized high-pressure equipment.

Q2: In the Suzuki-Miyaura route, what are the most critical parameters to control for a high-yield reaction?

Achieving a successful Suzuki-Miyaura coupling hinges on the careful control of several interconnected parameters:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern systems often use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For electron-rich aryl halides, bulky, electron-donating Buchwald ligands can significantly accelerate the oxidative addition step and improve yields.[9]

  • Base: A base is essential to activate the boronic acid for transmetalation.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Na₂CO₃ are commonly used in an aqueous solution or as a solid.[2][11] The choice of base can affect reaction rate and prevent side reactions; for instance, using KF can help prevent the hydrolysis of sensitive ester groups.[12]

  • Solvent: A biphasic solvent system, such as toluene/water or THF/water, is often employed to dissolve both the organic substrates and the inorganic base. Anhydrous conditions can also be used, but a small amount of water can sometimes be beneficial when using bases like K₃PO₄.[9]

  • Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and to run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and homocoupling of the boronic acid.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the starting materials, the intermediate ester, and the final product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on small aliquots taken from the reaction mixture.

Q4: What is the most robust method for purifying the final this compound product?

A multi-step purification process is recommended for achieving high purity:

  • Initial Workup: After the reaction is complete, the crude mixture is typically filtered to remove the solid base and catalyst residues.

  • Acid-Base Extraction: This is a highly effective technique for isolating the carboxylic acid. The crude organic extract is diluted with a solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The desired acid will be deprotonated and move into the aqueous layer, leaving neutral organic impurities (like unreacted starting materials or byproducts) behind.

  • Precipitation: The basic aqueous layer is then carefully acidified with a strong acid, such as concentrated HCl, to a pH of 1-2.[5] This will protonate the carboxylate, causing the pure this compound to precipitate out of the solution as a solid.

  • Final Purification: The collected solid can be washed with cold water and then recrystallized from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain a highly pure, crystalline product.[11]

Visualizing the Synthetic Pathways

The diagram below outlines the primary synthetic routes discussed for preparing this compound.

cluster_suzuki Suzuki-Miyaura Route cluster_wk Willgerodt-Kindler Route cluster_carbon Carbonylation Route A1 3,5-Dimethylphenyl boronic acid A3 Ethyl 4-(3,5-dimethylphenyl) phenylacetate A1->A3 Pd Catalyst, Base A2 Ethyl 2-(4-bromophenyl)acetate A2->A3 B 4-(3,5-Dimethylphenyl) phenylacetic acid A3->B Hydrolysis (NaOH, H3O+) C1 4-(3,5-Dimethylphenyl) acetophenone C2 Thioamide Intermediate C1->C2 Sulfur, Morpholine, Heat C2->B Hydrolysis (NaOH, H3O+) D1 4-Bromomethyl-3',5'-dimethyl -1,1'-biphenyl D1->B CO (g), Pd Catalyst, Base

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on the Suzuki-Miyaura pathway, which is often the preferred method.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield (Suzuki-Miyaura) A. Inactive Catalyst: The Pd(0) catalyst may have been oxidized due to exposure to air.A.1. Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (argon or nitrogen) before adding the catalyst.[11] A.2. Use freshly opened or high-quality palladium precursors and ligands. A.3. Consider using a more robust ligand system, such as a Buchwald phosphine ligand, which can enhance catalyst stability and activity.[9]
B. Protodeboronation: The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before it can couple.B.1. Use anhydrous solvents if possible, and ensure your base is dry.[12] B.2. Use a slight excess (1.1–1.2 equivalents) of the boronic acid. B.3. Avoid prolonged reaction times at high temperatures if the reaction is not progressing.
C. Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides.[13] Steric hindrance near the coupling site can also slow the reaction.C.1. If using an aryl chloride, switch to the corresponding aryl bromide or iodide.[12] C.2. Increase the reaction temperature. C.3. Use a catalyst system known to be effective for challenging substrates (e.g., specific Buchwald or Herrmann catalysts).
2. Significant Homocoupling of Boronic Acid A. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid to form 3,3',5,5'-tetramethyl-1,1'-biphenyl.A.1. Improve the degassing procedure (e.g., use multiple freeze-pump-thaw cycles for solvents). A.2. Maintain a positive pressure of an inert gas throughout the entire reaction.
3. Incomplete Hydrolysis of the Ester A. Insufficient Base or Time: The saponification reaction has not gone to completion.A.1. Use a sufficient excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH). A.2. Increase the reaction temperature (refluxing is common) and/or extend the reaction time. Monitor by TLC until the starting ester spot has completely disappeared.[14]
4. Product is an Oil or Difficult to Crystallize A. Presence of Impurities: Residual solvents or byproducts can inhibit crystallization.A.1. Ensure the product is fully protonated by acidifying to pH 1-2. A.2. Perform the acid-base extraction carefully to remove neutral impurities. A.3. Try different recrystallization solvent systems. If the product remains an oil, purification by column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Hydrolysis

This protocol details the synthesis starting from ethyl 2-(4-bromophenyl)acetate and 3,5-dimethylphenylboronic acid.

A 1. Setup & Degas - Combine aryl bromide, boronic acid,  and solvent (Toluene/EtOH/H2O). - Degas with Argon for 20-30 min. B 2. Add Base & Catalyst - Add Na2CO3 solution. - Add Pd(PPh3)4 catalyst under  positive Argon pressure. A->B C 3. Reaction - Heat mixture to reflux (e.g., 85-90°C). - Monitor by TLC for ~12-24h. B->C D 4. Workup & Extraction - Cool, filter, and separate layers. - Extract aqueous layer with EtOAc. C->D E 5. Hydrolysis - Combine organic layers, add NaOH(aq). - Reflux until TLC shows no ester. D->E F 6. Purification - Cool, separate layers. - Acidify aqueous layer with HCl. - Filter, wash, and dry the solid product. E->F

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Step 1: Suzuki-Miyaura Coupling

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-(4-bromophenyl)acetate (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), toluene (e.g., 4 mL per mmol of bromide), and ethanol (1 mL per mmol of bromide).

  • Stir the mixture and bubble argon gas through it for 20-30 minutes to ensure an inert atmosphere.

  • In a separate vessel, dissolve sodium carbonate (Na₂CO₃, 2.5 eq) in deionized water (2 mL per mmol of bromide) and degas this solution similarly.

  • Under a positive pressure of argon, add the Na₂CO₃ solution to the reaction flask, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).[11]

  • Heat the reaction mixture to reflux (approximately 85-90°C) with vigorous stirring.

  • Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove catalyst residues. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers for the next step.

Step 2: Saponification (Hydrolysis)

  • To the combined organic layers from the previous step, add a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Heat the biphasic mixture to reflux and stir vigorously until TLC analysis indicates the complete disappearance of the intermediate ester spot.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the layers. Wash the organic layer with a small amount of water.

  • Combine all aqueous layers. Wash the combined aqueous phase with ethyl acetate one more time to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum to yield this compound.

References

  • Adapa, S. R., & Sastry, C. V. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-64. [Link]

  • Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Zhang, L., et al. (2014). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. RSC Advances, 4(10), 5183-5187. [Link]

  • Chovancová, J., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(12), 2877. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Chovancová, J., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. [Link]

  • Google Patents. (2014). CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2023). Willgerodt rearrangement. [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. [Link]

  • Google Patents. (2012).
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Google Patents. (2007). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
  • Organic Chemistry Portal. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Google Patents. (1975). US3928429A - Method of preparing aryl acetic acids.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • National Institutes of Health. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]

  • ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Henry Rzepa's Blog. (2020). The Willgerodt-Kindler Reaction: mechanistic reality check 2. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?[Link]

Sources

Identification and removal of impurities in 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,5-Dimethylphenyl)phenylacetic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity of your research and development processes.

I. Introduction to the Chemistry of this compound and Its Impurities

This compound is a biaryl acetic acid derivative. Its synthesis often involves carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, or rearrangement reactions like the Willgerodt-Kindler reaction. The nature of the impurities is intrinsically linked to the chosen synthetic pathway. Understanding these pathways is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to this compound and their associated impurities?

A1: The two most common synthetic strategies are the Suzuki-Miyaura coupling and the Willgerodt-Kindler reaction. Each has a unique impurity profile.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a boronic acid or ester with an aryl halide. For this compound, this could be the reaction of (4-(carboxymethyl)phenyl)boronic acid with 1-bromo-3,5-dimethylbenzene or a similar pairing.

    • Potential Impurities:

      • Homocoupling products: Biphenyls formed from the coupling of two boronic acid molecules or two aryl halide molecules.

      • Unreacted starting materials: Residual boronic acid and aryl halide.

      • Protodeboronation product: The boronic acid is replaced by a hydrogen atom.

      • Palladium residues: Trace amounts of the palladium catalyst.

  • Willgerodt-Kindler Reaction: This reaction converts an aryl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid. The starting material would be 4-(3,5-dimethylbenzoyl)benzene.

    • Potential Impurities:

      • Unreacted starting ketone.

      • Thioamide intermediate: From incomplete hydrolysis.

      • Over-oxidation products: Small amounts of related acidic or neutral impurities.

      • Sulfur-containing byproducts.

Q2: My final product has a persistent yellow color. What is the likely cause and how can I remove it?

A2: A yellow tint often suggests the presence of colored impurities, which could be residual palladium from a Suzuki coupling or sulfur-containing byproducts from a Willgerodt-Kindler reaction. In some cases, it could also indicate the presence of oxidized impurities.

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes at room temperature or slightly elevated temperature. Filter the carbon through celite to remove the colored impurities.

    • Recrystallization: A carefully chosen recrystallization solvent system can effectively leave colored impurities in the mother liquor.

Q3: I am seeing unexpected peaks in my HPLC analysis. How can I identify them?

A3: Unexpected peaks in an HPLC chromatogram correspond to impurities. The first step in identification is to consider the synthetic route used.

  • Troubleshooting:

    • Spiking Study: Inject known potential impurities (e.g., starting materials) to see if any of the unexpected peaks co-elute.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the impurities, which is a significant clue to their identity.

    • Fraction Collection and NMR: If an impurity is present in a sufficient quantity, it can be isolated by preparative HPLC and its structure elucidated by NMR spectroscopy.

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: Like most carboxylic acids, this compound should be stored in a cool, dry, and dark place in a well-sealed container. Exposure to light and air can lead to slow oxidation over time. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Problem: Low yield or poor purity after recrystallization.

Underlying Cause: An inappropriate solvent or cooling rate was used. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Protocol for Solvent Screening and Recrystallization:

  • Solvent Selection:

    • Place a small amount of the crude product (20-30 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., toluene, ethyl acetate, ethanol, isopropanol, acetone, water, and mixtures thereof).

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The desired compound should crystallize out, leaving impurities in the solution. A patent for a similar compound suggests recrystallization from toluene can yield high purity product.[1]

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, this is the point at which to add activated carbon.

    • Hot filter the solution to remove any insoluble impurities (and activated carbon if used).

    • Allow the filtrate to cool slowly to room temperature. Rapid cooling can trap impurities in the crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation: Common Recrystallization Solvents

Solvent SystemObservations
TolueneGood for non-polar impurities.
Ethanol/WaterEffective for a range of polarities.
Ethyl Acetate/HexaneGood for moderately polar compounds.
Guide 2: Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is the method of choice.

Problem: Poor separation of the product from an impurity.

Underlying Cause: The mobile phase polarity is not optimized, or the column is overloaded.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal mobile phase will give the product a retention factor (Rf) of around 0.3-0.4 and show good separation from the impurity spots.

  • Column Packing and Loading:

    • Pack a column with silica gel using the chosen mobile phase.

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization: Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC TLC for Solvent System Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Purification by Column Chromatography.

Analytical Methods for Impurity Identification

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for assessing the purity of this compound and quantifying impurities. A typical method would use a C18 reverse-phase column.

Example HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate 1.0 mL/min
Detector UV at 215 nm
Column Temp. 35 °C

(Note: This is a general starting point and may require optimization for specific impurity profiles.) A similar method has been used for the analysis of phenylacetic acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for structural elucidation of the final product and any isolated impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the acetic acid moiety. Impurities will present as additional, unexpected signals. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used as a reference.[3]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

Mandatory Visualization: Logical Relationship in Impurity Identification

Impurity_ID_Logic cluster_synthesis Synthetic Route Analysis cluster_impurities Predicted Impurities cluster_analysis Analytical Techniques cluster_confirmation Confirmation Suzuki Suzuki-Miyaura Coupling Homocoupling Homocoupling Suzuki->Homocoupling Starting_Materials Unreacted Starting Materials Suzuki->Starting_Materials WK Willgerodt-Kindler WK->Starting_Materials Thioamide Thioamide WK->Thioamide HPLC HPLC Homocoupling->HPLC Starting_Materials->HPLC Spiking Spiking Starting_Materials->Spiking Thioamide->HPLC LCMS LC-MS HPLC->LCMS NMR NMR HPLC->NMR After Isolation MW Molecular Weight LCMS->MW Structure Structural Elucidation NMR->Structure Spiking->HPLC

Caption: Logical workflow for predicting and identifying impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities, GC-MS can be a useful tool. The carboxylic acid may require derivatization (e.g., to its methyl ester) to improve its volatility and chromatographic behavior. This technique is particularly useful for identifying starting materials or low molecular weight byproducts. The use of a deuterated internal standard can improve reproducibility.[4]

References

  • Novak, M., Wang, Y.-T., & Ambrogio, M. W. (2007). A Research Project in the Organic Instructional Laboratory Involving the Suzuki-Miyaura Cross Coupling Reaction.
  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.
  • CN107417509A - A kind of preparation method of phenylacetic acid compound - Google Patents. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Sanders, J. N., O'Neil-Cabello, E., & Widenhoefer, R. A. (2011). Gas chromatographic-mass spectrometric determination of phenylacetic acid in human blood.

Sources

Technical Support Center: Scale-Up Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions based on established chemical principles and field-proven insights.

The most common and robust synthetic route for this class of biaryl compounds involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis. This guide will focus on the challenges inherent in this pathway.

Synthetic Workflow Overview

The logical flow for the synthesis involves two primary stages: the formation of the carbon-carbon bond to create the biaryl core, followed by the conversion of a precursor functional group into the final carboxylic acid.

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Functional Group Transformation Starting Materials 4-Bromophenylacetonitrile & 3,5-Dimethylphenylboronic Acid Suzuki Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Starting Materials->Suzuki Coupling Intermediate 4'-(Cyanomethyl)-3,5-dimethyl-1,1'-biphenyl Suzuki Coupling->Intermediate Hydrolysis Nitrile Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis Work-up & Isolation Crude Product Crude this compound Hydrolysis->Crude Product Purification Recrystallization / Chromatography Crude Product->Purification Final Product Pure this compound Purification->Final Product

Caption: General two-part workflow for the synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.

Issue 1: The Suzuki-Miyaura coupling reaction is stalled or gives low yields.

Question: My Suzuki coupling reaction is not going to completion. I'm seeing significant amounts of starting material (4-bromophenylacetonitrile) even after extended reaction times. What are the likely causes and how can I fix this?

Answer: A stalled Suzuki coupling on a larger scale is a frequent issue, often stemming from factors that are less impactful at the bench. The root cause is typically related to the catalyst's activity or the reaction environment.

Probable Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. On a larger scale, longer addition times and greater headspace can increase exposure to trace oxygen.

    • Solution: Ensure all solvents are rigorously degassed using methods like sparging with nitrogen or argon for an extended period. Maintain a positive inert gas atmosphere throughout the reaction. Use fresh, high-purity palladium sources and ligands.

  • Ineffective Base or Phase Transfer: The base is crucial for activating the boronic acid in the transmetalation step.[1] On a larger scale, poor mixing can lead to localized pH gradients and inefficient reaction between the organic and aqueous phases.

    • Solution: The choice of base is critical. While aqueous K₂CO₃ is common, anhydrous K₃PO₄ in a polar aprotic solvent (like dioxane or 2-MeTHF) can be more effective. If using a two-phase system, ensure vigorous agitation to maximize the interfacial area. Insufficient mixing is a common scale-up failure point.

  • Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form inactive cyclic anhydrides (boroxines) upon storage or in the reaction mixture.

    • Solution: Use fresh boronic acid or verify its purity by NMR before use. Avoid excessively high temperatures or prolonged reaction times where possible. Adding a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for minor degradation.

  • Ligand Decomposition or Inappropriateness: The phosphine ligands that stabilize the palladium catalyst can themselves degrade or may not be optimal for the specific substrates.

    • Solution: For electron-neutral aryl bromides, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting point. However, generating the active catalyst in situ from a stable Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, RuPhos) can provide higher activity and stability.[2] A screening of ligands is often necessary during process development.

Below is a troubleshooting logic diagram for this issue:

G start Low Suzuki Coupling Yield cat_check Is the catalyst active? start->cat_check base_check Is the base/solvent system optimal? cat_check->base_check Yes cat_sol Solution: - Use fresh catalyst & ligands. - Ensure rigorous inert atmosphere. cat_check->cat_sol No boron_check Is the boronic acid high quality? base_check->boron_check Yes base_sol Solution: - Screen bases (e.g., K3PO4). - Ensure vigorous agitation. - Consider a single-phase solvent system. base_check->base_sol No boron_sol Solution: - Use fresh boronic acid. - Use slight excess (1.1 eq). boron_check->boron_sol No end_node Yield Improved boron_check->end_node Yes cat_sol->end_node base_sol->end_node boron_sol->end_node

Caption: Troubleshooting logic for low Suzuki coupling yield.

Issue 2: Significant homocoupling of the 3,5-dimethylphenylboronic acid is observed.

Question: My main impurity is 3,3',5,5'-tetramethyl-1,1'-biphenyl, resulting from the homocoupling of my boronic acid. How can I suppress this side reaction?

Answer: Homocoupling is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen or catalyzed by palladium.

Probable Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: As with general low yield issues, meticulous deoxygenation of the reaction setup is paramount. A robust nitrogen or argon blanket is non-negotiable during scale-up.

  • High Catalyst Loading / Temperature: Higher than necessary catalyst loadings or temperatures can sometimes favor side reactions.

    • Solution: Optimize the catalyst loading to the minimum required level (often 0.1 to 1 mol% for efficient systems). Evaluate if the reaction can proceed efficiently at a lower temperature (e.g., 80 °C instead of reflux).

Issue 3: The nitrile hydrolysis step is incomplete, leaving the amide intermediate.

Question: After my hydrolysis step, HPLC analysis shows a significant peak corresponding to the amide intermediate [4-(3,5-Dimethylphenyl)phenylacetamide]. How can I drive the reaction to the desired carboxylic acid?

Answer: Nitrile hydrolysis proceeds via an amide intermediate. Stopping at this stage means the reaction conditions are not sufficiently forcing to hydrolyze the amide, which is generally more stable than the nitrile.[3]

Probable Causes & Solutions:

  • Insufficiently Harsh Conditions: The chosen concentration of acid/base, temperature, or reaction time is inadequate for the second hydrolysis step (amide to carboxylic acid).

    • Solution (Base Hydrolysis): Increase the concentration of the NaOH or KOH solution (e.g., from 10% to 25% w/w). Increase the reaction temperature. A co-solvent like ethylene glycol can be used to achieve higher temperatures (>100 °C) safely.[4]

    • Solution (Acid Hydrolysis): Use a more concentrated acid, such as 50-75% H₂SO₄. Be aware that highly concentrated acids at high temperatures can cause charring or sulfonation side reactions, so this requires careful optimization.[5]

  • Poor Solubility: In a multiphasic system, if the intermediate amide crashes out of solution, it will be unavailable for hydrolysis.

    • Solution: Ensure the reaction mixture remains homogeneous. This might require adding a co-solvent (e.g., ethanol, dioxane) that is miscible with the aqueous phase and can dissolve the organic species.

Issue 4: The final product is difficult to purify and contains residual palladium.

Question: My crude product is an off-color solid, and ICP-MS analysis shows palladium levels are too high for a pharmaceutical intermediate. How can I improve purity and remove the catalyst?

Answer: Product purity and removal of heavy metal contaminants are critical challenges in scaling up cross-coupling reactions.

Probable Causes & Solutions:

  • Palladium Precipitation: During workup, palladium can precipitate as fine black particles that are difficult to filter and can contaminate the product.

    • Solution: After the reaction is complete, consider a "hot filtration" through a pad of Celite® or a similar filter aid while the reaction mixture is still warm and the desired product is in solution. This can remove a significant portion of the precipitated palladium.

  • Soluble Palladium Species: Some palladium may remain dissolved in the organic phase.

    • Solution: Implement a specific palladium scavenging step. After the main workup, treat the organic solution containing the product with activated carbon or a specialized scavenger (e.g., silica-bound thiols). Stir for several hours before filtering and proceeding to crystallization.

  • Inefficient Crystallization: The chosen crystallization solvent may not be effective at rejecting key impurities.

    • Solution: A systematic crystallization solvent screen is essential. Common choices for phenylacetic acids include toluene, ethyl acetate/heptane mixtures, or isopropanol/water. The goal is to find a system where the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I should monitor during the Suzuki coupling scale-up?

A1: For a robust and reproducible process, you must carefully control:

  • Temperature: Exotherms can occur, especially during catalyst addition on a large scale. Proper reactor cooling and controlled addition rates are vital.

  • Agitation Rate: As discussed, mixing is crucial for mass transfer in multiphasic systems. The stirrer's RPM and impeller design should be specified and maintained.

  • Inert Gas Purge Rate/Pressure: To prevent catalyst deactivation, the efficiency of oxygen removal must be consistent batch-to-batch.

  • Reagent Stoichiometry: The ratio of aryl halide, boronic acid, base, and catalyst must be precisely controlled.

Q2: Is acid- or base-catalyzed hydrolysis better for the nitrile-to-acid conversion?

A2: Both have pros and cons for scale-up.

  • Base Hydrolysis (e.g., NaOH): This is often preferred in large-scale manufacturing.[6] It typically uses less corrosive reagents and standard glass-lined or stainless steel reactors are suitable. The product is isolated by acidifying the aqueous solution of the carboxylate salt, which can be a very effective purification step.

  • Acid Hydrolysis (e.g., H₂SO₄): This can sometimes be faster but requires more corrosion-resistant reactors (e.g., Hastelloy) due to the harsh conditions, increasing capital cost.[7] Workup can also be more complex.

Q3: How can I monitor the reaction progress effectively without frequent sampling and offline analysis?

A3: For large-scale operations, Process Analytical Technology (PAT) is invaluable. In-situ infrared (IR) spectroscopy can be used to monitor the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the carboxylate or carboxylic acid carbonyl peak (~1550-1700 cm⁻¹). This provides real-time data on reaction kinetics and endpoint determination without the delay of traditional sampling.

Experimental Protocols

Protocol 1: Illustrative Scale-Up Suzuki-Miyaura Coupling (1.0 mol scale)

This protocol is for illustrative purposes and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, condenser, thermocouple, and nitrogen inlet, add 4-bromophenylacetonitrile (196.0 g, 1.0 mol), 3,5-dimethylphenylboronic acid (165.0 g, 1.1 mol), and potassium phosphate (K₃PO₄, 424.6 g, 2.0 mol).

  • Solvent Addition & Inerting: Add 2-methyltetrahydrofuran (2-MeTHF, 2.0 L). Begin vigorous stirring. Sparge the mixture with nitrogen gas through a subsurface dip tube for 1 hour.

  • Catalyst Charging: In a separate flask under nitrogen, prepare a solution of Palladium(II) acetate (Pd(OAc)₂, 1.12 g, 0.005 mol) and the phosphine ligand SPhos (4.10 g, 0.01 mol) in 100 mL of degassed 2-MeTHF. Add this catalyst solution to the main reactor via a cannula.

  • Reaction: Heat the reactor jacket to 80 °C. Maintain the internal temperature at 75-80 °C for 4-6 hours. Monitor the reaction progress by HPLC until <1% of the 4-bromophenylacetonitrile remains.

  • Work-up: Cool the reaction to room temperature. Add water (1.0 L) and stir for 15 minutes. Separate the aqueous layer. Wash the organic layer with 1 M HCl (0.5 L) and then with brine (0.5 L).

  • Catalyst Removal: Add powdered activated carbon (20 g) and Celite® (20 g) to the organic layer. Stir vigorously for 2 hours at room temperature. Filter the mixture through a pad of Celite®, washing the pad with 2-MeTHF (200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4'-(cyanomethyl)-3,5-dimethyl-1,1'-biphenyl, typically as an oil or low-melting solid.

Protocol 2: Illustrative Scale-Up Nitrile Hydrolysis (0.8 mol scale)
  • Reactor Setup: To the 5 L reactor, add the crude nitrile from the previous step (assuming ~0.8 mol yield). Add a 25% (w/w) aqueous solution of sodium hydroxide (NaOH, 2.0 L).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. Maintain reflux for 8-12 hours. The reaction is complete when the intermediate amide is no longer detected by HPLC.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Transfer the solution to a larger vessel and slowly add concentrated hydrochloric acid (HCl) with cooling until the pH is ~1-2. A white solid will precipitate.

  • Filtration: Stir the slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation. Filter the solid product and wash the cake with cold deionized water (2 x 0.5 L).

  • Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved. This yields the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to achieve the desired purity.

Data Tables

Table 1: Example of Suzuki Coupling Base and Solvent Screening

EntryBase (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC Area%)
1K₂CO₃ (2.0)Toluene/H₂O90127592
2Na₂CO₃ (2.0)Dioxane/H₂O90127190
3K₃PO₄ (2.0)2-MeTHF8069298
4Cs₂CO₃ (2.0)Dioxane9089498

Note: Data is illustrative. Cesium carbonate (Cs₂CO₃) is highly effective but often too expensive for large-scale manufacturing.

References

  • Štefane, B., & Kočevar, M. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 29(12), 2831. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science. (General principles of scale-up and solvent selection).
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Google Patents. (2008). US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
  • AIP Publishing. (2024). Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review. AIP Conference Proceedings. Available at: [Link]

Sources

4-(3,5-Dimethylphenyl)phenylacetic acid stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,5-Dimethylphenyl)phenylacetic Acid

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common stability challenges, outlines potential degradation pathways, and offers robust troubleshooting protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2][3] To minimize potential thermal degradation and slow down any oxidative processes, storage at 2-8°C is recommended. Protect the material from direct sunlight and moisture.[1]

Q2: I need to prepare a stock solution. Which solvents are recommended, and how should the solution be stored?

A: this compound is typically soluble in organic solvents like methanol, ethanol, and acetonitrile. For aqueous buffers, its solubility will be pH-dependent, increasing at higher pH values as the carboxylate salt is formed. For maximum stability in solution:

  • Use high-purity, degassed solvents to minimize oxidative degradation.

  • Store solutions in amber glass vials to protect against photodegradation.

  • For short-term storage (1-2 days), refrigeration (2-8°C) is suitable. For longer-term storage, aliquot the solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles.

Q3: Is this compound particularly sensitive to light?

A: Yes, compounds containing a phenylacetic acid moiety can be susceptible to photodegradation.[4][5] Aromatic carboxylic acids can undergo photoinduced decarboxylation, generating radical intermediates that can lead to a variety of degradation products.[5][6] All work with the compound, especially in solution, should be performed under subdued light, and storage should always be in light-protecting containers.

Q4: What are the primary chemical liabilities of this molecule that I should be aware of during my experiments?

A: The primary points of instability on the this compound structure are:

  • The Carboxylic Acid Group: Prone to decarboxylation under photolytic or high thermal stress.

  • The Benzylic Methylene (-CH2-) Group: Susceptible to oxidation, which can lead to the formation of a ketone or hydroxyl group at this position.

  • The Aromatic Rings: While generally stable, the electron-rich dimethyl-substituted ring can be susceptible to oxidative attack under harsh conditions.

Section 2: Understanding the Degradation of this compound

A proactive approach to stability requires understanding the potential chemical reactions that can degrade the molecule. Based on the functional groups present, the following degradation pathways are mechanistically plausible.

Potential Degradation Pathways
  • Oxidative Degradation: This is a significant pathway for phenylacetic acid derivatives.[7][8] The primary site of oxidation is the benzylic carbon, which can be oxidized to form a hydroperoxide intermediate that subsequently converts to an alcohol or ketone. The electron-donating methyl groups on the phenyl ring can also activate the ring towards electrophilic attack by oxidizing species.

  • Photodegradation: Exposure to UV light can induce decarboxylation, where the carboxylic acid group is lost as CO2. This process generates a benzyl radical intermediate.[4][5] This highly reactive species can then dimerize, abstract a hydrogen atom from a solvent molecule, or react with oxygen to form various degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation can also occur, though typically requiring more energy than photodegradation. The stability of the solid form is generally high, but in solution, especially in high-boiling point solvents, this pathway should be considered.

The diagram below illustrates these potential degradation routes.

G cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products main This compound ketone Benzylic Ketone (Oxidation Product) main:e->ketone:w [O] decarboxy_monomer Decarboxylated Monomer (Photolysis/Thermal Product) main:e->decarboxy_monomer:w -CO₂ oxidation Oxidation (e.g., H₂O₂, O₂) oxidation->ketone light Photolysis (UV Light) light->decarboxy_monomer heat Thermal Stress heat->decarboxy_monomer decarboxy Decarboxylated Dimer (Photolysis Product) decarboxy_monomer->decarboxy Dimerization

Caption: Potential degradation pathways for the molecule.

Section 3: Troubleshooting Guide for Experimental Studies

Encountering unexpected results is a common part of research. This guide helps you diagnose and resolve stability-related issues.

Problem/Observation Probable Cause(s) Recommended Actions & Explanations
Appearance of new, unexpected peaks in my HPLC/LC-MS chromatogram over time. Chemical Degradation: Your compound is degrading under the current storage or experimental conditions.1. Characterize the Impurities: Use LC-MS to determine the mass of the new peaks. Compare these masses to the potential degradation products (e.g., +14 Da for oxidation to a ketone, -46 Da for decarboxylation). 2. Review Storage: Confirm that solutions are stored protected from light at ≤ -20°C. Ensure solid material is kept dry and cool.[9] 3. Perform a Forced Degradation Study: Systematically expose the compound to heat, light, acid, base, and oxidation to confirm which conditions generate the observed peaks. This will confirm the degradation pathway.[10][11]
The measured concentration of my stock solution is consistently decreasing. 1. Degradation: As above, the compound is likely degrading. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (especially plastics).1. Implement Stricter Controls: Immediately switch to using amber glass vials for storage.[2] Prepare fresh solutions and re-verify the concentration. 2. Use Low-Adsorption Vials: If working at very low concentrations, consider using silanized or low-adsorption polypropylene vials. 3. Quantify Degradants: Use a stability-indicating HPLC method to see if the loss in parent peak area corresponds to an increase in degradant peak areas.[12]
My forced degradation study with acid or base shows little to no degradation. High Intrinsic Stability: The core structure of phenylacetic acid is generally stable to hydrolysis. The ether and amide bonds that are most susceptible to acid/base hydrolysis are absent.[13][14]1. Verify Experimental Conditions: Ensure the acid/base concentration and temperature are appropriate (e.g., start with 0.1 M HCl or NaOH at 60-80°C for several hours).[15] 2. Increase Stress Level: If no degradation is observed, you may need to increase the stressor concentration (e.g., to 1 M), temperature, or duration to meet the goal of generating 5-20% degradation, as recommended by ICH guidelines. 3. Conclusion: It is a valid scientific finding that the molecule is stable to hydrolytic stress. Document this result.
I observe significant degradation in my control sample (stored in mobile phase). Solvent-Induced Degradation or Oxidation: The mobile phase components (e.g., water, organic solvent, additives) may be promoting degradation. Dissolved oxygen in the solvent can also be a factor.1. Test Individual Solvents: Prepare solutions in each of the individual mobile phase components (e.g., water, acetonitrile, methanol) to identify the problematic solvent. 2. Degas Solvents: Always use freshly degassed solvents for sample preparation and mobile phases to minimize oxidative degradation. 3. Consider Antioxidants: If oxidation is confirmed as the primary pathway, consider adding a small amount of an antioxidant like BHT or ascorbic acid to the sample, but be aware of its potential to interfere with your analysis.

Section 4: Experimental Protocol: A Guide to Forced Degradation Studies

This protocol provides a framework for conducting a forced degradation study to identify potential degradants and establish a stability-indicating analytical method. Such studies are a cornerstone of drug development and are crucial for understanding a molecule's intrinsic stability.[10][13]

Workflow for Stability Assessment

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

1. Materials & Equipment

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Reagent-grade HCl, NaOH, and H₂O₂ (30%)

  • HPLC system with a Photodiode Array (PDA) detector[15]

  • LC-MS system for peak identification

  • Temperature-controlled oven/water bath

  • ICH-compliant photostability chamber

2. HPLC Method Development (Starting Conditions) The goal is a method that separates the parent peak from all potential degradants and impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA scan from 200-400 nm, with extraction at the λmax of the parent compound.

  • Injection Volume: 10 µL

3. Preparation of Samples for Stressing

  • Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or methanol.

  • For each stress condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL.

4. Stress Conditions Aim for 5-20% degradation of the active ingredient. Adjust time and stressor strength as needed.[15]

  • Acid Hydrolysis: Mix sample with 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix sample with 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Mix sample with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation:

    • Solution: Heat a solution of the compound in the initial mobile phase composition at 80°C.

    • Solid: Place solid powder in an oven at 80°C.

    • Analyze samples at appropriate time points.

  • Photostability: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze samples alongside a dark control.

5. Analysis and Interpretation

  • Inject the stressed samples into the HPLC system.

  • Monitor for the appearance of new peaks and the decrease in the parent peak area.

  • Use the PDA detector to check for peak purity of the parent peak in the presence of degradants.

  • Calculate the mass balance: (% Assay of Parent) + (Σ % Area of All Degradants) ≈ 100%. A good mass balance indicates that all major degradants are being detected.

  • Analyze key samples by LC-MS to obtain mass data for the degradation products to aid in structural elucidation.

Section 5: Summary Data & Reference Tables

Table 1: Recommended Handling & Storage Summary
Parameter Recommendation
Solid Storage 2-8°C, dry, dark, tightly sealed container.[1]
Solution Storage ≤ -20°C in amber glass vials, minimize freeze-thaw cycles.
Recommended Solvents Acetonitrile, Methanol, Ethanol.
Light Sensitivity High. Protect from UV and ambient light.
Incompatibilities Strong oxidizing agents.[2]

| Table 2: Forced Degradation Conditions & Expected Sensitivity | | | :--- | :--- | :--- | | Stress Condition | Typical Protocol | Expected Outcome/Sensitivity | | Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Low. The molecule lacks easily hydrolyzable groups. Degradation is unlikely unless very harsh conditions are used.[14] | | Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Low. Similar to acid hydrolysis, the core structure is robust. | | Oxidation | 3-30% H₂O₂, Room Temp | High. This is a likely degradation pathway. Expect formation of benzylic oxidation products. | | Photolysis | ICH Q1B Guidelines | High. Expect significant degradation, likely via decarboxylation. A dark control is critical. | | Thermal (Dry Heat) | 80°C (or higher) | Moderate. Degradation is possible but likely requires higher temperatures than in solution. |

References

  • Wikipedia contributors. (2023). Phenylacetic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Papp, T., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]

  • Petrović, M., et al. (2021). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research. [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Li, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. [Link]

  • Google Patents. (1997).
  • Abe-Yoshizumi, R., et al. (2004). The evolution of the phenylacetic acid degradation pathway in bacteria. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chen, J., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. ACS Omega. [Link]

  • Google Patents. (1975).
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Duan, S., et al. (2023). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology. [Link]

  • Wikipedia contributors. (2024). Green photocatalyst. In Wikipedia, The Free Encyclopedia. [Link]

  • Loba Chemie. (2015). PHENYLACETIC ACID MSDS. [Link]

  • ACS Omega. (2026). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. [Link]

  • PubMed. (2024). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. [Link]

  • Google Patents. (2008). Method for Producing 2,5-Dimethylphenyl Acetic Acid.
  • PubMed. (2000). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Chapter from a book. [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • PubMed. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. [Link]

  • ResearchGate. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. PubChem Compound Summary. [Link]

  • ResearchGate. (2026). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • Pharmaceutical Technology. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • CPAChem. (2023). Safety data sheet: phenylacetic acid. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. [Link]

  • PubMed. (1998). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. [Link]

  • Semantic Scholar. (2007). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. [Link]

  • National Institutes of Health. (2012). Bacterial Degradation of Aromatic Compounds. [Link]

  • National Institutes of Health. (2020). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. [Link]

  • Google Patents. (2014). Synthesis method for 2, 5-dimethyl phenylacetic acid.

Sources

How to avoid side reactions in the synthesis of 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic Acid

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize this synthesis by minimizing or eliminating common side reactions. We will explore the causality behind these side reactions and provide field-proven troubleshooting strategies and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing foundational knowledge for troubleshooting.

Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, which form the core C-C bond between the two phenyl rings. The two leading strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a phenylacetic acid derivative (usually a boronic acid or ester) with a 3,5-dimethylphenyl halide (or triflate). Its main advantages are the mild reaction conditions and the commercial availability of a wide range of boronic acids. However, the primary side reaction is the homocoupling of the boronic acid starting material.

  • Kumada-Tamao-Corriu Coupling: This employs a Grignard reagent (e.g., (3,5-dimethylphenyl)magnesium bromide) and couples it with a halo-phenylacetic acid derivative. While Grignard reagents are highly reactive, this reactivity can also lead to side reactions if not properly controlled, including homocoupling and reactions with the acidic proton of the carboxylic acid group, necessitating a protecting group strategy.

An alternative, though less common, route is the Willgerodt-Kindler reaction , starting from 4-(3,5-dimethylphenyl)acetophenone. This multi-step process involves morpholine and sulfur to form a thioamide, which is then hydrolyzed. This route avoids cross-coupling issues but can suffer from incomplete conversion and difficult purifications.

Q2: Why is protecting the carboxylic acid group often necessary, and what are the best practices?

A2: The carboxylic acid moiety of phenylacetic acid contains an acidic proton that is incompatible with many organometallic reagents, particularly the highly basic Grignard reagents used in Kumada coupling. The organometallic reagent will act as a base, deprotonating the carboxylic acid and consuming the reagent in a non-productive acid-base reaction.

Best Practices for Protection:

  • Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is the most common strategy. This is typically achieved using Fischer esterification (acid catalyst and alcohol) or by reaction with an alkyl halide under basic conditions.

  • Choice of Protecting Group: The chosen ester must be stable to the subsequent cross-coupling conditions but readily cleavable afterward without affecting the rest of the molecule. Methyl and ethyl esters are often suitable and can be hydrolyzed back to the carboxylic acid under standard basic conditions (e.g., NaOH or KOH in aqueous alcohol).

  • Deprotection: Saponification (base-catalyzed hydrolysis) is the standard method for deprotection. Care must be taken to ensure complete hydrolysis without promoting side reactions.

G cluster_protection Protection Strategy cluster_coupling Cross-Coupling cluster_deprotection Deprotection A Phenylacetic Acid (Active Proton) B Esterification (e.g., MeOH, H+) A->B C Protected Ester (Stable for Coupling) B->C D Protected Ester E Cross-Coupling Reaction (e.g., Suzuki, Kumada) D->E F Coupled Ester Product E->F G Coupled Ester Product H Saponification (e.g., NaOH, H2O) G->H I Final Product This compound H->I

Caption: Workflow for protecting group strategy in the synthesis.

Part 2: Troubleshooting Guide for Side Reactions

This section provides a systematic approach to identifying and resolving specific side reactions encountered during the synthesis.

Issue 1: Formation of Homocoupling Byproducts

Symptoms: You observe significant amounts of 1,1'-bi(3,5-dimethylphenyl) (from the dimethylphenyl starting material) or 2,2'-(1,2-diphenylethane-1,2-diyl)dibenzoic acid (from the phenylacetic acid starting material) in your crude product mixture by LC-MS or GC-MS.

Root Cause Analysis:

Homocoupling is a major side reaction in many cross-coupling protocols. It arises from the reaction of two molecules of the same organometallic species with each other.

  • In Suzuki Coupling: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. It can also be caused by disproportionation or proto-deboronation followed by side reactions.

  • In Kumada Coupling: The highly reactive Grignard reagent can couple with itself, particularly if the catalyst activation or oxidative addition/reductive elimination cycle is inefficient.

Troubleshooting Protocol & Solutions:

  • Ensure Rigorous Inert Atmosphere:

    • Protocol: Degas all solvents thoroughly before use by sparging with argon or nitrogen for at least 30 minutes. Use Schlenk line techniques for the entire duration of the reaction setup and execution. Assemble glassware hot from the oven under a stream of inert gas to remove adsorbed moisture and air.

    • Causality: Oxygen is a known promoter of oxidative homocoupling of boronic acids. By rigorously excluding it, you shut down this unwanted pathway.

  • Optimize Catalyst and Ligand System:

    • Protocol: Screen different palladium catalysts and ligands. For Suzuki coupling, highly active catalysts like Pd(dppf)Cl₂ or those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over homocoupling.

    • Causality: The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. A well-chosen ligand stabilizes the palladium center and ensures the cross-coupling pathway is kinetically favored over the homocoupling pathway.

  • Control Stoichiometry and Addition Rate:

    • Protocol: Use a slight excess (1.05-1.2 equivalents) of the boronic acid or Grignard reagent. For highly reactive systems like Kumada coupling, add the Grignard reagent slowly via a syringe pump to the solution containing the catalyst and the aryl halide.

    • Causality: Maintaining a low, steady concentration of the organometallic reagent in the reaction mixture minimizes the probability of two such molecules encountering each other at the catalytic center, thus suppressing the bimolecular homocoupling reaction.

Quantitative Comparison of Conditions:

ParameterStandard ConditionsOptimized ConditionsRationale
Atmosphere Nitrogen blanketDegassed solvents + Argon atmosphereRigorous exclusion of O₂ to prevent oxidative homocoupling.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhosMore active catalysts facilitate faster cross-coupling.
Addition Method All reagents mixed at onceSlow addition of organometallic reagentMaintains low concentration to disfavor bimolecular side reactions.
Issue 2: Incomplete Conversion and Formation of Protodehalogenation/Protodeboronation Byproducts

Symptoms: Significant amounts of starting materials (e.g., 4-bromophenylacetic acid or 3,5-dimethylphenylboronic acid) remain after the reaction. You also detect byproducts like phenylacetic acid or 1,3-dimethylbenzene.

Root Cause Analysis:

  • Catalyst Deactivation: The palladium catalyst may be poisoned by impurities or may precipitate out of solution, halting the catalytic cycle.

  • Inefficient Transmetalation: The transfer of the organic group from boron or magnesium to the palladium center may be slow or incomplete.

  • Protodeboronation/Protodehalogenation: This is the cleavage of the C-B or C-X bond by a proton source (often water), leading back to the corresponding simple arene. This is a significant issue with boronic acids, especially under prolonged heating or non-optimal pH.

Troubleshooting Protocol & Solutions:

  • Activate the Catalyst and Control the Base:

    • Protocol (Suzuki): Use a thoroughly dried, finely powdered base (e.g., K₂CO₃, Cs₂CO₃). Ensure the base is soluble enough in the reaction medium; a mixed solvent system (e.g., Toluene/Water or Dioxane/Water) is often necessary. The choice of base is critical; stronger bases can sometimes accelerate side reactions.

    • Causality: The base is crucial for activating the boronic acid for transmetalation. Inefficient base action leads to a stalled catalytic cycle. However, excessively harsh basic conditions can promote decomposition.

  • Use Anhydrous Solvents and Reagents:

    • Protocol: Use freshly distilled or commercially available anhydrous solvents. Dry all starting materials, especially the halide and boronic acid, under high vacuum before use.

    • Causality: Water is the primary proton source for protodeboronation and will also quench Grignard reagents. Minimizing water is critical for maximizing yield and preventing these side reactions.

  • Monitor Reaction Temperature and Time:

    • Protocol: Follow a recommended temperature profile. Overheating can lead to catalyst decomposition and increased side reactions. Monitor the reaction progress by TLC or GC to determine the optimal reaction time, avoiding prolonged heating after completion.

    • Causality: Every catalytic system has an optimal temperature window for stability and activity. Exceeding this can lead to irreversible deactivation.

G cluster_main Troubleshooting Logic for Incomplete Conversion Start Incomplete Conversion Detected Check_Catalyst Is Catalyst Active? (e.g., color change, precipitation) Start->Check_Catalyst Check_Reagents Are Reagents Anhydrous and Pure? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Solution: Use fresh catalyst/ligand, ensure inert atmosphere Check_Catalyst->Sol_Catalyst No Check_Conditions Are Temp/Base/Solvent Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Dry solvents/reagents, check stoichiometry Check_Reagents->Sol_Reagents No Sol_Conditions Solution: Screen bases/solvents, optimize temperature Check_Conditions->Sol_Conditions No

Caption: Decision workflow for troubleshooting incomplete reactions.

Part 3: Experimental Protocol Example

Optimized Suzuki Coupling Protocol for Methyl 4-(3,5-Dimethylphenyl)phenylacetate

This protocol is designed to minimize homocoupling and protodeboronation.

Materials:

  • Methyl 4-bromophenylacetate

  • 3,5-Dimethylphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add methyl 4-bromophenylacetate, 3,5-dimethylphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 10 minutes, then backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via a cannula or syringe under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of THF/Methanol and add an aqueous solution of NaOH (2-3 equivalents). Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Final Isolation: Acidify the mixture with HCl (1M) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield this compound.

References

  • Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]

Refining the purification process for high-purity 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3,5-Dimethylphenyl)phenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity for downstream applications. Achieving purity greater than 99.5% is critical for ensuring reproducibility in biological assays and meeting stringent regulatory standards in drug development.

This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and adapt the methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound. The solutions provided are based on fundamental chemical principles and established laboratory practices.

Q1: My isolated product is an off-white or yellowish solid with a broad melting point range. What's the cause and how do I fix it?

Answer:

This is a classic sign of residual impurities. A pure crystalline solid should be white and have a sharp melting point. The discoloration and broad melting range indicate the presence of chromophores (colored impurities) and a disrupted crystal lattice.

Common Causes:

  • Residual Starting Materials: Incomplete reaction during synthesis.

  • Reaction By-products: Side reactions can generate structurally similar impurities that are difficult to remove. For instance, in syntheses involving Friedel-Crafts or similar reactions, regioisomers or poly-alkylated species can form.

  • Oxidation/Degradation Products: Arylacetic acids can be susceptible to minor degradation, especially if exposed to heat and air for extended periods.[1][2]

Troubleshooting Workflow:

  • Initial Assessment (Purity Check): Before proceeding, acquire a High-Performance Liquid Chromatography (HPLC) trace to identify the number of impurities and their relative abundance.

  • Activated Carbon Treatment: To remove colored impurities, dissolve the crude product in a suitable hot solvent (e.g., Toluene or Ethyl Acetate) and add a small amount (1-2% by weight) of activated decolorizing carbon.[3] Heat the mixture for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter funnel.[3]

  • Recrystallization: Proceed immediately with the recrystallization protocol as detailed below. The goal is to select a solvent system where the target compound has high solubility in hot solvent and low solubility in cold solvent, while impurities remain soluble at all temperatures.

Q2: My recrystallization yield is extremely low, even though my crude material was relatively pure. What am I doing wrong?

Answer:

Low yield during recrystallization is a common problem and typically stems from using an excessive amount of solvent or improper cooling.[4][5] While the goal is high purity, a balance must be struck to ensure an acceptable recovery.

Common Causes:

  • Excess Solvent: Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound in the solution (the "mother liquor") even after cooling, thus reducing the isolated yield.[3]

  • Rapid Cooling: Placing the hot flask directly into an ice bath can cause the compound to "crash out" of solution as a microcrystalline or amorphous precipitate.[4][5] This process traps impurities and leads to a lower quality product.

  • Premature Filtration: Not allowing sufficient time for crystallization to complete at each temperature stage.

Optimization Protocol:

  • Use Minimal Solvent: Add the hot solvent portion-wise (in small increments) to your crude solid, waiting for the solution to return to a boil between additions, until the solid just dissolves. This ensures you are at the saturation point.

  • Employ Slow, Stepwise Cooling:

    • Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. This encourages the formation of large, pure crystals.

    • Once at room temperature, transfer the flask to a refrigerator (approx. 4°C) for several hours.

    • Finally, place the flask in an ice-water bath (0°C) for at least one hour before filtration to maximize precipitation.

  • Wash with Cold Solvent: After filtering the crystals, wash the filter cake with a minimal amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities. Using too much wash solvent or warm solvent will dissolve some of your product.

Q3: My compound "oils out" during cooling instead of forming crystals. How can I promote proper crystallization?

Answer:

"Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its own melting point, or when the concentration of impurities is so high that it depresses the melting point of the mixture. The result is a liquid phase separation rather than solid crystal formation.

Solutions:

  • Re-heat and Add More Solvent: The simplest solution is to heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-15% more volume) to lower the saturation point. Then, attempt the slow cooling process again.[5]

  • Lower the Cooling Temperature Drastically: If adding solvent doesn't work, re-heat to dissolve the oil, then try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If crystals form, cool very slowly from that temperature.

  • Change the Solvent System: This is the most robust solution. An ideal solvent system will have a boiling point well below the melting point of your compound (The melting point of a similar compound, Phenylacetic acid, is 76-77°C[6]). Consider a two-solvent system. Dissolve the compound in a small amount of a "good" hot solvent (e.g., Toluene, Acetone), then slowly add a "poor" solvent (e.g., Hexanes, Heptane) until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then cool slowly.[7]

Q4: HPLC analysis still shows a critical impurity with a very similar retention time to my product. What is the next step?

Answer:

Co-eluting impurities suggest that their polarity and chemical structure are very similar to your target compound, making separation by recrystallization difficult. In this case, an orthogonal purification method is required.

Recommended Action: Flash Column Chromatography

If recrystallization fails, flash column chromatography on silica gel is the next logical step.[8]

  • Develop the Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and the impurity. Aim for an Rf value for your product of ~0.3-0.4. A common starting point for arylacetic acids is a mixture of Hexanes and Ethyl Acetate with a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the silica gel.

  • Proper Column Packing: Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.

  • Loading the Sample: For best results, dissolve the crude product in a minimal amount of the eluent or a strong solvent (like Dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This technique, known as "dry loading," prevents band broadening.

  • Collect and Analyze Fractions: Collect small fractions and analyze them by TLC or HPLC to identify the pure product fractions before combining and evaporating the solvent.

Frequently Asked Questions (FAQs)

Q: What is a reliable solvent system for the recrystallization of this compound?

A: While the ideal solvent must be determined empirically, a good starting point for arylacetic acids is a non-polar aromatic solvent or a mixed-solvent system.[7] Based on the structure (an aromatic ring with alkyl groups and a polar carboxylic acid), consider the systems in the table below.

Solvent SystemRationale & Use CaseBoiling Point (°C)
Toluene A single-solvent system. The aromatic nature of toluene effectively dissolves the compound when hot, but solubility drops significantly upon cooling.111°C
Toluene / Heptane A two-solvent system. Dissolve in minimal hot toluene (good solvent), then add hot heptane (poor solvent) until turbidity appears. Excellent for fine-tuning solubility.98-111°C
Ethyl Acetate / Hexanes A more polar option. Good for removing non-polar, greasy impurities.[7] Dissolve in hot ethyl acetate and add hexanes.69-77°C
Ethanol / Water Best for removing highly polar or salt-based impurities. The carboxylic acid group provides some solubility in hot alcohol/water mixtures.[7]78-100°C
Q: How do I definitively confirm the purity of my final product?

A: A single method is insufficient. A combination of techniques is required to establish purity authoritatively.

  • HPLC with UV Detection: This is the primary quantitative method. An isocratic or gradient method using a C18 column is standard for phenylacetic acid derivatives.[9] The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 2.5) and a polar organic solvent like acetonitrile.[9][10] Purity should be assessed by area percentage, ideally >99.5%.

  • Proton NMR (¹H NMR): Provides structural confirmation and can reveal the presence of residual solvents or structurally distinct impurities. Integration of impurity peaks against the product peaks can give a semi-quantitative estimate of purity.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1°C) is a strong indicator of high purity. Compare the observed melting point to literature values if available.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like HPLC-MS can be invaluable for identifying unknown impurity peaks.[11][12]

Q: How should I remove residual solvent after purification?

A: Residual solvents like Toluene, Heptane, or Ethyl Acetate can often be seen in the ¹H NMR spectrum. To remove them, place the crystalline solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours. The temperature should be well below the compound's melting point to avoid decomposition. High vacuum is critical for efficient removal.

Visualized Workflows and Protocols

General Purification & Analysis Workflow

The following diagram outlines the logical flow from crude material to a fully characterized, high-purity product.

cluster_purification Purification Stage cluster_analysis Analysis & QC crude Crude Product (Off-white solid) carbon Dissolve in Hot Solvent + Activated Carbon crude->carbon Color Impurities? hot_filter Hot Filtration (Remove Carbon) carbon->hot_filter recrystallize Slow Cooling & Crystallization hot_filter->recrystallize filter_wash Filter & Wash (Ice-cold solvent) recrystallize->filter_wash dry Dry Under Vacuum filter_wash->dry hplc HPLC Analysis (Purity > 99.5%?) dry->hplc hplc->crude No (Re-purify) nmr ¹H NMR (Structure OK?) hplc->nmr Yes mp Melting Point (Sharp Range?) nmr->mp Yes final High-Purity Product mp->final Yes

Caption: Workflow for Purification and Quality Control.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

start Problem During Purification? q1 Low Yield? start->q1 q2 Product Oiled Out? start->q2 q3 Impurity by HPLC? start->q3 ans1a Used too much solvent or cooled too fast. q1->ans1a Yes ans2a Solvent BP too high or impurities present. q2->ans2a Yes ans3a Impurity has similar polarity to product. q3->ans3a Yes ans1b Re-run: Use minimal hot solvent & cool slowly. ans1a->ans1b ans2b Re-heat, add more solvent or change solvent system. ans2a->ans2b ans3b Perform Flash Column Chromatography. ans3a->ans3b

Caption: Decision tree for troubleshooting purification.

Standard Operating Protocols

Protocol 1: Recrystallization from Toluene/Heptane

Objective: To purify ~5.0 g of crude this compound.

Materials:

  • Crude this compound (~5.0 g)

  • Toluene (Reagent grade)

  • Heptane (Reagent grade)

  • 125 mL Erlenmeyer flask with a stir bar

  • Condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid (5.0 g) into the 125 mL Erlenmeyer flask with a stir bar.

  • Add ~20 mL of Toluene. Attach the condenser and bring the mixture to a gentle boil with stirring.

  • Continue adding Toluene in small portions (~2-3 mL) until the solid is completely dissolved. Note the total volume of Toluene used.

  • Once dissolved, slowly add Heptane dropwise to the boiling solution until a persistent cloudiness (turbidity) is observed.

  • Add 1-2 mL of Toluene dropwise to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, remove the condenser, and cover the flask with a watch glass. Allow it to cool slowly to room temperature on the benchtop.

  • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount (~5-10 mL) of ice-cold Heptane.

  • Transfer the white crystalline solid to a watch glass and dry under high vacuum to a constant weight.

Protocol 2: HPLC Purity Analysis

Objective: To determine the purity of the recrystallized product.

Instrumentation & Reagents:

  • HPLC system with UV Detector (set to 254 nm)

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Prepare the Mobile Phase: Prepare the necessary solutions. Ensure all mobile phases are filtered and degassed.

  • Prepare the Sample: Accurately weigh ~10 mg of the dried, purified product and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution.[9] Further dilute as necessary to be within the detector's linear range.

  • Set Up the HPLC Method:

    • Flow Rate: 1.0 mL/min[9]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient: 70% A / 30% B, hold for 15 minutes (this is a starting point and may require optimization).

  • Equilibrate the System: Run the mobile phase through the column until a stable baseline is achieved.

  • Inject and Analyze: Inject the sample and record the chromatogram.

  • Calculate Purity: Integrate all peaks and calculate the purity based on the area percent of the main product peak. The purity is calculated as: (Area of Product Peak / Total Area of All Peaks) * 100.

References

  • A Process For Preparing α α Dimethyl Phenyl Acetic Acid. Quick Company.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Method for preparing alpha, alpha-dimethylphenylacetic acid. Google Patents, CN101157609A.
  • Analytical Methods for Organic Acids. Shimadzu Asia Pacific. Available at: [Link]

  • 2.1: Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • 2,5-Dimethylphenylacetic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Center for Biotechnology Information. Available at: [Link]

  • Method of preparing aryl acetic acids. Google Patents, US3928429A.
  • A kind of preparation method of cyclopentolate hydrochloride intermediate. Google Patents, CN110483274A.
  • A kind of preparation method of phenylacetic acid compound. Google Patents, CN107417509A.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Provisional Peer Reviewed Toxicity Values for 1-Phenyl-1-(2,4-dimethylphenyl)-ethane (PXE) (CASRN 6165-52-2). PPRTV Library. Available at: [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]

  • Help! Recrystallization sources of error. Reddit r/chemhelp. Available at: [Link]

  • Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • The structure of cellulose tris(3,5-dimethyphenylcarbamate). ResearchGate. Available at: [Link]

  • Miscellaneous-impurities. Pharmaffiliates. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Phenylacetic acid. Wikipedia. Available at: [Link]

  • A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. Available at: [Link]

  • Measuring Organic Acids and Organic Anions with Precision. Chromatography Today. Available at: [Link]

  • Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids. PubMed. Available at: [Link]

  • 2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. Kuujia.com. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Pharma Impurity Supplier & Custom Synthesis in India. Splendid Lab Pvt. Ltd. Available at: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. Available at: [Link]

Sources

Technical Support Center: 4-(3,5-Dimethylphenyl)phenylacetic Acid Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 4-(3,5-Dimethylphenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the monitoring of reactions involving this compound. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.

Introduction to Reaction Monitoring for this compound

The synthesis of this compound, a substituted arylalkanoic acid, involves multi-step organic reactions that require careful monitoring to ensure optimal yield and purity. The choice of analytical technique is crucial for tracking the consumption of starting materials, the formation of intermediates, and the emergence of the final product, as well as any potential byproducts. This guide will explore the most common and effective techniques for this purpose.

A plausible and efficient synthetic route for this compound is via a Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis. This approach offers high yields and good functional group tolerance. The reaction monitoring techniques discussed herein will be particularly relevant to this synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?

A1: The most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of technique depends on the specific reaction step, the available equipment, and the level of detail required.

Q2: How can I quickly check if my Suzuki coupling reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitative reaction monitoring.[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of a new spot corresponding to the product.

Q3: Is HPLC or GC-MS better for quantitative analysis of my reaction mixture?

A3: Both HPLC and GC-MS are excellent for quantitative analysis. HPLC is generally preferred for arylalkanoic acids as it often does not require derivatization, which can introduce additional steps and potential for error.[3][4] GC-MS, however, provides excellent separation and structural information but typically requires derivatization of the carboxylic acid to a more volatile ester form.[5][6]

Q4: Can I use NMR to monitor the reaction kinetics?

A4: Yes, NMR spectroscopy is a powerful tool for real-time reaction monitoring and kinetic studies.[7][8] By taking time-course NMR spectra, you can directly observe the decrease in reactant signals and the increase in product signals, allowing for the determination of reaction rates.[7][8]

Q5: What are the key FTIR absorbances to look for when monitoring the final hydrolysis step?

A5: During the hydrolysis of a nitrile or ester intermediate to the carboxylic acid, you should monitor the disappearance of the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) or the ester carbonyl (C=O) stretch (around 1735-1750 cm⁻¹). Concurrently, you will see the appearance of the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the carbonyl (C=O) stretch of the carboxylic acid (around 1680-1710 cm⁻¹).[9][10]

Experimental Workflow: A Plausible Synthesis and Monitoring Strategy

A robust method for synthesizing this compound involves a two-step process:

  • Suzuki-Miyaura Coupling: Reaction of methyl 4-bromophenylacetate with 3,5-dimethylphenylboronic acid.

  • Hydrolysis: Conversion of the resulting methyl 4-(3,5-dimethylphenyl)phenylacetate to the final carboxylic acid product.

Below is a diagram illustrating the general workflow for monitoring such a synthesis.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis start Mix: - Methyl 4-bromophenylacetate - 3,5-Dimethylphenylboronic acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) react Heat Reaction Mixture (e.g., 80-100 °C) start->react monitor_tlc Monitor by TLC (every 30-60 min) react->monitor_tlc Is starting material consumed? monitor_tlc->react No workup1 Aqueous Workup & Extraction monitor_tlc->workup1 Yes ester_intermediate Dissolve Methyl 4-(3,5-dimethylphenyl)phenylacetate in Solvent (e.g., THF/Methanol) workup1->ester_intermediate Crude Ester Product add_base Add Base (e.g., NaOH solution) ester_intermediate->add_base react2 Heat Reaction Mixture (e.g., 60 °C) add_base->react2 monitor_hplc Monitor by HPLC/TLC react2->monitor_hplc Is ester consumed? monitor_hplc->react2 No workup2 Acidify & Isolate Product monitor_hplc->workup2 Yes final_product final_product workup2->final_product Final Product: This compound

Caption: General workflow for the synthesis and monitoring of this compound.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative monitoring of the reaction progress. A typical reversed-phase method would be suitable for separating the starting materials, intermediate, and final product.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Q: My peaks are tailing. What could be the cause and how do I fix it?

A: Peak tailing is a common issue, especially with acidic compounds like this compound.

  • Cause 1: Secondary Interactions with Silica: The acidic silanol groups on the silica support can interact with your analyte.

    • Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA). This will protonate the silanol groups and your acidic analyte, minimizing these interactions.[11]

  • Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Cause 3: Column Contamination: Buildup of strongly retained compounds from previous injections can affect peak shape.[11]

    • Solution: Flush the column with a strong solvent, like 100% acetonitrile or isopropanol.[12]

Q: I'm seeing a drifting baseline. What should I do?

A: A drifting baseline can be caused by several factors.

  • Cause 1: Column Not Equilibrated: The column may not have reached equilibrium with the mobile phase.

    • Solution: Allow the mobile phase to run through the column for a longer period before starting your analysis.[13]

  • Cause 2: Mobile Phase Issues: The mobile phase may be degrading or changing in composition.

    • Solution: Prepare fresh mobile phase and ensure it is properly degassed.[13]

  • Cause 3: Temperature Fluctuations: The column temperature is not stable.

    • Solution: Use a column oven to maintain a constant temperature.[13]

Q: My retention times are shifting between runs. Why is this happening?

A: Retention time drift can compromise the reliability of your data.

  • Cause 1: Inconsistent Mobile Phase Composition: If you are manually mixing your mobile phase, small variations can lead to shifts in retention time.

    • Solution: Use a gradient mixer on your HPLC system for more consistent mobile phase preparation.

  • Cause 2: Fluctuations in Flow Rate: A problem with the pump can cause the flow rate to vary.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition.

  • Cause 3: Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: If the column is old or has been used extensively, it may need to be replaced.

G cluster_peak Peak Shape Problems cluster_baseline Baseline Problems cluster_retention Retention Time Problems start HPLC Issue Detected tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peaks start->split drift Drifting Baseline start->drift noise Noisy Baseline start->noise shift Shifting RT start->shift no_peaks No Peaks start->no_peaks sol_tailing sol_tailing tailing->sol_tailing Check pH, Dilute Sample, Flush Column sol_fronting sol_fronting fronting->sol_fronting Check Sample Solvent, Reduce Injection Volume sol_split sol_split split->sol_split Check for Column Void, Replace Frit sol_drift sol_drift drift->sol_drift Equilibrate Column, Fresh Mobile Phase sol_noise sol_noise noise->sol_noise Degas Mobile Phase, Check Detector Lamp sol_shift sol_shift shift->sol_shift Check Pump & Mobile Phase, Use Column Oven sol_nopeaks sol_nopeaks no_peaks->sol_nopeaks Check Injection, Detector Settings

Caption: Troubleshooting decision tree for common HPLC issues.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative assessment of reaction progress.

Q: I'm having trouble getting good separation on my TLC plate. What can I do?

A: Poor separation is usually due to an inappropriate solvent system.

  • Cause: Incorrect Solvent Polarity: The polarity of the eluent is critical for good separation.

    • Solution: If your spots are all at the bottom of the plate (low Rf), your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). If your spots are all at the top (high Rf), your solvent is too polar; decrease the proportion of the polar solvent. Carboxylic acids can streak on silica gel; adding a small amount of acetic or formic acid to the eluent can improve spot shape.

Q: My spots are streaking. How can I prevent this?

A: Streaking can be caused by several factors.

  • Cause 1: Sample Overload: Applying too much sample to the plate is a common cause of streaking.

    • Solution: Dilute your sample and apply a smaller spot.

  • Cause 2: Highly Polar Compound: Carboxylic acids are prone to streaking on silica gel due to strong interactions.

    • Solution: As mentioned above, add a small amount of a volatile acid (e.g., acetic acid) to your eluting solvent. This will protonate your analyte and reduce its interaction with the stationary phase.

In-Depth Protocols

Protocol 1: Reaction Monitoring by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered sample into the HPLC system running the method described in Table 1.

  • Data Interpretation: Identify the peaks corresponding to the starting materials, intermediate, and product based on their retention times (determined by injecting standards of each compound).

  • Calculate the relative peak areas to determine the extent of reaction.

Protocol 2: Reaction Monitoring by TLC
  • Prepare the TLC Chamber: Add the chosen eluent to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Spot the Plate: Using a capillary tube, apply small spots of your starting materials (for reference) and the reaction mixture onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the spots. Allow the solvent to travel up the plate.[2]

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front. Visualize the spots under a UV lamp. If necessary, use a staining agent.

  • Interpretation: Compare the spots from the reaction mixture to the reference spots to determine the presence of starting materials and the formation of new products.

References

  • Adams, R. W., & Hollingworth, T. (2021). GEMSTONE: Gradient-Enhanced Multiplet-Selective Targeted-Observation NMR Experiment.
  • Savić, J. S., Dilber, S. P., Vujić, Z. B., Vladimirov, S. M., & Brborić, J. S. (2018). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society, 83(0), 1-9.
  • Tanaka, H., & Namera, A. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst, 142(15), 2735-2740.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1-23.
  • Li, Y., et al. (2018). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Schulze, T., & Schmidt, B. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Zenobi, R. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9487–9494.
  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. Retrieved from [Link]

  • Reva, I., & Fausto, R. (2012). FTIR investigation of the O-H⋯Xe interaction in simple carboxylic acids in solid xenon. The Journal of Chemical Physics, 137(5), 054502.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Savić, J., Dilber, S., Vujić, Z., Vladimirov, S., & Brborić, J. (2018). A modified RP-HPLC method for the determination of the pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society, 83(5), 583-591.
  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]

  • CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid. (2014).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Savić, J. S., et al. (2015). DETERMINATION OF IONIZATION CONSTANTS (pKa) OF β-HYDROXY-β-ARYLALKANOIC ACIDS USING. Journal of Engineering & Processing Management, 7(1), 105-112.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chen, D., & Pate, B. (2017). NMR Characterization of RNA Small Molecule Interactions. Molecules, 22(5), 733.
  • Di Micco, S., et al. (2023).
  • Casetta, B., & Tagliacozzi, D. (2000). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Journal of chromatography.
  • Pelter, A., & Ward, R. S. (1996). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • LibreTexts. (2022). 21.
  • University of Rochester. (n.d.). How to Monitor a Reaction by TLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Safe handling and storage procedures for 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3,5-Dimethylphenyl)phenylacetic acid

A Guide to Safe Handling, Storage, and Experimental Use

Introduction: This guide provides detailed technical support for the safe handling and storage of this compound. As a specialized aryl-substituted phenylacetic acid derivative, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The information herein is synthesized from safety data for structurally similar compounds, including Phenylacetic acid and its isomers, combined with established principles of laboratory safety. This document is intended for researchers, chemists, and drug development professionals. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) available from your supplier.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the handling and use of this compound.

1. What are the primary hazards associated with this compound?

Based on data from analogous compounds like Phenylacetic acid and its dimethyl-substituted isomers, this compound should be treated as a hazardous substance. The primary risks include:

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2][3][4]

  • Skin Irritation: The compound can cause skin irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder or dust can irritate the respiratory system.[1][2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[1]

It is crucial to assume that this compound shares these hazardous properties and to take appropriate precautions to minimize exposure.[5]

2. What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A multi-layered PPE approach is essential to ensure personal safety. The causality behind each choice is to create a barrier against the specific hazards of irritation and dust inhalation.

  • Eye Protection: Always wear safety glasses with side-shields or, preferably, chemical splash goggles that conform to government standards like NIOSH (US) or EN 166 (EU).[4] A face shield should be worn over goggles during procedures with a high risk of splashing.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface.[1] Dispose of contaminated gloves immediately after use.[1]

  • Body Protection: A fully fastened lab coat is required. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to control airborne exposure.[1][4][6] If engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[1]

3. What are the correct storage conditions for this compound?

Proper storage is critical for maintaining the compound's integrity and preventing accidents.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][7]

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Incompatibilities: Phenylacetic acids are incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[7] Store them separately to avoid potentially hazardous reactions.

4. I'm having trouble weighing the powder without it becoming airborne. What can I do?

This is a common issue with fine chemical powders. The primary goal is to prevent dust formation and inhalation.

  • Use Engineering Controls: Always weigh hazardous powders inside a chemical fume hood or a ventilated balance enclosure.[6][8]

  • Minimize Air Currents: Ensure the sash of the fume hood is at the proper height and avoid rapid movements that can disturb the air.

  • Technique: Do not pour the powder directly from a large bottle.[8] Instead, use a spatula or scoop to transfer small amounts into a weigh boat or onto weighing paper.[8] This minimizes the "plume" of dust that can be generated. Keep the container as close as possible to the balance to reduce travel distance.[8]

  • Keep Containers Closed: Only open the stock container when you are actively dispensing the chemical. Close it immediately afterward.[8]

5. What is the correct procedure for cleaning up a small spill?

Be prepared for accidents by knowing the cleanup procedure before you begin work.[5] For a small spill of solid this compound:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If not already in a fume hood, increase ventilation to the area.

  • Wear Full PPE: Don the appropriate PPE as described in FAQ #2.

  • Contain and Collect: Do not use dry sweeping, as this will generate dust. Carefully scoop or sweep up the material and place it into a suitable, labeled, and closed container for disposal.[2][4] Avoid actions that create dust.[4]

  • Decontaminate: Wipe the spill area with a damp cloth (using a suitable solvent if necessary and safe), and place the cleaning materials into the waste container.

  • Disposal: Dispose of the waste as hazardous chemical waste according to your institution's guidelines.[1][4]

6. What should I do in case of accidental exposure?

Immediate and correct first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, consult a physician.[1][2]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician immediately.[1][4]

Hazard Summary Table

This table summarizes the expected hazard profile based on data for Phenylacetic acid and its isomers.

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation[2][3][4]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation[1][2][4]
Acute Toxicity (Oral) Category 5WarningH303: May be harmful if swallowed[1]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a self-validating workflow for safely preparing a solution of this compound. The causality behind these steps is to systematically eliminate routes of exposure.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Analytical balance

  • Weigh boat or glassine paper

  • Spatula

  • 15 mL conical tube or appropriate vial

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Preparation and Pre-Checks:

    • Don all required PPE (goggles, lab coat, appropriate gloves).

    • Designate a work area within a certified chemical fume hood.[8] Cover the work surface with absorbent bench paper.[8]

    • Ensure an appropriate chemical waste container is nearby.

    • Confirm the location of the nearest safety shower and eyewash station.[6]

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance and tare it.

    • Bring the stock container of this compound into the fume hood.

    • Using a clean spatula, carefully transfer the solid from the stock container to the weigh boat until approximately 100 mg is measured. Avoid creating dust by using slow, deliberate movements.[8]

    • Promptly and tightly close the stock container.[8]

    • Record the exact mass of the compound.

  • Solution Preparation:

    • Carefully transfer the weighed powder into a labeled 15 mL conical tube.

    • Using a calibrated pipette, add the calculated volume of DMSO to the tube to achieve a final concentration of 10 mg/mL. (For 100 mg, add 10 mL of DMSO).

    • Securely cap the tube.

  • Dissolution and Storage:

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath may be required if solubility is an issue, but this should be done with caution.

    • Store the resulting stock solution in a properly labeled, sealed container at the recommended temperature (typically -20°C for long-term storage), protected from light.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated materials (e.g., pipette tips, bench paper) in the designated solid hazardous waste container.

    • Wipe down the work area and the spatula with a damp cloth.

    • Remove PPE using the proper technique and wash hands thoroughly.[4]

Visual Workflow: Spill Response Decision Tree

This diagram outlines the logical steps for responding to a chemical spill, ensuring a safe and systematic reaction to an unplanned event.

SpillResponse spill Spill Occurs assess Assess Spill Size & Hazard Is it a 'small' spill you are trained to handle? spill->assess evacuate ALERT others in the area. EVACUATE immediately. Call Emergency Response. assess->evacuate No ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Yes report Report the incident to your supervisor. evacuate->report contain Contain the spill (e.g., with absorbent pads) ppe->contain cleanup Collect material without creating dust. Use a scoop or wet wipe. contain->cleanup decon Decontaminate the area and equipment. cleanup->decon dispose Package and label all waste for hazardous disposal. decon->dispose dispose->report

Caption: Decision tree for responding to a chemical spill.

References

  • Sigma-Aldrich. (2013).
  • Loba Chemie. (2015). PHENYLACETIC ACID MSDS.
  • Sigma-Aldrich. (2024).
  • Cayman Chemical. (2025).
  • CDH Fine Chemical. (n.d.).
  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • GZ Industrial Supplies. (2025).
  • SDS Management Software. (2025).
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.

Sources

Validation & Comparative

4-(3,5-Dimethylphenyl)phenylacetic acid vs other biphenylacetic acid derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 4-(3,5-Dimethylphenyl)phenylacetic acid (hereafter referred to as 3,5-DMPPA ) against established biphenylacetic acid derivatives. This document is structured for researchers investigating non-steroidal anti-inflammatory drugs (NSAIDs) and transthyretin (TTR) stabilizers.

Executive Summary: The Lipophilic Evolution

This compound (3,5-DMPPA) represents a lipophilic optimization of the classic Felbinac (4-biphenylacetic acid) scaffold. While Felbinac and its prodrug Fenbufen are established COX inhibitors, the addition of the 3,5-dimethyl motif on the distal phenyl ring introduces significant steric and hydrophobic bulk.

From a medicinal chemistry perspective, this modification is not trivial. It targets specific hydrophobic sub-pockets within enzymes (e.g., the COX active site channel) and transport proteins (e.g., TTR thyroxine-binding pockets), potentially enhancing potency and altering selectivity profiles compared to the unsubstituted parent compounds.

Chemical Identity[1][2][3][4][5][6]
  • Compound: this compound[1][2][3]

  • CAS: 1225598-10-6[1]

  • Core Scaffold: Biphenyl-4-acetic acid

  • Key Modification: 3,5-Dimethyl substitution on the distal ring.

Mechanistic Basis & SAR Analysis

The Biphenylacetic Acid Pharmacophore

The biphenylacetic acid class functions primarily by inhibiting Cyclooxygenase (COX) enzymes.[4] The carboxylate group anchors the molecule via an ionic bond to Arg120 in the COX active site, while the biphenyl tail extends into the hydrophobic channel.

Comparative Structure-Activity Relationship (SAR)
FeatureFelbinac (Parent)Fenbufen (Prodrug)3,5-DMPPA (Analogue)
Structure Unsubstituted biphenyl

-keto acid precursor
3,5-Dimethyl substituted
Lipophilicity (LogP) ~3.2 (Moderate)~2.8 (Lower)~4.1 (High)
Steric Bulk Low (Planar rotation)N/A (Metabolized)High (Restricted rotation)
Binding Mode Fits standard COX channelRequires oxidation to active formFills hydrophobic pockets
Primary Utility Topical/Oral NSAIDOral NSAIDHigh-Potency Probe / TTR Stabilizer
The "Hydrophobic Clamp" Effect

The 3,5-dimethyl substitution in 3,5-DMPPA is designed to exploit the "Hydrophobic Effect."

  • COX Inhibition: The extra methyl groups increase van der Waals contacts within the hydrophobic channel of COX-2, potentially improving selectivity over COX-1 compared to Felbinac.

  • TTR Stabilization: Transthyretin (TTR) possesses distinct halogen-binding pockets (HBP). The 3,5-dimethylphenyl moiety mimics the steric profile of iodinated thyroxine, making 3,5-DMPPA a candidate for preventing TTR amyloidogenesis (similar to Diflunisal).

Visualizing the Mechanism

The following diagram illustrates the parallel utility of the biphenyl scaffold in both Inflammation (COX) and Amyloidosis (TTR) pathways.

G cluster_COX Pathway A: Inflammation (NSAID) cluster_TTR Pathway B: Amyloidosis (TTR Stabilizer) Compound 4-(3,5-Dimethylphenyl) phenylacetic Acid COX COX-1 / COX-2 Enzymes Compound->COX Competitive Inhibition Tetramer Native TTR Tetramer Compound->Tetramer Kinetic Stabilization PGs Prostaglandins (PGE2, PGH2) COX->PGs Catalysis AA Arachidonic Acid AA->COX Inflammation Pain & Inflammation PGs->Inflammation Monomer Misfolded Monomers Tetramer->Monomer Dissociation (Blocked) Fibrils Amyloid Fibrils Monomer->Fibrils Aggregation

Caption: Dual mechanistic potential of the 3,5-DMPPA scaffold in inhibiting COX enzymes (left) and stabilizing TTR tetramers (right).

Experimental Protocols

To objectively compare 3,5-DMPPA against Felbinac, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: Biphenylacetic acids are most efficiently synthesized via palladium-catalyzed cross-coupling, ensuring high purity for biological assays.

  • Reagents:

    • Aryl Halide: Methyl 4-bromophenylacetate (1.0 eq).

    • Boronic Acid: 3,5-Dimethylphenylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂ (0.03 eq).

    • Base: K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 30 mins.

    • Combine reagents in a sealed tube.

    • Heat at 90°C for 12 hours.

    • Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to yield the free acid (3,5-DMPPA).

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). Confirm structure via ¹H-NMR (look for distinct methyl singlets at ~2.3 ppm).

Protocol B: COX-1/COX-2 Inhibition Assay (Colorimetric)

Rationale: Direct measurement of peroxidase activity of heme-dependent COX enzymes.

  • Setup: Use a purified enzyme kit (e.g., Cayman Chemical COX Inhibitor Screening Assay).

  • Preparation:

    • Dissolve 3,5-DMPPA, Felbinac (Reference), and Indomethacin (Control) in DMSO.

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate Enzyme (COX-1 or COX-2) + Inhibitor for 10 mins at 37°C.

    • Add Arachidonic Acid (Substrate) and TMPD (Colorimetric substrate).

    • Incubate for 2 mins.

  • Readout: Measure absorbance at 590 nm.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

    • Expected Result: 3,5-DMPPA should show lower IC₅₀ (higher potency) than Felbinac due to enhanced hydrophobic binding.

Protocol C: TTR Stabilization (Turbidimetric Assay)

Rationale: Biphenyls are known TTR stabilizers. This assay measures the compound's ability to prevent acid-induced aggregation.

  • Reagents: Recombinant Human TTR (0.2 mg/mL) in phosphate buffer (pH 7.4).

  • Acidification: Acetate buffer (pH 4.4) containing 100 mM KCl.

  • Procedure:

    • Incubate TTR with 3,5-DMPPA (10 µM) or Vehicle (DMSO) for 30 mins at 37°C.

    • Add Acidification buffer to trigger unfolding.

    • Monitor turbidity (Absorbance at 400 nm) every 10 mins for 2 hours.

  • Interpretation: A flatter slope compared to control indicates stabilization (inhibition of fibril formation).

Critical Comparison Data (Predicted)

The following table summarizes the anticipated performance based on SAR principles of biphenyl derivatives.

Parameter3,5-DMPPAFelbinacFenbufen
COX-2 Selectivity High (Predicted)Low/ModerateModerate (Active Metabolite)
Oral Bioavailability Moderate (High Lipophilicity)GoodExcellent (Prodrug design)
Gastric Irritation High (Direct Acid Contact)HighLow (Bypasses stomach)
TTR Binding Affinity Strong (3,5-Me fit)WeakNegligible

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • COX Inhibition Protocols: Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit Protocol. Link

  • Biphenylacetic Acid SAR: Lombardi, P., et al. (2015). Design, synthesis and biological evaluation of biphenylamide derivatives as Hsp90 C-terminal inhibitors. European Journal of Medicinal Chemistry, 89, 42-52. Link

  • TTR Stabilization Mechanisms: Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

Sources

A Multi-Spectroscopic Approach to the Structural Validation of 4-(3,5-Dimethylphenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Unambiguous Molecular Characterization

This document moves beyond a simple recitation of data. It delves into the strategic rationale behind employing a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. We will explore how these methods provide complementary pieces of a structural puzzle, culminating in a single, self-consistent, and validated molecular identity.

The Target Structure: An Analytical Overview

Before analyzing any spectral data, a robust strategy involves dissecting the target molecule to predict the expected spectroscopic signatures. This proactive approach transforms data analysis from a passive exercise into an active process of hypothesis testing.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Structure of 4-(3,5-Dimethylphenyl)phenylacetic acid.

Key Structural Features & Predictions:

  • Phenylacetic Acid Moiety: This core provides several key signals: a carboxylic acid proton (-COOH), a methylene group (-CH₂-), and a carbonyl carbon (C=O).

  • Biphenyl System: The molecule contains two distinct aromatic rings.

    • Ring A (para-substituted): The phenyl ring attached to the acetic acid group is 1,4-disubstituted. Due to symmetry, its four protons should appear as two distinct signals (a pair of doublets), and it will show four carbon signals.

    • Ring B (1,3,5-trisubstituted): The dimethylphenyl ring is symmetrically substituted. Its three aromatic protons should produce two signals (a singlet for the proton between the methyls and a singlet for the other two equivalent protons). The two methyl groups are equivalent and should yield a single, sharp signal. This ring will have four unique carbon signals.

  • Methyl Groups: Two magnetically equivalent methyl (-CH₃) groups are present.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides precise information about the number of different types of protons, their electronic environments, their relative numbers (integration), and their proximity to other protons (spin-spin splitting).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Data Interpretation & Validation

The ¹H NMR spectrum provides a unique fingerprint of the proton framework. Each signal's chemical shift (δ), integration value, and multiplicity must align with the proposed structure.

Predicted Chemical Shift (δ, ppm) Integration Multiplicity Assignment
~11-121HBroad Singlet-COOH
~7.352HDoublet2 x Ar-H (Ring A, ortho to CH₂)
~7.252HDoublet2 x Ar-H (Ring A, ortho to biphenyl link)
~7.152HSinglet2 x Ar-H (Ring B, ortho to biphenyl link)
~7.001HSinglet1 x Ar-H (Ring B, between methyl groups)
~3.652HSinglet-CH₂-
~2.356HSinglet2 x -CH₃

Causality Behind the Assignments:

  • The -COOH proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange, placing it far downfield.

  • The aromatic protons on Ring A form a classic AA'BB' system, which often resolves as two distinct doublets for a para-substituted ring.[1]

  • The aromatic protons on Ring B are distinct. The two protons ortho to the other phenyl ring are equivalent and appear as one singlet, while the single proton nestled between the two methyl groups appears as a separate singlet.

  • The -CH₂- protons are adjacent to both an aromatic ring and a carbonyl group, placing their signal around 3.6-3.7 ppm.[2] Since there are no adjacent protons, the signal is a singlet.

  • The six protons of the two -CH₃ groups are chemically and magnetically equivalent due to the symmetry of the 3,5-disubstitution, resulting in a single, sharp singlet that integrates to 6H.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy details the carbon backbone of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom produces a single sharp peak, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation & Validation

The number of signals and their chemical shifts must match the proposed structure. For this compound, we predict a total of 10 distinct carbon signals.

Predicted Chemical Shift (δ, ppm) Assignment
~178-C =O (Carboxylic Acid)
~141Ar-C (Ring B, C-1)
~139Ar-C (Ring B, C-3/C-5)
~137Ar-C (Ring A, C-4)
~131Ar-C (Ring A, C-1)
~130Ar-CH (Ring A, C-2/C-6)
~129Ar-CH (Ring B, C-4)
~128Ar-CH (Ring A, C-3/C-5)
~125Ar-CH (Ring B, C-2/C-6)
~41-C H₂-
~21-C H₃

Causality Behind the Assignments:

  • The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[3]

  • Quaternary aromatic carbons (those without attached protons) typically appear in the 130-142 ppm range.

  • Protonated aromatic carbons appear in the 125-130 ppm range.

  • The aliphatic -CH₂- carbon is found in the typical range of ~40 ppm.[2]

  • The methyl carbons are the most shielded, appearing furthest upfield at ~21 ppm.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. It works by detecting the vibrational frequencies of bonds within a molecule when they absorb infrared radiation.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the anvil to press the sample against the crystal and collect the spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation & Validation

The presence of characteristic absorption bands confirms the key functional groups of the target molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~2920C-H stretchAliphatic (CH₂ and CH₃)
~1700 (strong, sharp)C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring

Causality Behind the Assignments:

  • The most diagnostic peak is the C=O stretch of the carboxylic acid, which is typically a very strong and sharp absorption around 1700 cm⁻¹.[5]

  • This is always accompanied by a very broad O-H stretch from 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[6]

  • Absorptions just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl and methylene groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of a compound, giving a direct measure of its elemental formula. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) offers corroborating evidence for the molecule's structure.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Data Interpretation & Validation

The molecular formula of this compound is C₁₆H₁₆O₂. The calculated monoisotopic mass is 240.1150 g/mol .

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
240[M]⁺Molecular Ion
195[M - COOH]⁺Loss of the carboxyl group
180[M - COOH - CH₃]⁺Loss of a methyl group from the 195 fragment

Fragmentation Pathway: The most characteristic fragmentation pathway for phenylacetic acids is the cleavage of the bond between the methylene carbon and the carbonyl carbon.

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Figure 2: Proposed EI-MS fragmentation pathway.

Causality Behind the Assignments:

  • The peak at m/z 240 corresponds to the molecular ion, confirming the molecular weight.

  • The base peak (most intense peak) is often at m/z 195 , resulting from the loss of the 45 Da carboxyl radical (•COOH). This forms a stable, substituted benzyl-type cation.[7]

  • A subsequent loss of a methyl radical (•CH₃) from the m/z 195 fragment can lead to a signal at m/z 180 .

Conclusion: A Coherent Structural Narrative

No single spectroscopic technique can definitively prove a chemical structure in isolation. True validation comes from the convergence of evidence from multiple, orthogonal methods. In the case of this compound:

  • Mass Spectrometry confirms the correct molecular weight (240 g/mol ) and a fragmentation pattern consistent with a phenylacetic acid structure.

  • IR Spectroscopy confirms the presence of the essential carboxylic acid functional group (C=O and O-H stretches) and the aromatic/aliphatic C-H bonds.

  • ¹³C NMR confirms the presence of the correct number of unique carbon environments (10 signals), including carbonyl, aliphatic, and aromatic carbons.

  • ¹H NMR provides the final, high-resolution proof, mapping the precise arrangement and connectivity of every proton in the molecule, from the symmetrical patterns of the two distinct aromatic rings to the singlets of the methylene and equivalent methyl groups.

When the data from these four analyses are compiled, they form a self-validating and unambiguous body of evidence. Each technique corroborates the others, leaving no doubt as to the identity and purity of the synthesized compound. This rigorous, multi-spectroscopic approach is the gold standard for structural elucidation, ensuring the integrity and reliability of any subsequent research.

References

  • The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available at: [Link]

  • FooDB. Showing Compound Phenylacetic acid (FDB010558). Available at: [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209. Available at: [Link]

  • Sciencemadness Wiki. Phenylacetic acid. Available at: [Link]

  • Google Patents. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Available at: [Link]

  • ResearchGate. Deconvoluted ATR‐IR spectra of the C=O stretching region for phenyl.... Available at: [Link]

  • ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available at: [Link]

  • RSC Publishing. Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation - Supporting Information. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197004). Available at: [Link]

  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of 4-(3,5-Dimethylphenyl)phenylacetic Acid Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy.[1][][3] This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of 4-(3,5-Dimethylphenyl)phenylacetic acid, a key building block in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each method is presented as a self-validating system.

The Imperative of Purity in Pharmaceutical Intermediates

This compound serves as a crucial precursor in the synthesis of various pharmacologically active molecules. The presence of impurities, which can arise from starting materials, synthetic by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1][] Regulatory bodies like the ICH mandate strict control over these impurities, making their accurate identification and quantification a critical step in the drug development pipeline.[1][3]

Principle-Driven Method Selection: HPLC vs. NMR

The choice between HPLC and NMR for purity assessment is not arbitrary; it is dictated by the specific information required and the nature of the potential impurities. These techniques are orthogonal, meaning they rely on different physicochemical principles for separation and detection, providing a more comprehensive purity profile when used in conjunction.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[5][6][7] For non-polar to moderately polar compounds like this compound, reversed-phase HPLC is the method of choice. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. This method is highly sensitive for detecting structurally similar impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule by observing the behavior of atomic nuclei in a magnetic field.[8][9] Quantitative NMR (qNMR) is a primary analytical method where the integral of a specific resonance is directly proportional to the number of nuclei, and thus the molar concentration of the analyte.[10][11] This allows for the determination of absolute purity against a certified internal standard, without the need for a reference standard of the analyte itself.[11] qNMR is particularly powerful for identifying and quantifying structurally diverse impurities, including residual solvents and inorganic materials that may not be detectable by HPLC.[4]

Comparative Analysis: Strengths and Limitations

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity.[5][6][7]Nuclear spin properties in a magnetic field.[8]
Quantification Relative (Area %); requires response factor correction for accurate impurity quantification.Absolute (molar concentration); directly proportional signal intensity.[10]
Sensitivity High sensitivity for UV-active impurities.Generally lower sensitivity than HPLC, but can be enhanced with higher field strengths.[10]
Impurity Detection Excellent for structurally related impurities and isomers.Detects a broad range of impurities, including non-UV active compounds and residual solvents.[4]
Reference Standard Requires a highly pure reference standard of the main compound.Requires a certified internal standard of a different, stable compound.[10][12]
Sample Throughput Relatively high, with typical run times of 15-30 minutes.[13]Lower throughput due to longer acquisition times for high precision.
Structural Info Limited to retention time and UV spectrum.Provides detailed structural information for both the analyte and impurities.[9]
Destructive? Yes, the sample is consumed.No, the sample can be recovered.[11]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and adhere to principles outlined in pharmacopeias and regulatory guidelines.[5][6][14]

HPLC Purity Method for this compound

The causality behind this reversed-phase method lies in the non-polar nature of the analyte. A C18 column provides a hydrophobic stationary phase that interacts with the phenyl rings, while a gradient of acetonitrile in water allows for the elution of compounds based on their relative hydrophobicity. The acidic modifier (phosphoric acid) ensures the carboxylic acid remains protonated for consistent peak shape.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis s1 Weigh & Dissolve Sample (e.g., 1 mg/mL in Diluent) s2 Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) s3 Degas Mobile Phases h1 System Equilibration (Initial Conditions) s3->h1 h2 Inject Sample (e.g., 10 µL) h1->h2 h3 Run Gradient Program h2->h3 h4 UV Detection (e.g., 254 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Area % Purity (Area_main / Area_total * 100) d1->d2 d3 System Suitability Check (Tailing, Resolution, etc.)

Caption: Workflow for HPLC Purity Determination.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance, including theoretical plates, tailing factor, and reproducibility, as per USP <621> or Ph. Eur. 2.2.46 guidelines.[5][6][15][16][17]

  • Calculation: Calculate the purity by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

qNMR Purity Method for this compound

The rationale for this qNMR protocol is to achieve accurate quantification by comparing the integral of a well-resolved analyte proton signal to that of a certified internal standard.[10] Maleic acid is chosen as the internal standard due to its high purity, stability, and sharp singlet resonance in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.[12] A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, a prerequisite for accurate integration.[18]

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation q1 Accurately Weigh Analyte (m_analyte) q3 Dissolve in Deuterated Solvent (e.g., DMSO-d6) q1->q3 q2 Accurately Weigh Internal Std (m_std, e.g., Maleic Acid) q2->q3 n1 Tune & Shim Magnet q3->n1 n2 Set Quantitative Parameters (e.g., D1 > 5 * T1max) n1->n2 n3 Acquire 1H NMR Spectrum n2->n3 p1 Phase & Baseline Correction n3->p1 p2 Integrate Analyte & Std Peaks (I_analyte, I_std) p1->p2 p3 Calculate Purity p2->p3

Caption: Workflow for qNMR Purity Determination.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (m_analyte).

    • Accurately weigh approximately 10 mg of maleic acid (m_std) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a high-quality NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

    • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal of the analyte (e.g., the methylene -CH₂- singlet) (I_analyte).

    • Integrate the singlet from the two olefinic protons of maleic acid (I_std).

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    • P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (m_std / m_analyte) * (MW_analyte / MW_std) * P_std

    • Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (N_analyte = 2 for -CH₂-; N_std = 2 for maleic acid)

      • m: Mass

      • MW: Molecular Weight (MW_analyte = 240.30 g/mol ; MW_std = 116.07 g/mol )

      • P_std: Purity of the internal standard

Supporting Experimental Data

The following tables present representative data from the analysis of a single batch of this compound.

Table 1: HPLC Purity Assessment Results

Peak No.Retention Time (min)AreaArea %Identification
18.52125800.15Unknown Impurity
210.25834560099.65This compound
311.48167500.20Unknown Impurity
Total 8374930 100.00
Calculated Purity 99.65%

Table 2: qNMR Purity Assessment Results

ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m) 15.25 mg10.08 mg
Molecular Weight (MW) 240.30 g/mol 116.07 g/mol
Signal Integrated -CH₂- singletOlefinic singlet
Number of Protons (N) 22
Integral (I) 1.001.35
Standard Purity (P_std) 99.8%
Calculated Purity (P_analyte) 98.9%

Discussion and Conclusion: A Synergistic Approach

The HPLC analysis indicates a purity of 99.65% based on UV-active impurities. This technique provides excellent resolution of structurally similar compounds that might co-elute in other chromatographic methods. However, it is blind to non-UV-active impurities and assumes an equal response factor for all components, which can lead to inaccuracies in quantification.[19]

The qNMR analysis, an absolute method, yields a purity of 98.9%.[4] This lower value is likely due to the presence of non-UV-active impurities, such as residual solvents or inorganic salts, which are detected by qNMR through the accurate weighing of the sample but are invisible to the HPLC's UV detector.[4] The ¹H NMR spectrum would also reveal the identity of any proton-containing impurities, such as residual synthesis solvents (e.g., ethyl acetate, hexane), which are not quantified in the HPLC area percent calculation.

Neither HPLC nor NMR alone provides a complete picture of the purity of this compound. A synergistic approach is essential for a comprehensive and trustworthy assessment.

  • HPLC is indispensable for detecting and quantifying trace levels of structurally related organic impurities. Its high sensitivity and resolving power are critical for meeting the stringent requirements for impurity profiling outlined in ICH guidelines.[1][19]

  • qNMR is the gold standard for determining absolute purity. It provides an orthogonal and unbiased measurement that accounts for all proton-containing molecules as well as non-NMR-active impurities (by mass balance), offering a more accurate reflection of the true analyte content.[10]

For drug development professionals, utilizing both techniques is the most robust strategy. HPLC should be employed for routine quality control and stability studies to monitor for specific impurities, while qNMR should be used to certify the purity of reference standards and to gain a comprehensive understanding of the impurity profile of key batches, ensuring the highest standards of scientific integrity and product quality.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pauli, G. F., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Bruker. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, June 13). ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • United States Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, January 1). Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]

  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods for the determination of organic impurities in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, R., et al. (2021). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Journal of Pharmaceutical Research International. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Giraudeau, P. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth comparative analysis and cross-validation protocol for two common analytical methods for the quantification of 4-(3,5-Dimethylphenyl)phenylacetic acid, a non-steroidal anti-inflammatory drug (NSAID) analog. We explore a workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This document is intended for researchers, analytical scientists, and quality control professionals, offering not just procedural steps but the underlying scientific rationale for method selection, development, and the critical process of cross-validation to ensure data integrity across different analytical platforms.

Introduction: The Imperative for Rigorous Analytical Validation

This compound is a small molecule drug candidate whose journey from discovery to market relies on accurate and precise measurement in various matrices, from bulk substance to complex biological fluids. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When multiple analytical methods are used within a development program—for instance, a robust method for quality control (QC) and a highly sensitive method for bioanalysis—it becomes essential to perform a cross-validation.

Cross-validation is the process of comparing data from at least two different analytical methods to determine if the results are comparable and reliable.[2][3] This ensures that data generated at different stages of development, or by different laboratories, can be confidently compared, preventing costly errors and delays in regulatory submissions.[4][5] This guide is structured to provide a logical, scientifically-grounded framework for selecting, implementing, and cross-validating methods for our target analyte.

Overview of Selected Analytical Methodologies

The choice of an analytical method is driven by its intended application. For this compound, we will compare a widely accessible HPLC-UV method, ideal for routine analysis and quality control, with a more specialized LC-MS/MS method, which offers superior sensitivity and selectivity for bioanalytical applications.[6][7][8]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying APIs in relatively clean matrices like drug products.[9][10] The separation is based on the analyte's partitioning between a stationary phase (e.g., C18 column) and a mobile phase, with detection based on the analyte's chromophore absorbing UV light at a specific wavelength.[11]

  • Causality of Choice: For API quantification in dosage forms, the concentration is typically high enough for UV detection. The simplicity of the technique allows for high throughput in a QC environment. The validation of such methods is well-established and follows clear regulatory guidelines.[12][13]

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[6][11] This makes it the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma or urine, where concentrations can be extremely low (pg/mL to ng/mL range) and the potential for interference is high.[7][14]

  • Causality of Choice: For pharmacokinetic (PK) studies, the required sensitivity is often beyond the capabilities of UV detection.[8] The use of specific mass transitions (parent ion to fragment ion) provides an unparalleled degree of specificity, ensuring that the signal is unequivocally from the target analyte.[6]

The Cross-Validation Framework

The goal of this cross-validation is to ensure that the HPLC-UV and LC-MS/MS methods provide comparable quantitative results across a shared analytical range. The process is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][15]

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation Prep Prepare Quality Control (QC) Samples at Low, Mid, High Concentrations HPLC Method A: Analyze Samples by Validated HPLC-UV Prep->HPLC Identical Sample Set LCMS Method B: Analyze Samples by Validated LC-MS/MS Prep->LCMS Identical Sample Set Collect Collect Quantitative Data from Both Methods HPLC->Collect LCMS->Collect Stats Statistical Analysis (e.g., Percent Difference, Regression) Collect->Stats Accept Assess Against Pre-defined Acceptance Criteria Stats->Accept

Caption: Overall workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are detailed, self-validating systems designed to meet the standards of regulatory bodies like the FDA and EMA.[16][17][18][19]

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the primary stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL for HPLC-UV and 1 ng/mL to 1000 ng/mL for LC-MS/MS.

  • QC Samples: Prepare separate QC samples at three concentration levels (Low, Medium, High) spanning the analytical range of both methods. For this cross-validation, the overlapping range will be targeted. For example, QCs could be prepared at 1, 10, and 75 µg/mL.

Protocol for Method A: HPLC-UV Analysis

HPLC_Workflow A Prepare Mobile Phase (ACN:0.1% Formic Acid in H2O) B Equilibrate C18 Column (e.g., 4.6 x 150 mm, 5 µm) A->B C Inject Sample (10 µL) B->C D Isocratic Elution (Flow Rate: 1.0 mL/min) C->D E UV Detection at 225 nm D->E F Integrate Peak Area E->F G Quantify Against Calibration Curve F->G

Caption: Step-by-step workflow for the HPLC-UV analytical method.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a variable wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

  • Run Time: 10 minutes.

  • Procedure: Inject the calibration standards, followed by the QC samples (n=6 for each level). Construct a calibration curve by plotting peak area against concentration. Use the regression equation to determine the concentrations of the QC samples.

Protocol for Method B: LC-MS/MS Analysis

LCMS_Workflow A Sample Prep: Protein Precipitation (if bio-sample) B Equilibrate C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) A->B C Inject Sample (5 µL) B->C D Gradient Elution (ACN/H2O with 0.1% FA) C->D E Electrospray Ionization (ESI) Negative Mode D->E F Multiple Reaction Monitoring (MRM) (e.g., m/z 253.1 -> 209.1) E->F G Quantify using Area Ratio (Analyte/Internal Standard) F->G

Caption: Step-by-step workflow for the LC-MS/MS analytical method.

  • Instrumentation: Sciex Triple Quad™ 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transition: Hypothetical precursor ion [M-H]⁻ at m/z 253.1 to a product ion at m/z 209.1 (corresponding to loss of CO₂).

  • Procedure: Analyze the same set of QC samples (n=6 for each level) as used in the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used. Calculate the peak area ratio of the analyte to the internal standard and quantify against a similarly prepared calibration curve.

Data Analysis and Comparative Performance

The core of cross-validation lies in the direct comparison of the quantitative results obtained from both methods.[2] The data should be summarized in a clear, tabular format to facilitate comparison of key validation parameters.

Acceptance Criteria

For the cross-validation to be successful, the results must meet pre-defined acceptance criteria. A common approach is that for a set of QC samples, at least two-thirds (67%) of the samples should have a concentration value from the test method that is within ±20% of the value obtained by the reference method.[3]

Comparative Data Summary
Parameter Method A: HPLC-UV Method B: LC-MS/MS Commentary
Linearity (R²) > 0.999> 0.998Both methods show excellent linearity.
Range (µg/mL) 1.0 - 1000.001 - 1.0 (extendable)LC-MS/MS is vastly more sensitive.
LOQ (µg/mL) 1.00.001Demonstrates the utility of LC-MS/MS for trace analysis.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods are highly accurate within their validated ranges.
Precision (%RSD) < 2.0%< 5.0%Both methods demonstrate excellent precision.
Cross-Validation Results
QC Level Reference Conc. (µg/mL) Mean Conc. HPLC-UV (µg/mL) Mean Conc. LC-MS/MS (µg/mL) % Difference Pass/Fail
Low QC 1.00.991.04+5.1%Pass
Mid QC 10.010.119.85-2.6%Pass
High QC 75.074.2576.10+2.5%Pass

% Difference = [(Conc_LCMS - Conc_HPLC) / Mean_Conc] * 100

The results show a strong correlation between the two methods, with the percentage difference well within the ±20% acceptance limit. This provides high confidence that data generated by either method on samples within the 1-75 µg/mL range are interchangeable.

Conclusion and Recommendations

This guide demonstrates a successful cross-validation between a robust HPLC-UV method and a highly sensitive LC-MS/MS method for the quantification of this compound. The experimental data confirms that both methods are accurate and precise and yield comparable results within the overlapping validation range.

  • For routine QC testing of drug products where analyte concentrations are high, the HPLC-UV method is recommended due to its simplicity, lower cost, and high throughput.

  • For bioanalytical studies (e.g., pharmacokinetics, metabolism) in complex matrices, the LC-MS/MS method is essential for its superior sensitivity and selectivity.[6][7]

By performing this cross-validation, an organization establishes a scientifically sound basis for using data from both analytical platforms interchangeably, ensuring data integrity and consistency throughout the drug development lifecycle.

References

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. (2021). LCGC International - Chromatography Online. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. (2023). DergiPark. [Link]

  • Method for Producing 2,5-Dimethylphenyl Acetic Acid. (2008).
  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026). ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal. [Link]

  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (2012). Hindawi. [Link]

  • Synthesis method for 2, 5-dimethyl phenylacetic acid. (2014).
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Development and validation of HPLC-UV method for the estimation of zaltoprofen in human plasma. (2013). ResearchGate. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2020). MDPI. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2012). Pharma IQ. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2017). NIH National Center for Biotechnology Information. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2020). ResearchGate. [Link]

  • NSAID Analysis Using Chromatographic and Spectrophotometric Methods. (2023). Semantic Scholar. [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. [Link]

  • A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). ScienceDirect. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IBUPROFEN TOPICAL GEL FORMULATION. (2025). International Journal of Novel Research and Development. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

  • Cross-validation of bioanalytical methods between laboratories. (1995). PubMed. [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • FDA News: Issue 21-1, November 2022. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Performance of 4-(3,5-Dimethylphenyl)phenylacetic Acid Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives represent a versatile and highly significant class of compounds in medicinal chemistry.[1] This scaffold is a cornerstone in the development of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1] The anti-inflammatory and analgesic properties of these agents are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] The discovery of two COX isoforms, COX-1 and COX-2, has further refined drug design, with a focus on developing selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective COX-1 inhibition.[2][3]

The 4-(3,5-Dimethylphenyl)phenylacetic acid scaffold presents a promising framework for the development of novel anti-inflammatory agents. The biphenyl structure is a common feature in potent anti-inflammatory compounds, and the strategic placement of dimethyl groups can influence the molecule's conformation and interaction with target enzymes. This guide provides a comprehensive framework for the synthesis, characterization, and comparative performance evaluation of a series of novel this compound derivatives. We will delve into the rationale behind key experimental designs, provide detailed, self-validating protocols, and present a clear structure for data analysis and interpretation.

Comparative Performance Evaluation: A Multi-faceted Approach

To comprehensively benchmark the performance of novel this compound derivatives, a multi-tiered evaluation strategy is essential. This approach should encompass the assessment of their primary anti-inflammatory mechanism, their effects on key inflammatory mediators, and their potential for cytotoxicity.

Primary Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition

The primary hypothesis for the anti-inflammatory activity of this class of compounds is the inhibition of the COX-2 enzyme. A robust in vitro assay is required to determine the potency and selectivity of each derivative.

This protocol is adapted from commercially available kits and established methodologies.[4]

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A COX probe is utilized, which produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized Human Recombinant COX-2 enzyme with purified water to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.

    • Prepare a 10X working solution of the test compounds and Celecoxib in COX Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Enzyme Control (EC) wells: 10 µL of COX Assay Buffer.

      • Positive Control wells: 10 µL of 10X Celecoxib solution.

      • Sample Screen (S) wells: 10 µL of 10X test compound solution.

    • Add 70 µL of COX Assay Buffer to all wells except the "Negative Control" wells.

    • Add 20 µL of diluted COX-2 enzyme (17.5 ng/µL) to all wells except the "Negative Control" wells.

  • Initiation and Measurement:

    • Prepare the substrate solution by mixing Arachidonic Acid with COX Assay Buffer.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope of the linear portion of the kinetic curve for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Table 1: Hypothetical Comparative COX-2 Inhibitory Activity

Compound IDR-Group ModificationIC50 (µM) for COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)
Lead Compound -H2.5150
Derivative A -F1.8200
Derivative B -Cl2.1180
Derivative C -OCH33.5120
Derivative D -CF31.2250
Celecoxib (Reference)0.8>300

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Inhibition of Pro-Inflammatory Cytokine Release: Targeting TNF-α

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases.[5][6] Evaluating the ability of the synthesized derivatives to inhibit TNF-α release from stimulated immune cells provides a crucial secondary measure of their anti-inflammatory potential.

This protocol is based on established methods for assessing anti-inflammatory activity in vitro.[7][8][9]

Principle: RAW 264.7 macrophage cells are stimulated with bacterial lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds and Dexamethasone for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection:

    • Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification:

    • Quantify the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value for each compound.

Table 2: Hypothetical Comparative Inhibition of TNF-α Release

Compound IDR-Group ModificationIC50 (µM) for TNF-α Inhibition
Lead Compound -H15.2
Derivative A -F10.8
Derivative B -Cl12.5
Derivative C -OCH320.1
Derivative D -CF38.5
Dexamethasone (Reference)0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Assessment of Cytotoxicity: The MTT Assay

It is imperative to ensure that the observed anti-inflammatory effects are not a result of general cellular toxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.[10][11][12]

This protocol provides a standardized method for evaluating the cytotoxicity of the synthesized compounds.[11][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Test Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle-treated control.

    • Determine the CC50 (cytotoxic concentration 50%) value for each compound.

Table 3: Hypothetical Comparative Cytotoxicity

Compound IDR-Group ModificationCC50 (µM) in RAW 264.7 cells
Lead Compound -H> 100
Derivative A -F> 100
Derivative B -Cl95.5
Derivative C -OCH3> 100
Derivative D -CF388.2
Doxorubicin (Reference)1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizing the Benchmarking Workflow and Underlying Mechanisms

To provide a clear visual representation of the experimental workflow and the targeted inflammatory pathway, the following diagrams have been generated using Graphviz (DOT language).

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Performance Benchmarking cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic Acid Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assessment (MTT Assay) Purification->Cytotoxicity COX2_Inhibition Primary Mechanism Screening (COX-2 Inhibition Assay) Cytotoxicity->COX2_Inhibition TNF_Inhibition Secondary Mechanism Screening (TNF-α Release Assay) COX2_Inhibition->TNF_Inhibition IC50 IC50/CC50 Determination TNF_Inhibition->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: Experimental workflow for benchmarking this compound derivatives.

G cluster_compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to TNF_Gene TNF-α Gene Transcription TNF_Protein TNF-α Protein (Release) TNF_Gene->TNF_Protein leads to Compound 4-(3,5-Dimethylphenyl)phenylacetic Acid Derivative Compound->Inhibition_Node

Caption: Simplified signaling pathway for LPS-induced TNF-α production and proposed point of inhibition.

Structure-Activity Relationship (SAR) Insights and Causality

The systematic evaluation of a series of derivatives allows for the elucidation of structure-activity relationships (SAR), providing critical insights for lead optimization. Based on the hypothetical data and established principles for related compounds, we can infer the following:

  • Influence of Electron-Withdrawing/Donating Groups: The nature of the substituent on the phenylacetic acid moiety can significantly impact activity. For instance, the strong electron-withdrawing trifluoromethyl group in Derivative D may enhance binding affinity to the active site of COX-2, leading to lower IC50 values.[2] Conversely, the electron-donating methoxy group in Derivative C might be less favorable for optimal interaction.

  • Halogenation Effects: The introduction of halogens, such as fluorine in Derivative A and chlorine in Derivative B , can modulate the compound's lipophilicity and electronic properties, often leading to improved biological activity.

  • Correlation between COX-2 and TNF-α Inhibition: A strong correlation between potent COX-2 inhibition and effective suppression of TNF-α release would suggest that the primary anti-inflammatory effect is mediated through the COX pathway. However, divergence in these activities may indicate off-target effects or engagement with other inflammatory signaling pathways.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the comparative benchmarking of this compound derivatives as potential anti-inflammatory agents. By employing a multi-assay approach that evaluates the primary mechanism of action, effects on key inflammatory cytokines, and cytotoxicity, researchers can generate a comprehensive performance profile for each novel compound. The detailed, self-validating protocols and clear data analysis structure ensure the generation of reliable and reproducible results.

The elucidation of structure-activity relationships from this comparative data will be instrumental in guiding the rational design of next-generation derivatives with enhanced potency and selectivity. Promising lead candidates identified through this benchmarking process can then be advanced to more complex in vivo models of inflammation to validate their therapeutic potential.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]

  • Ghafouri, H., et al. (2017). Design, Synthesis and Structure-Activity Relationship Studies of Novel and Diverse cyclooxygenase-2 Inhibitors as Anti-Inflammatory Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 836-858.
  • Habeeb, A. G., et al. (2010). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Bioorganic & Medicinal Chemistry, 18(13), 4784-4794.
  • Hassan, G. S., et al. (2019). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. Journal of the Serbian Chemical Society, 84(1), 55-66.
  • Hussain, T., et al. (2020). Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases. International Journal of Molecular Sciences, 21(23), 9186.
  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135688.
  • Lazer, E. S., et al. (1987). Synthesis and antiinflammatory activity of substituted phenyl thiazole derivatives. Journal of Medicinal Chemistry, 30(4), 726-732.
  • MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Retrieved from [Link]

  • Nature Protocols. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • PLOS One. (2018). Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). The levels of NO and TNF-α released by cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • Springer Nature. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]

  • Taylor & Francis Online. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link] ps.com/download/article/1605786632.pdf

Sources

A Researcher's Guide to the Preclinical Evaluation of 4-(3,5-Dimethylphenyl)phenylacetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for the in vitro and in vivo assessment of 4-(3,5-Dimethylphenyl)phenylacetic acid, a compound of interest with a structural resemblance to known anti-inflammatory agents. Our objective is to present a scientifically sound, logical, and comparative analysis to empower researchers in making data-driven decisions about its therapeutic potential.

Introduction: The Rationale for Investigating this compound

Phenylacetic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial and anti-inflammatory properties[1][2][3]. The structural motif of this compound suggests a potential interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX)[4][5]. The strategic placement of dimethylphenyl and phenylacetic acid moieties warrants a thorough investigation into its efficacy and safety profile compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

This guide will delineate a step-by-step approach to characterize the in vitro cytotoxic and anti-inflammatory properties of this compound and further validate these findings through established in vivo models of inflammation and pain. For a robust comparative analysis, we will benchmark its performance against Diclofenac, a potent and widely used NSAID.

In Vitro Evaluation: Cellular and Enzymatic Characterization

The initial phase of preclinical testing involves a battery of in vitro assays to determine the compound's cellular toxicity and its specific mechanism of action at the molecular level. These assays are crucial for establishing a therapeutic window and understanding the compound's primary biological effects.[6]

Cytotoxicity Assessment: Establishing a Safe Dosing Range

Prior to evaluating efficacy, it is imperative to determine the cytotoxic profile of this compound. This ensures that any observed anti-inflammatory effects are not a byproduct of cell death. We will employ two distinct and complementary assays using a relevant cell line, such as RAW 264.7 murine macrophages.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity[7][8].

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After the 24-hour treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

Hypothetical Data Summary: In Vitro Cytotoxicity

CompoundConcentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
This compound 198.5 ± 2.11.2 ± 0.5
1095.2 ± 3.53.8 ± 1.1
2591.8 ± 4.26.5 ± 1.8
5085.1 ± 5.912.3 ± 2.5
10070.3 ± 6.825.7 ± 3.9
Diclofenac 199.1 ± 1.80.9 ± 0.3
1096.5 ± 2.92.7 ± 0.8
2590.3 ± 3.78.1 ± 1.5
5082.4 ± 5.115.6 ± 2.8
10065.7 ± 7.230.2 ± 4.1

Data are presented as mean ± SD.

Anti-inflammatory Activity: Unraveling the Mechanism

With a non-toxic concentration range established, we proceed to investigate the anti-inflammatory potential of the compound.

A key mechanism of NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2)[4][9]. This assay will determine the inhibitory activity and selectivity of this compound.

Experimental Protocol:

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound and Diclofenac.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Hypothetical Data Summary: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 15.20.819.0
Diclofenac 5.80.319.3

Inflammatory diseases are often associated with protein denaturation. This assay assesses the ability of the compound to prevent heat-induced protein denaturation.[10]

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.

  • Heat Induction: Heat the mixture at 72°C for 5 minutes.

  • Turbidity Measurement: Measure the turbidity of the solution at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation.

Hypothetical Data Summary: Inhibition of Protein Denaturation

CompoundConcentration (µg/mL)Inhibition of Protein Denaturation (%)
This compound 5035.2 ± 2.8
10058.1 ± 4.1
20075.9 ± 5.3
Diclofenac 5040.5 ± 3.2
10065.3 ± 4.8
20082.1 ± 6.0

Data are presented as mean ± SD.

cluster_invitro In Vitro Workflow start Test Compound: This compound cytotoxicity Cytotoxicity Assays (MTT & LDH) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays cytotoxicity->anti_inflammatory Determine Non-toxic Concentrations cox COX-1/COX-2 Inhibition anti_inflammatory->cox protein Protein Denaturation anti_inflammatory->protein data Data Analysis: IC50 & % Inhibition cox->data protein->data cluster_invivo In Vivo Workflow start Promising In Vitro Results inflammation_model Carrageenan-Induced Paw Edema (Rats) start->inflammation_model pain_model Acetic Acid-Induced Writhing (Mice) start->pain_model efficacy Assess Anti-inflammatory and Analgesic Efficacy inflammation_model->efficacy pain_model->efficacy data Data Analysis: % Inhibition efficacy->data

Caption: In Vivo Experimental Workflow.

Discussion and Future Directions

The presented hypothetical data suggests that this compound exhibits promising anti-inflammatory and analgesic properties, comparable to the standard drug Diclofenac. The in vitro data indicates a potential mechanism of action through the inhibition of COX enzymes, with a favorable selectivity towards COX-2. The dose-dependent efficacy observed in the in vivo models further supports its therapeutic potential.

Comparative Analysis:

  • Efficacy: this compound demonstrated significant, dose-dependent anti-inflammatory and analgesic effects, with the highest dose tested approaching the efficacy of Diclofenac.

  • Mechanism: The COX-2 selectivity index of this compound is comparable to that of Diclofenac, suggesting a similar mechanism of action and potentially a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. [9]* Safety: The in vitro cytotoxicity profile of the test compound was similar to Diclofenac, indicating a reasonable therapeutic window.

Future Perspectives:

Further preclinical studies are warranted to build a more comprehensive profile of this compound. These should include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Chronic inflammatory models: To evaluate its efficacy in models of chronic diseases such as arthritis. [11]* Toxicology studies: To assess its long-term safety and identify any potential organ-specific toxicities.

  • Mechanism of action studies: To further elucidate the signaling pathways involved in its anti-inflammatory effects, potentially exploring its impact on pro-inflammatory cytokines and transcription factors. [12][13]

Conclusion

This guide provides a robust and scientifically grounded framework for the initial preclinical evaluation of this compound. The proposed in vitro and in vivo studies, along with the comparative analysis against a standard NSAID, offer a clear path for researchers to systematically investigate its potential as a novel anti-inflammatory and analgesic agent. The hypothetical data presented herein illustrates a promising profile, encouraging further exploration of this and structurally related compounds in the quest for safer and more effective treatments for inflammatory disorders.

References

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Peiris, D. S. H., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences and Research.
  • CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents. (n.d.).
  • Al-Waili, N. S. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • Kaushik, D., Kumar, A., Kaushik, P., & Rana, A. C. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 249.
  • Wu, Y., Huang, R., & Deng, C. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11874.
  • Dorn, C., & Bronson, J. (2023). COX Inhibitors. In StatPearls.
  • Schultze, N., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Wu, Y., Huang, R., & Deng, C. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens.
  • ResearchGate. (n.d.). Results of the in vivo carrageenan-induced paw edema model. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • López-Maldonado, A., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Jones, G. W., & Jones, S. A. (2018). In Vivo Models for Inflammatory Arthritis. Methods in Molecular Biology, 1717, 105-121.
  • ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. Retrieved from [Link]

  • Kim, P. I., Ryu, J., Kim, Y. H., & Chi, Y. T. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Journal of Microbiology and Biotechnology, 14(3), 542-547.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(4), 133-141.
  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]

  • Kumar, A., et al. (2023). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Clinical and Diagnostic Research, 17(8), FC01-FC04.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Formisano, C., et al. (2023). Phytochemical Investigation and Biofilm-Inhibitory Activity of Bachtiari Savory (Satureja bachtiarica Bunge) Aerial Parts. Molecules, 29(1), 75.
  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Rejón-Orantes, J., et al. (2023). EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE.
  • GlpBio. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]

  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. Retrieved from [Link]

  • Zhang, J., et al. (2014). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • Talley, J. J. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 6(13), 1347-1361.
  • Lee, S., et al. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Frontiers in Microbiology, 11, 584955.
  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • YouTube. (2020). In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. Retrieved from [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • Melior Discovery. (n.d.). in vivo models of Pain, Anesthesia and Algesia. Retrieved from [Link]

  • Wang, Y., et al. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers.

Sources

A Comparative Guide to the Synthesis of 4-(3,5-Dimethylphenyl)phenylacetic Acid: Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Dimethylphenyl)phenylacetic acid is a biaryl acetic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. The robust and reproducible synthesis of such molecules is paramount for consistent downstream applications, from early-stage drug discovery to large-scale manufacturing. This guide provides an in-depth technical comparison of two prominent palladium-catalyzed cross-coupling strategies for the synthesis of this compound: the Suzuki-Miyaura coupling and the Kumada coupling. By examining the mechanistic underpinnings, experimental protocols, and inherent challenges of each route, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific needs.

Methodology 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an organoborane (in this case, 3,5-dimethylphenylboronic acid) and an organohalide (4-bromophenylacetic acid) in the presence of a palladium catalyst and a base.[3]

Causality Behind Experimental Choices

The selection of each component in a Suzuki-Miyaura coupling is critical for its success. The palladium catalyst, typically in its Pd(0) active form, orchestrates the catalytic cycle. The choice of ligands coordinated to the palladium center significantly influences the catalyst's stability, activity, and substrate scope. Phosphine-based ligands are commonly employed to enhance the catalytic activity for sterically hindered or electronically challenging substrates.[3]

The base plays a crucial role in the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4] It is believed to activate the boronic acid by forming a more nucleophilic "ate" complex.[3] The choice of base can dramatically affect the reaction rate and yield, with common options including carbonates, phosphates, and hydroxides.[4] The solvent system is chosen to ensure the solubility of all reactants and facilitate the interaction between the organic and aqueous phases, where the base is often dissolved.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 4-Bromophenylacetic acid

  • 3,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromophenylacetic acid (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Bromophenylacetic Acid 3,5-Dimethylphenylboronic Acid K₂CO₃ Reflux Heat to Reflux (80-100 °C, 12-24h) under Inert Atmosphere Reactants->Reflux Combine Catalyst Pd(OAc)₂ PPh₃ Catalyst->Reflux Solvent Dioxane/Water (Degassed) Solvent->Reflux Quench Cool & Dilute with Water Reflux->Quench Reaction Complete Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Wash, Dry, Concentrate & Purify Extract->Purify Product 4-(3,5-Dimethylphenyl) phenylacetic Acid Purify->Product

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Methodology 2: The Kumada Coupling

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile.[5] This method offers the advantage of employing readily prepared and highly reactive Grignard reagents, potentially leading to faster reaction times.[5] However, this high reactivity also brings about challenges in terms of functional group compatibility.[6]

Causality Behind Experimental Choices

The core of the Kumada coupling is the reaction between an organomagnesium compound (a Grignard reagent) and an organohalide. The choice of catalyst, often a nickel or palladium complex, is crucial for facilitating the cross-coupling over other potential side reactions of the highly reactive Grignard reagent. The reaction is typically performed in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are also used for the preparation of the Grignard reagent.[6] A significant challenge in applying the Kumada coupling to the synthesis of this compound is the presence of the acidic proton of the carboxylic acid in the 4-bromophenylacetic acid starting material. The Grignard reagent would readily deprotonate the carboxylic acid, consuming at least one equivalent of the Grignard reagent and potentially leading to complications. Therefore, a protection strategy for the carboxylic acid, such as conversion to an ester, is a necessary prerequisite for a successful Kumada coupling.

Experimental Protocol: Kumada Coupling Synthesis of this compound (via an Ester Intermediate)

Part A: Esterification of 4-Bromophenylacetic Acid

  • Dissolve 4-bromophenylacetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture, remove the methanol, and extract the methyl 4-bromophenylacetate with a suitable organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the ester.

Part B: Kumada Coupling

Materials:

  • Methyl 4-bromophenylacetate (from Part A)

  • 3,5-Dimethylphenylmagnesium bromide (commercially available or freshly prepared)

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add methyl 4-bromophenylacetate (1.0 eq) and anhydrous THF.

  • Add the NiCl₂(dppe) catalyst (0.01-0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-dimethylphenylmagnesium bromide (1.1 eq) in THF via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude methyl 4-(3,5-dimethylphenyl)phenylacetate.

Part C: Hydrolysis of the Ester

  • Dissolve the crude ester from Part B in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the residue with water and acidify with 1M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Workflow Diagram: Kumada Coupling

Kumada_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Kumada Coupling cluster_deprotection Step 3: Deprotection Start_Acid 4-Bromophenylacetic Acid Esterification Esterification (MeOH, H⁺) Start_Acid->Esterification Ester Methyl 4-Bromophenylacetate Esterification->Ester Coupling NiCl₂(dppe) THF, 0 °C to RT Ester->Coupling Grignard 3,5-Dimethylphenyl- magnesium Bromide Grignard->Coupling Coupled_Ester Methyl 4-(3,5-Dimethylphenyl) -phenylacetate Coupling->Coupled_Ester Hydrolysis Hydrolysis (NaOH, H₂O/MeOH) Coupled_Ester->Hydrolysis Final_Product 4-(3,5-Dimethylphenyl) -phenylacetic Acid Hydrolysis->Final_Product

Caption: Workflow for the Kumada Coupling Synthesis.

Comparative Analysis: Reproducibility and Robustness

FeatureSuzuki-Miyaura CouplingKumada Coupling
Functional Group Tolerance High. Tolerates a wide range of functional groups, including carboxylic acids, alcohols, and amines.[1]Low. The highly reactive Grignard reagent is incompatible with acidic protons (e.g., -COOH, -OH) and electrophilic functional groups (e.g., esters, ketones).[6]
Reproducibility Generally high, but can be sensitive to the quality of reagents (especially the boronic acid and base), catalyst activity, and inert atmosphere.[7]Can be challenging due to the high sensitivity of Grignard reagents to moisture and air. The initiation of Grignard reagent formation can sometimes be inconsistent.[8]
Robustness & Scalability Widely used in industrial settings, but scale-up can present challenges related to mass transfer, heat transfer, and palladium removal.[7]Less commonly used for complex molecules on a large scale due to the stringent reaction conditions and low functional group tolerance. The need for protection/deprotection steps adds complexity.
Number of Synthetic Steps Typically a single step for the core coupling reaction.A multi-step process involving protection of the carboxylic acid, the coupling reaction, and subsequent deprotection.
Reagent Availability & Handling Boronic acids are generally stable, crystalline solids that are easy to handle. A vast library is commercially available.Grignard reagents are highly reactive and moisture-sensitive, often requiring fresh preparation or careful handling of commercial solutions.[6]
Common Side Reactions Protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, and dehalogenation of the aryl halide.[9]Homocoupling of the Grignard reagent, and reactions with any incompatible functional groups present in the substrate.
Economic Considerations Palladium catalysts and some specialized ligands can be expensive. Boronic acids are generally more expensive than the corresponding aryl halides for Grignard formation.Nickel catalysts are generally cheaper than palladium catalysts. Grignard reagents are prepared from relatively inexpensive starting materials. However, the additional protection/deprotection steps add to the overall cost.[5]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling emerges as the more robust and reproducible method for most research and development applications. Its superior functional group tolerance allows for a more direct and efficient synthesis, avoiding the need for protection and deprotection steps. While challenges in scalability and catalyst cost exist, the predictability and broad applicability of the Suzuki-Miyaura coupling make it a highly reliable choice.

The Kumada coupling , while a powerful tool for the synthesis of simpler biaryls, presents significant challenges for this particular target molecule due to the incompatibility of the Grignard reagent with the carboxylic acid functionality. The requisite multi-step sequence introduces additional complexity and potential for yield loss, impacting the overall efficiency and robustness of the synthesis. However, in scenarios where the starting material is an ester derivative and cost-effectiveness of the core coupling reagents is the primary driver, a well-optimized Kumada coupling could be a viable alternative.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, purity requirements, available resources, and the expertise of the synthetic chemist. This guide provides the foundational knowledge to make an informed decision based on the inherent strengths and weaknesses of each approach.

References

  • Wikipedia contributors. (2023). Kumada coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of heteroaryl halides. Tetrahedron, 67(37), 6969-7025.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • U.S. Patent No. 3,919,305. (1975).
  • Organic Syntheses. (n.d.). Kumada Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production. Retrieved from [Link]

  • ResearchGate. (2021). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of Organic Chemistry. (2009). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Retrieved from [Link]

  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production. Retrieved from [Link]

  • RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved from [Link]

  • PubMed. (2009). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the kumada coupling reaction.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Kumada-Corriu Heteroaryl Cross-Coupling for Synthesis of a Pharmaceutical Intermediate: Comparison of Batch Versus Continuous Reaction Modes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

Sources

Safety Operating Guide

4-(3,5-Dimethylphenyl)phenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(3,5-Dimethylphenyl)phenylacetic acid, grounded in established safety protocols and regulatory standards. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Understanding the Hazard Profile

Hazard Summary Table

HazardClassificationPrecautionary Statement
Eye Irritation Category 2ACauses serious eye irritation[1][2]. Wear eye protection/face protection[1][3].
Aquatic Hazard Acute, Category 3Harmful to aquatic life[1][2]. Avoid release to the environment[1][2].

Immediate Safety & Handling

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and eye irritation[1][3].
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Is the waste solid, liquid, or contaminated debris? start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste (in organic solvent) waste_type->liquid Liquid debris Contaminated Debris (e.g., gloves, weigh paper) waste_type->debris Debris collect_solid Collect in a dedicated, labeled hazardous waste container for solids. solid->collect_solid collect_liquid Collect in a dedicated, labeled hazardous waste container for halogenated or non-halogenated solvents. liquid->collect_liquid collect_debris Collect in a dedicated, labeled hazardous waste container for solid chemical waste. debris->collect_debris storage Store the sealed container in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage collect_debris->storage pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be followed to ensure the safe and compliant disposal of this compound.

1. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain or in regular trash [3]. This is critical to prevent harm to aquatic ecosystems[1][2].

  • Solid Waste: Collect pure this compound or mixtures in a dedicated, chemically compatible container for solid hazardous waste.

  • Liquid Waste: If dissolved in a solvent, collect in a container designated for either halogenated or non-halogenated solvent waste, as appropriate. Do not mix incompatible waste streams[4].

  • Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with this chemical should be collected in a designated container for solid chemical waste[5].

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled[4]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

3. Waste Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel[6][7].

  • Ensure all waste containers are kept tightly sealed except when adding waste[7][8].

  • The SAA should be in a well-ventilated area, away from sources of ignition[3][5].

  • Secondary containment should be used to prevent spills[6][9].

4. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Follow all institutional procedures for waste manifest and pickup.

Spill Response

In the event of a spill, adhere to the following procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean-up:

    • For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container[10]. Avoid creating dust[10][11].

    • For a liquid spill, use absorbent pads to soak up the material.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Clean-up Materials: All materials used for spill clean-up must be disposed of as hazardous waste.

Regulatory Compliance

All chemical waste disposal activities are governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][12]. Adherence to the procedures outlined in this guide, in conjunction with your institution's specific Chemical Hygiene Plan, will help ensure compliance with these regulations[12].

References

  • Cayman Chemical. (2025, July 29).
  • CPAChem. (2023, May 17).
  • Sigma-Aldrich. (2024, August 6).
  • Daniels Health. (2025, May 21).
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 3,4-(Methylenedioxy)phenylacetic acid.
  • Vigon International. (2015, January 28).
  • ScienceLab.com. (2005, October 10). Phenylacetic acid MSDS.
  • Sigma-Aldrich. (2013, March 19).
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Vanderbilt University Medical Center.
  • Occupational Safety and Health Administration. 1910.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Occupational Safety and Health Administration.
  • U.S. Environmental Protection Agency.
  • MED-FLEX. (2022, September 13).
  • National Science Teaching Association. (2024, August 16).
  • US Bio-Clean.
  • American Chemical Society. Hazardous Waste and Disposal.

Sources

Personal protective equipment for handling 4-(3,5-Dimethylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(3,5-Dimethylphenyl)phenylacetic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Summary & Chemical Context

Compound Class: Substituted Biphenylacetic Acid Physical State: Solid (Crystalline powder) Primary Hazard Vector: Inhalation of dust and direct mucosal contact (Acidic Corrosivity/Irritation).[1][2]

As a Senior Application Scientist, I advise treating this compound not merely as a generic organic solid, but with the specific precautions reserved for arylacetic acid intermediates . While specific toxicological data for this exact isomer may be limited in public repositories, its structure (a lipophilic biphenyl core with an acidic tail) necessitates a "Read-Across" safety approach derived from analogs like Felbinac and generic Phenylacetic Acid [1, 2].

The Critical Risk: The carboxylic acid moiety provides a proton source capable of causing immediate eye and respiratory irritation (pKa ~4.3).[1] The lipophilic dimethyl-biphenyl tail increases skin permeability, potentially facilitating systemic absorption of the acidic headgroup.[1]

Hazard Identification & Risk Assessment (Read-Across Methodology)

We apply the Precautionary Principle based on the Structural Activity Relationship (SAR) of biphenylacetic acids.

Hazard Class (GHS)Hazard Statement (Inferred)Operational Implication
Skin Irrit. 2 H315: Causes skin irritationAcidic nature requires chemically resistant gloves; latex is insufficient.[1]
Eye Irrit. 2A H319: Causes serious eye irritationCritical: Dust contact with eyes can cause corneal opacity due to acidity.[1] Safety glasses are insufficient for powder handling; goggles are required.[1]
STOT SE 3 H335: May cause respiratory irritationInhalation of fine dust will irritate the upper respiratory tract.[1]
Aquatic Acute 3 H402: Harmful to aquatic lifeDo not dispose of down the drain.[1] Biphenyls are often persistent.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "Safety Theater"—the act of wearing PPE that looks safe but fails under chemical stress.[1]

A. Hand Protection (Glove Selection)

Scientific Rationale: Organic acids can degrade latex.[1] Nitrile is the standard, but thickness matters. When dissolved in organic solvents (DMSO, DCM), the solvent dictates the breakthrough time, not the solute.[1]

TaskGlove MaterialThickness (min)Breakthrough TimeAction
Weighing (Solid) Nitrile (Disposable)0.11 mm (4 mil)> 480 min (Solid)Single pair sufficient.[1] Change if dusty.
Solubilization (DMSO/MeOH) Nitrile (Double Gloved)0.11 mm x 2> 240 minInspect outer glove for swelling immediately upon splash.[1]
Solubilization (DCM/Chloroform) PVA or Silver Shield™Laminate> 480 minWarning: Standard Nitrile degrades in <5 mins with DCM.[1] Use laminate liners.[1]
B. Respiratory & Eye Protection[1][3][4][5]
  • Solids Handling: A NIOSH-certified N95 (or P2/P3) filtering facepiece is the minimum requirement if handling outside a fume hood (not recommended).[1] Inside a hood, no respirator is required unless the sash is compromised.[1]

  • Eye Protection: Chemical Splash Goggles (indirect vented) are mandatory when handling the powder.[1] The fine dust of arylacetic acids can bypass the side gaps of standard safety glasses.

Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer (Solid State)

Goal: Contain dust generation to prevent inhalation and surface contamination.[1]

  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.[1] Biphenyl derivatives often carry static charge, causing "fly-away" powder.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock container.[1]

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe to neutralize any microscopic acidic residue, followed by water.[1]

Phase 2: Solubilization (Liquid State)

Goal: Prevent exothermic splashing and solvent exposure.[1]

  • Solvent Choice: The compound is likely soluble in DMSO, Ethanol, and DCM; sparingly soluble in water.[1]

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This reduces the risk of puffing dust into the air.[1]

  • Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polystyrene, which may be attacked by the carrier solvent.

Emergency Response & Waste Disposal
Exposure Response
  • Ocular Contact: Immediately flush with water for 15 minutes .[1][2] Hold eyelids open. The acidic nature makes speed critical to prevent corneal etching.[1]

  • Skin Contact: Wash with soap and water.[1][2][4] Do not use ethanol to wash skin; it enhances the transdermal absorption of the lipophilic biphenyl moiety.[1]

Disposal Strategy (Cradle-to-Grave)

Do not treat as general trash.[1]

  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid - Toxic/Irritant." [1]

  • Liquid Waste:

    • If dissolved in DMSO/Alcohol: "Organic Solvents - Halogen Free." [1]

    • If dissolved in DCM/Chloroform: "Organic Solvents - Halogenated." [1]

  • Aquatic Protection: Under no circumstances should this be poured down the sink (H402 hazard).[1]

Operational Workflow Diagram

The following logic flow ensures the correct hierarchy of controls is applied based on the state of the matter.

SafetyProtocol Start Start: 4-(3,5-Dimethylphenyl) phenylacetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid EngControl_S Engineering Control: Chemical Fume Hood Solid->EngControl_S PPE_S PPE: Nitrile Gloves + Splash Goggles (Lab Coat Required) EngControl_S->PPE_S Action_S Action: Use Anti-static Gun Wipe Balance with NaHCO3 PPE_S->Action_S Waste Disposal: Segregated Organic Waste Stream (NO Sink Disposal) Action_S->Waste SolventCheck Check Solvent Type Liquid->SolventCheck PPE_L_Std PPE: Nitrile (Double Glove) SolventCheck->PPE_L_Std DMSO/Alcohol PPE_L_Halo PPE: Laminate/Silver Shield SolventCheck->PPE_L_Halo DCM/Chloroform PPE_L_Std->Waste PPE_L_Halo->Waste

Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 999, Phenylacetic acid.[1] Retrieved January 27, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenylacetic Acid.[1] Retrieved January 27, 2026 from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.